molecular formula C6H14N2 B1205859 4-(Aminomethyl)piperidine CAS No. 7144-05-0

4-(Aminomethyl)piperidine

Número de catálogo: B1205859
Número CAS: 7144-05-0
Peso molecular: 114.19 g/mol
Clave InChI: LTEKQAPRXFBRNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(Aminomethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidin-4-ylmethanamine
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InChI

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTEKQAPRXFBRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064569
Record name 4-Piperidinemethanamine
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Molecular Weight

114.19 g/mol
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CAS No.

7144-05-0
Record name 4-(Aminomethyl)piperidine
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Record name 4-piperidylmethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its structure, which incorporates a piperidine (B6355638) ring and a primary aminomethyl group, makes it a valuable intermediate for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are essential for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueReferences
Molecular Formula C₆H₁₄N₂[1][2][3]
Molecular Weight 114.19 g/mol [1][2][3]
CAS Number 7144-05-0[1][4][5]
Melting Point 24-25 °C (lit.)[1][2][4]
Boiling Point 200 °C (lit.)[1][3][4]
Density 0.9151 g/mL (rough estimate)[1][3][6]
pKa 10.53 ± 0.10 (Predicted)[1][3][6]
logP 0.13[1][3][6]
Water Solubility Soluble[1][3][6]
Refractive Index (n20/D) 1.49 (lit.)[1][2][3][4]
Flash Point 174 °F (78.9 °C)[1][3]
Vapor Pressure 48.1 Pa at 25°C[1][3][6]

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental to the characterization of any chemical entity. The following sections detail the standard methodologies for measuring the key properties of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. For an amine like this compound, this involves titration with a strong acid.

Methodology:

  • Sample Preparation: A precise quantity of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).[7] To ensure complete dissolution, a co-solvent such as methanol (B129727) may be used.[8]

  • Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is continuously stirred to ensure homogeneity. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is placed in a burette for incremental addition.[9]

  • Data Acquisition: The titrant is added in small, precise volumes. After each addition, the solution is allowed to reach equilibrium, and the corresponding pH is recorded.[9]

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[9] For a diamine like this compound, two inflection points may be observed, corresponding to the pKa values of the primary and secondary amines.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[10][11]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11][12]

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

  • Equilibration: The biphasic mixture is agitated (e.g., by shaking or sonicating) for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.[12] The mixture is then left undisturbed to allow for complete phase separation.

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the partition coefficient (logP) using the shake-flask method.

G cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep1 Mix n-octanol and aqueous buffer prep2 Shake for 24h to saturate prep1->prep2 prep3 Separate the two phases prep2->prep3 part1 Dissolve this compound in aqueous phase prep3->part1 Use saturated aqueous phase part2 Add saturated n-octanol prep3->part2 Use saturated n-octanol part1->part2 part3 Agitate to allow partitioning part2->part3 part4 Allow phases to separate part3->part4 ana1 Sample both phases part4->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 ana3 Calculate P = [Octanol]/[Aqueous] ana2->ana3 ana4 Calculate logP = log10(P) ana3->ana4 result Final logP Value ana4->result

Caption: Workflow for logP determination via the shake-flask method.

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

  • ¹H NMR: Proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.[14]

  • ¹³C NMR: Carbon NMR spectra reveal the number and types of carbon atoms present.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15]

  • Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present, such as N-H stretches for the amine groups and C-H stretches for the aliphatic piperidine ring.[15]

Stability and Reactivity

This compound is sensitive to air and should be stored under an inert atmosphere.[1][6] As a primary and secondary amine, it will react with a variety of electrophiles, including aldehydes, ketones, and acyl chlorides, making it a versatile building block in organic synthesis.[1][6]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The compiled data and outlined experimental protocols offer a valuable resource for researchers and scientists in the field of drug development and chemical synthesis, facilitating its effective use in the creation of novel and complex molecules.

References

4-(Aminomethyl)piperidine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7144-05-0 Molecular Weight: 114.19 g/mol

This technical guide provides an in-depth overview of 4-(Aminomethyl)piperidine, a pivotal building block for researchers, scientists, and drug development professionals. Its versatile structure is a cornerstone in the synthesis of a wide array of biologically active compounds.

Physicochemical Properties

This compound, also known as piperidin-4-ylmethanamine, is a primary amine with a piperidine (B6355638) core. This structure imparts specific physicochemical characteristics that make it a valuable starting material in organic synthesis. Below is a summary of its key properties.

PropertyValue
CAS Number 7144-05-0
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 200 °C
Melting Point 25 °C
Synonyms 4-Piperidinemethanamine, (Piperidin-4-yl)methanamine

Applications in Research and Drug Development

The unique structural features of this compound make it a sought-after intermediate in the synthesis of various pharmaceutical agents. Its piperidine ring can introduce conformational rigidity into molecules, a desirable trait for enhancing binding affinity to biological targets. The primary aminomethyl group provides a reactive handle for further functionalization.

Key therapeutic areas where this compound derivatives have shown promise include:

  • Antifungal Agents: Derivatives of 4-aminopiperidine (B84694) have been investigated as potent inhibitors of ergosterol (B1671047) biosynthesis in fungi.[1][2][3] By targeting enzymes such as sterol C14-reductase and sterol C8-isomerase, these compounds disrupt the integrity of the fungal cell membrane.[1]

  • Antiviral Therapeutics (Anti-HIV): The 4-aminopiperidine scaffold is a crucial component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[4][5][6] These antagonists block the entry of the HIV virus into host cells, representing a significant mechanism in antiretroviral therapy.

  • Anticancer Research: Piperidine derivatives are being explored for their potential in oncology. Some have been shown to modulate the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer.[7][8]

  • Central Nervous System (CNS) Agents: The piperidine motif is prevalent in many CNS-active drugs. The physicochemical properties of the this compound core make it a suitable scaffold for developing novel therapeutics targeting neurological disorders.

Synthetic Methodologies

The synthesis of derivatives based on this compound often involves standard organic chemistry transformations. A common and efficient method for preparing N-substituted 4-aminopiperidines is through reductive amination.

Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines

This protocol outlines a general procedure for the synthesis of a library of 4-aminopiperidine derivatives starting from an N-substituted 4-piperidone (B1582916).

Materials:

  • N-substituted 4-piperidone derivative

  • Desired primary amine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-substituted 4-piperidone (1.0 equivalent) in the chosen solvent (DCM or DCE), add the primary amine (1.0-1.2 equivalents).

  • If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-aminopiperidine derivative.

G start N-Substituted 4-Piperidone + Primary Amine imine_formation Imine Formation (Solvent, optional Acid Catalyst) start->imine_formation reduction Reduction with Sodium Triacetoxyborohydride imine_formation->reduction workup Aqueous Workup (Quenching, Extraction, Drying) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted 4-Aminopiperidine Derivative purification->product

A generalized workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

As previously mentioned, derivatives of 4-aminopiperidine have been identified as effective antifungal agents. Their mechanism of action often involves the disruption of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The piperidine core of these molecules is thought to mimic carbocationic high-energy intermediates in the enzymatic reactions, leading to the inhibition of key enzymes.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Lanosterol 14α-demethylase (ERG11) Intermediate Sterol Intermediate Sterol 14-demethylated intermediate->Intermediate Sterol Sterol C14-reductase (ERG24) Episterol Episterol Intermediate Sterol->Episterol Sterol C8-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Inhibitor 4-Aminopiperidine Derivative Sterol C14-reductase\n(ERG24) Sterol C14-reductase (ERG24) Inhibitor->Sterol C14-reductase\n(ERG24) Inhibition Sterol C8-isomerase\n(ERG2) Sterol C8-isomerase (ERG2) Inhibitor->Sterol C8-isomerase\n(ERG2) Inhibition

References

An In-depth Technical Guide to 4-(Aminomethyl)piperidine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a piperidine (B6355638) ring functionalized with a primary aminomethyl group, provides a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide offers a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Furthermore, it delves into detailed experimental protocols for its synthesis and explores its significant role as a key intermediate in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) and Akt inhibitors.

Chemical Structure and Nomenclature

This compound is a heterocyclic amine characterized by a six-membered piperidine ring with an aminomethyl substituent at the 4-position.

IUPAC Name: piperidin-4-ylmethanamine[1][2]

Synonyms: 4-Piperidinemethanamine, 4-AMP[3][4]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂[3][5][6]
Molecular Weight 114.19 g/mol [3][5][6]
CAS Number 7144-05-0[3][5][6]
Appearance Colorless to slightly yellow liquid or solid[5][7]
Melting Point 25 °C (lit.)[3][5]
Boiling Point 200 °C (lit.)[3][5]
Density 0.952 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.49 (lit.)[3][5]
Flash Point 78 °C (172.4 °F) - closed cup[3]
Water Solubility Soluble[5]

Safety Information: this compound is classified as a corrosive substance. It causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][3]

Experimental Protocols: Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reduction of 4-cyanopiperidine. This can be achieved through catalytic hydrogenation. For greater control and to avoid side reactions, the synthesis is often performed on the N-Boc protected derivative, 1-Boc-4-cyanopiperidine, followed by deprotection.

Synthesis of 1-Boc-4-(aminomethyl)piperidine via Reduction of 1-Boc-4-cyanopiperidine

This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LAH).

Materials:

Procedure:

  • In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (1200 mL) is prepared.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of 1-Boc-4-cyanopiperidine in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford 1-Boc-4-(aminomethyl)piperidine.[3]

Deprotection to Yield this compound

The Boc protecting group can be readily removed under acidic conditions.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • 4M HCl in Ethyl Acetate

Procedure:

  • 1-Boc-4-(aminomethyl)piperidine is dissolved in a 4M solution of HCl in ethyl acetate.

  • The solution is stirred at room temperature for 30 minutes.

  • After the reaction is complete, the mixture is concentrated under vacuum to yield this compound hydrochloride as a white solid.[8]

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

G start 1-Boc-4-cyanopiperidine reduction Reduction (e.g., LAH in THF) start->reduction intermediate 1-Boc-4-(aminomethyl)piperidine reduction->intermediate deprotection Deprotection (e.g., 4M HCl in EtOAc) intermediate->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] this compound, with its two reactive sites, is a particularly valuable building block for introducing this motif and for further molecular elaboration.

Role in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[11] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[12][13]

Several approved PARP inhibitors incorporate a piperidine or piperazine (B1678402) moiety, which is critical for high-affinity binding to the enzyme's active site. This compound serves as a key precursor for introducing the piperidine pharmacophore into these inhibitors.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP Activation ssb1->parp1 ber Base Excision Repair parp1->ber repair1 DNA Repair ber->repair1 ssb2 Single-Strand Break parpi PARP Inhibition ssb2->parpi dsb Double-Strand Break ssb2->dsb unrepaired hrd Defective Homologous Recombination dsb->hrd death Cell Death hrd->death G rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (Cell Survival, Proliferation, Growth) akt->downstream apoptosis Apoptosis akt->apoptosis inhibits inhibitor Piperidine-containing Akt Inhibitor inhibitor->akt blocks

References

Technical Guide: Physicochemical Properties and Synthetic Application of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine (B6355638) ring and a primary aminomethyl group, serves as a valuable scaffold and building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the core physicochemical properties of this compound—specifically its boiling point and density—and outlines its application in a key synthetic workflow relevant to cancer research.

Physicochemical Data of this compound

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. The boiling point and density are critical parameters for reaction setup, purification, and formulation.

PropertyValueConditions
Boiling Point 200 °CAt atmospheric pressure (lit.)[1][2][3][4][5][6]
92 °CAt reduced pressure (9 mmHg)[7]
Density 0.952 g/mLNo temperature specified[7]
~0.9151 g/mLRough estimate[1][3][5]

Note: The significant difference in boiling point is attributed to the pressure at which the measurement was taken. The density values are reported from different sources and may represent slight variations based on experimental conditions.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for high-boiling liquids or small sample quantities, the Thiele tube method is commonly employed.

Thiele Tube Method:

  • Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.

  • Apparatus Setup: The fusion tube is securely attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed in the oil bath.

  • Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes even circulation of the heating oil.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][5]

For determining the boiling point at reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is stabilized before heating commences. The temperature and pressure are then recorded.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The pycnometry method is a precise technique for determining the density of liquids.

Pycnometry Method:

  • Pycnometer Preparation: A pycnometer, which is a flask with a precisely known volume, is thoroughly cleaned, dried, and weighed empty.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

Other methods for density determination include the use of a hydrometer or a digital density meter, which measures the oscillation of a U-tube filled with the sample.[4][8]

Application in Synthesis: Pim-1 Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical agents. A notable application is in the creation of Pim-1 kinase inhibitors, which are being investigated as potential anticancer therapeutics. Pim-1 kinase is implicated in cell cycle progression and apoptosis, making it a significant target in oncology.

The following diagram illustrates a generalized workflow for the synthesis of a diaminopyrimidine-based Pim-1 inhibitor, where a protected form of this compound is a key reactant.

Pim1_Inhibitor_Synthesis start Start Materials: - 2,4-dichloro-5-cyanopyrimidine - 1-Boc-4-(aminomethyl)piperidine step1 Step 1: Nucleophilic Aromatic Substitution start->step1 Solvent (e.g., DMF) Base (e.g., DIPEA) intermediate Intermediate Product: Boc-protected piperidine-pyrimidine step1->intermediate step2 Step 2: Second Substitution / Coupling (e.g., Buchwald-Hartwig amination) intermediate->step2 Aromatic Amine Catalyst/Ligand Base coupled_product Coupled Product with Aromatic Amine step2->coupled_product step3 Step 3: Boc Deprotection (Acidic Conditions, e.g., TFA) coupled_product->step3 final_product Final Pim-1 Inhibitor step3->final_product

Caption: Generalized synthetic workflow for a Pim-1 inhibitor.

This synthetic route typically begins with the nucleophilic aromatic substitution of a di-substituted pyrimidine (B1678525) with 1-Boc-4-(aminomethyl)piperidine (the Boc group protects the piperidine nitrogen).[7] This is followed by a second substitution or coupling reaction, often with an aromatic amine. The final step involves the deprotection of the Boc group under acidic conditions to yield the active Pim-1 inhibitor.[7]

References

4-(Aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a piperidine (B6355638) ring with a primary aminomethyl group at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds.[1] The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.[1][2] This combination of features makes it an ideal starting material for the development of novel therapeutics.[1]

This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its commonly used N-Boc protected form is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂[3][4]
Molecular Weight 114.19 g/mol [3][4]
CAS Number 7144-05-0[3][4]
Appearance White or colorless to almost white or almost colorless powder or lump[4]
Melting Point 24-25 °C[4][5]
Boiling Point 200 °C (lit.)[5]
Density 0.952 g/mL[4]
Refractive Index (n20/D) 1.489 - 1.491[4]
IUPAC Name piperidin-4-ylmethanamine[3]

Table 2: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[6]
Molecular Weight 214.30 g/mol [6]
CAS Number 144222-22-0[6]
Appearance Colorless to yellow liquid or low melting solid[6]
Boiling Point 237-238 °C (lit.)[6]
Density 1.013 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.473 (lit.)
Synonyms 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine

Synthesis of 1-Boc-4-(aminomethyl)piperidine

The N-Boc protected form of this compound is a key intermediate that allows for selective functionalization. Several synthetic routes are commonly employed for its preparation.[1]

cluster_0 Synthetic Routes to 1-Boc-4-(aminomethyl)piperidine Start1 1-Boc-4-cyanopiperidine Product 1-Boc-4-(aminomethyl)piperidine Start1->Product Reduction (e.g., LAH, Raney Ni) Start2 1-Boc-piperidine-4-carboxamide Start2->Product Dehydration then Reduction Start3 1-Boc-4-formylpiperidine Start3->Product Reductive Amination

Synthetic pathways to 1-Boc-4-(aminomethyl)piperidine.
Experimental Protocols

Protocol 1: Reduction of 1-Boc-4-cyanopiperidine [1]

  • Materials: 1-Boc-4-cyanopiperidine, Lithium aluminum hydride (LAH) or Raney Nickel, appropriate solvent (e.g., anhydrous diethyl ether or ethanol), drying agent (e.g., anhydrous sodium sulfate), equipment for reflux and filtration.

  • Procedure (using LAH):

    • To a stirred suspension of LAH in anhydrous diethyl ether at 0 °C, add a solution of 1-Boc-4-cyanopiperidine in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine.

Protocol 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide [1]

  • Step 1: Dehydration to 1-Boc-4-cyanopiperidine

    • Prepare a solution of 1-Boc-piperidine-4-carboxamide and triethylamine (B128534) in ethyl acetate (B1210297) at room temperature.[1]

    • Add phosphorus oxychloride portion-wise over a few minutes.[1]

    • Stir the resulting solution at room temperature for 1 hour.[1]

    • Quench the reaction with a saturated aqueous solution of sodium carbonate and extract with dichloromethane (B109758).[1]

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford crude 1-Boc-4-cyanopiperidine.[1]

  • Step 2: Reduction to 1-Boc-4-(aminomethyl)piperidine

    • The crude 1-Boc-4-cyanopiperidine can be reduced using the methods described in Protocol 1.[1]

Protocol 3: Reductive Amination of 1-Boc-4-formylpiperidine [1]

  • Materials: 1-Boc-4-formylpiperidine, an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - STAB), a suitable solvent (e.g., 1,2-dichloroethane (B1671644) - DCE).

  • Procedure:

    • Dissolve 1-Boc-4-formylpiperidine and the amine source in the chosen solvent.[1]

    • Add the reducing agent (e.g., STAB) portion-wise to the mixture.[1]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary.[1]

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the aqueous layer with dichloromethane or ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by column chromatography to yield 1-Boc-4-(aminomethyl)piperidine.[1]

Key Reactions and Applications in Drug Discovery

This compound is a cornerstone in the synthesis of a multitude of pharmaceutically active compounds. Its bifunctional nature allows for its incorporation as a linker or as a core scaffold element.

Amide Bond Formation

A primary application of this compound is in the formation of amide bonds with carboxylic acids, a reaction central to the synthesis of many drug candidates.

Protocol 4: General Procedure for Amide Coupling using HATU [2]

  • Materials: 1-Boc-4-(aminomethyl)piperidine, a suitable carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base like diisopropylethylamine (DIPEA), and an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in the anhydrous solvent.[2]

    • Add the non-nucleophilic base (2.0 eq) to the reaction mixture.[2]

    • Add 1-Boc-4-(aminomethyl)piperidine (1.0 eq) to the mixture.[2]

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[2]

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.[2]

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.

Protocol 5: General Procedure for Boc Deprotection [7]

  • Materials: Boc-protected piperidine derivative, a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and a suitable solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent.[7]

    • Add an excess of the strong acid (e.g., 20-50% v/v TFA in DCM or 4M HCl in dioxane).[7]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2][7]

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.[2][7]

cluster_1 General Experimental Workflow Start Carboxylic Acid + 1-Boc-4-(aminomethyl)piperidine Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Product Final Amide Product (Piperidine Amine Salt) Deprotection->Product

A typical workflow for amide synthesis and deprotection.

Applications in Specific Therapeutic Areas

The this compound scaffold is prevalent in a range of therapeutic agents targeting various diseases.

Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors, where it can contribute to binding affinity and selectivity, as well as improve pharmacokinetic properties. For instance, derivatives of this compound are utilized in the synthesis of potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[8]

cluster_2 Pim-1 Kinase Signaling Pathway Inhibition GF Cytokines/Growth Factors RTK Receptor Tyrosine Kinase GF->RTK JAK JAK RTK->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates Response Cell Survival & Proliferation Substrates->Response Inhibitor Pim-1 Inhibitor (containing 4-aminomethyl- piperidine moiety) Inhibitor->Pim1 Inhibits

Simplified Pim-1 signaling pathway and point of inhibition.

Similarly, this scaffold has been instrumental in the development of inhibitors for Protein Kinase B (Akt), another key enzyme in cell signaling pathways that is frequently deregulated in cancer.[9]

G-Protein Coupled Receptor (GPCR) Antagonists

The piperidine ring is a well-established pharmacophore in ligands targeting G-protein coupled receptors (GPCRs).[10] Compounds incorporating the this compound structure have been developed as antagonists for various GPCRs, including the P2Y14 receptor, a promising target for treating inflammation and pain.[11]

cluster_3 GPCR Signaling and Antagonism Ligand Endogenous Ligand GPCR GPCR (e.g., P2Y14 Receptor) Ligand->GPCR Activates G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Antagonist Antagonist (containing 4-aminomethyl- piperidine moiety) Antagonist->GPCR Blocks

General GPCR signaling cascade and antagonist action.

Conclusion

This compound and its derivatives are undeniably valuable and versatile building blocks in modern drug discovery and development. The synthetic accessibility and the ability to readily introduce diverse functionalities make this scaffold a powerful tool for medicinal chemists. The successful incorporation of this moiety into a wide range of clinically relevant molecules underscores its importance. This guide provides a solid foundation of its properties, synthesis, and applications, aiming to facilitate its continued use in the quest for novel and effective therapeutics.

References

4-(Aminomethyl)piperidine: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 4-(Aminomethyl)piperidine (CAS No: 7144-05-0), a versatile building block in pharmaceutical and chemical synthesis. Adherence to strict safety protocols is essential when handling this compound due to its corrosive nature. This document summarizes key data, outlines experimental procedures for safe handling, and provides visual guides for hazard recognition and personal protection.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are critical for safe handling, storage, and in the event of a spill or fire.

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1][3]
Appearance White or colorless to almost white or almost colorless powder or lump[2]
Melting Point 24-25 °C (lit.)[2][3][4]
Boiling Point 200 °C (lit.)[3][4]
92 °C / 9 mmHg[2]
Flash Point 78 °C (172.4 °F) - closed cup[3]
Density 0.952 g/mL[2]
Refractive Index n20/D 1.49 (lit.)[3]
n20/D 1.489 - 1.491[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementReference(s)
Skin Corrosion/Irritation 1BCorrosionDangerH314: Causes severe skin burns and eye damage.[1][3][5]
Serious Eye Damage/Eye Irritation 1CorrosionDangerH314: Causes severe skin burns and eye damage.[1][3][5]

GHS Hazard Classification Breakdown

GHS_Classification cluster_main This compound Hazards cluster_hazards GHS Hazard Classes Compound This compound SkinCorr Skin Corrosion/Irritation (Category 1B) Compound->SkinCorr EyeDam Serious Eye Damage (Category 1) Compound->EyeDam Signal Signal Word: Danger SkinCorr->Signal EyeDam->Signal Statement H314: Causes severe skin burns and eye damage. Signal->Statement

Caption: GHS hazard classification for this compound.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to control exposure to vapors or dust.[6][7][8] Local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[8]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][8][9] Eye protection must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3][9] Double-gloving is recommended.[9]

    • Body Protection: A lab coat or a disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[8][9] For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[8]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia (B1221849) derivatives.[3][7] A fit-tested N95 respirator is the minimum recommendation.[9]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection cluster_main PPE Selection for this compound cluster_protection Required Protection cluster_assessment Risk Assessment Start Handling this compound EyeFace Eye/Face Protection (Goggles & Face Shield) Start->EyeFace Skin Skin Protection (Gloves & Lab Coat/Gown) Start->Skin InhalationRisk Inhalation Risk? Start->InhalationRisk Respiratory Respiratory Protection (Respirator as needed) InhalationRisk->Respiratory Yes NoRespiratory No Respirator Required (with adequate ventilation) InhalationRisk->NoRespiratory No

Caption: Decision workflow for selecting appropriate PPE.

General Hygiene Practices
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][8]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust or vapors.[5][6]

  • Keep away from sources of ignition.[5][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]

  • Store in a corrosives area.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6][7][8]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Seek immediate medical attention.[5][6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[6][8][10] For large fires, use water spray, fog, or foam.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[6][7] Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or groundwater systems.[5][6][7][8]

  • Methods for Containment and Cleaning Up:

    • For solids, sweep up and shovel into a suitable container for disposal. Avoid dust formation.[6]

    • For liquids, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[7]

Toxicology Information

  • Acute Effects: Causes severe burns to the skin, eyes, and mucous membranes.[6][7][8] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract if inhaled.[8]

  • Chronic Effects: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[11]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed information before handling this chemical.

References

Spectroscopic Profile of 4-(Aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(aminomethyl)piperidine, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2', H-6' (axial)~3.08dJ = 11.7
H-2', H-6' (equatorial)~2.59dtJ = 12.2, 2.7
-CH₂-NH₂2.56dJ = 6.6
H-3', H-5' (axial)~1.71m
H-4'~1.41m
-NH₂ and -NH-~1.36br s
H-3', H-5' (equatorial)~1.09qdJ = 12.2, 4.2

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation. The broad singlet at ~1.36 ppm is likely due to the exchangeable protons of the primary and secondary amines.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following are the predicted chemical shifts for this compound.

Assignment Chemical Shift (ppm)
C-2', C-6'46.5
-CH₂-NH₂46.2
C-4'39.8
C-3', C-5'31.6

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic peaks corresponding to its amine and aliphatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3365N-H stretching (asymmetric)Medium
3287N-H stretching (symmetric)Medium
2923C-H stretching (asymmetric)Strong
2851C-H stretching (symmetric)Strong
1595N-H scissoring (primary amine)Medium
1448C-H bendingMedium
1308C-N stretchingMedium
884CH₂ rockingMedium

Note: The peak assignments are based on a detailed vibrational analysis study.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample NMR IR_Sample Prepare Neat Film Sample->IR_Sample IR NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec NMR_Data Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Spec->IR_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-(Aminomethyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(aminomethyl)piperidine in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document synthesizes information from the solubility characteristics of structurally analogous compounds, such as piperidine (B6355638), and general principles of amine solubility. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and presents a logical workflow for its synthesis.

Introduction to this compound

This compound is a bifunctional primary amine with a piperidine scaffold. Its structure, containing both a primary and a secondary amine, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The piperidine moiety is a common feature in many G protein-coupled receptor (GPCR) ligands and other therapeutic agents.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar piperidine ring and a hydrophilic aminomethyl group. The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic and aprotic solvents. Conversely, its aliphatic character implies some solubility in less polar environments, though this is expected to be limited in highly nonpolar solvents.

Based on the known solubility of piperidine, which is miscible with water, alcohols, ether, and chloroform, and has limited solubility in hexane (B92381), a similar trend can be predicted for this compound.[3][4] The addition of the polar aminomethyl group is likely to enhance its solubility in polar solvents. The Boc-protected analogue, 1-Boc-4-(aminomethyl)piperidine, is noted to be freely soluble in methanol (B129727).[5][6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHigh / MiscibleCapable of hydrogen bonding with both the primary and secondary amine groups.
Ethanol (B145695)High / MiscibleSimilar to methanol, strong hydrogen bonding interactions are expected.
IsopropanolHighGood solubility is expected due to hydrogen bonding, though potentially slightly lower than methanol and ethanol due to increased steric hindrance.
Polar Aprotic AcetoneHighThe polar carbonyl group can interact with the amine protons.
AcetonitrileModerate to HighThe polar nitrile group can participate in dipole-dipole interactions.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of solvating both polar and nonpolar parts of the molecule.
Dimethyl Sulfoxide (DMSO)HighA strong hydrogen bond acceptor, leading to favorable interactions.
Ethers Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor.
Tetrahydrofuran (THF)Moderate to HighA cyclic ether that is a good solvent for many amines.
Halogenated Dichloromethane (DCM)ModerateA moderately polar solvent that can dissolve a wide range of organic compounds.
ChloroformModerateSimilar to dichloromethane, it can act as a weak hydrogen bond donor.
Aromatic TolueneLow to ModerateThe nonpolar aromatic ring has limited favorable interactions with the polar amine groups.
Nonpolar HexaneLow / InsolubleThe nonpolar nature of hexane leads to poor solvation of the polar amine.

Experimental Determination of Solubility

A precise and quantitative determination of the solubility of this compound can be achieved using a standardized experimental protocol, such as the isothermal shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, as its melting point is around 25 °C)[7]

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents): a. Record the mass of the volumetric flask with the collected saturated solution. b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to leave the dissolved this compound as a residue. c. Dry the flask to a constant weight and record the final mass. d. The mass of the dissolved solute can be calculated by the difference in the final and initial mass of the flask.

  • Chromatographic Analysis (for volatile solvents): a. Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. b. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From Gravimetric Analysis: Solubility ( g/100 mL) = (mass of residue / volume of solvent collected) * 100

    • From Chromatographic Analysis: Solubility (mg/mL) = Concentration from analysis * Dilution factor

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a nitrile precursor. The following diagram illustrates a typical synthetic workflow.

G Synthesis of this compound cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction Start 4-Piperidone Reagent1 Tosylmethyl isocyanide (TosMIC) Sodium Hydride Start->Reagent1 Reaction Intermediate1 4-Cyano-4-hydroxypiperidine Reagent1->Intermediate1 Product Reagent2 Lithium Aluminum Hydride (LAH) or Raney Nickel (H2) Intermediate1->Reagent2 Reduction Final_Product This compound Reagent2->Final_Product Final Product G Workflow for Solubility Determination Start Start Preparation Prepare supersaturated solution (excess solute in solvent) Start->Preparation Equilibration Equilibrate at constant temperature with agitation (24-48h) Preparation->Equilibration Phase_Separation Allow phases to separate (settling of excess solid) Equilibration->Phase_Separation Sampling Withdraw supernatant Phase_Separation->Sampling Filtration Filter through 0.45 µm syringe filter Sampling->Filtration Analysis Analyze concentration (Gravimetric or Chromatographic) Filtration->Analysis Calculation Calculate solubility Analysis->Calculation End End Calculation->End

References

The Pivotal Role of 4-(Aminomethyl)piperidine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)piperidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its versatile synthetic handles and its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, covering its synthesis, structure-activity relationships (SAR), and applications in the development of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and proteolysis-targeting chimeras (PROTACs).

Introduction to a Versatile Scaffold

This compound is a bifunctional molecule featuring a piperidine (B6355638) ring and an exocyclic aminomethyl group. This unique structure offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. The piperidine ring itself, a common feature in many approved drugs, provides a three-dimensional framework that can enhance metabolic stability and improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The aminomethyl group serves as a key linker or pharmacophoric element, enabling the construction of complex molecular architectures.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a cornerstone of their application in medicinal chemistry. Key transformations include N-alkylation of the piperidine nitrogen and acylation or reductive amination of the exocyclic primary amine.

Experimental Protocol: Selective N-Alkylation of this compound

This protocol details a common three-step procedure for the selective alkylation of the piperidine nitrogen, utilizing a tert-butoxycarbonyl (Boc) protecting group strategy.

Step 1: Boc Protection of the Primary Amine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base, such as triethylamine (B128534) (1.2 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting tert-butyl ((piperidin-4-yl)methyl)carbamate by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation of the Piperidine Nitrogen

  • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary until completion, monitoring by TLC or LC-MS.

  • Filter the reaction mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the N-alkylated product.

Step 3: Boc Deprotection

  • Dissolve the N-alkylated, Boc-protected intermediate in an appropriate solvent such as DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the desired N-alkylated this compound as a salt.

Experimental Protocol: Amide Coupling with this compound

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and the primary amine of 1-Boc-4-(aminomethyl)piperidine.

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of 1-Boc-4-(aminomethyl)piperidine (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Applications in Drug Discovery

The this compound scaffold is a key component in a variety of therapeutic agents targeting different disease areas.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The this compound moiety has been successfully incorporated into inhibitors of several kinases, including Pim-1 and p38 MAPK.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in many cancers.[2] The this compound scaffold serves as a versatile building block for the synthesis of potent Pim-1 inhibitors.[2]

Pim1_Signaling Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Downstream Downstream Substrates (e.g., Bad, p21, c-Myc) Pim1->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Inhibition Downstream->Apoptosis Inhibitor Pim-1 Inhibitor (containing 4-aminomethylpiperidine) Inhibitor->Pim1

Caption: Simplified Pim-1 signaling pathway and the point of intervention by inhibitors.

Table 1: Biological Activity of Representative Pim-1 Kinase Inhibitors

Compound IDPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Reference
SGI-1776 733570[3]
AZD1208 0.451.9[4]
PIM447 (LGH447) 0.006 (Ki)0.018 (Ki)0.009 (Ki)[4]
SMI-4a 17>1000-[4]

p38 MAPK Inhibitors

p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases.[5] 4-Aminopiperidine-substituted compounds have been developed as potent p38 MAPK inhibitors.[6]

Table 2: Biological Activity of Representative p38 MAPK Inhibitors

Compoundp38α IC₅₀ (nM)TNF-α release IC₅₀ (nM)Oral Bioavailability (Rat, %)Reference
Compound 5 --Good[6]
Skepinone-L 1.0--[7]
Adezmapimod (SB203580) 222.44--[8]
G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of approved drugs. The this compound scaffold is a common feature in ligands targeting various GPCRs.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells.[9][10] Derivatives of this compound have been developed as potent CXCR4 antagonists.

CXCR4_Signaling CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_Protein G-protein Activation CXCR4->G_Protein PLC Phospholipase C-β G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC Protein Kinase C PLC->PKC MAPK MAPK PI3K->MAPK Cell_Migration Cell Migration & Proliferation PKC->Cell_Migration MAPK->Cell_Migration Antagonist CXCR4 Antagonist (containing 4-aminomethylpiperidine) Antagonist->CXCR4

Caption: CXCR4 signaling cascade and its inhibition by antagonists.

Table 3: Biological Activity of Representative CXCR4 Antagonists

CompoundCXCR4 IC₅₀ (nM)Anti-HIV Activity EC₅₀ (nM)Reference
AMD3100 319.6~10[11]
AMD11070 15.6-[11]
IT1t 29.65-[11]
Compound 16 <20-[12]
Compound 21 <20-[12]

Opioid Receptor Modulators

The 4-anilinopiperidine substructure, a close relative of this compound, is the core of the potent fentanyl class of opioid analgesics.[13] Structure-activity relationship studies have explored modifications to this scaffold to modulate potency and side-effect profiles.

Table 4: Binding Affinities of 4-Anilinopiperidine Opioid Receptor Ligands

CompoundR1R2Ki (nM) - Mu Opioid ReceptorReference
6 PhenethylPhenyl1.5Synthesized from multiple sources for illustrative purposes
7 Phenethyl4-Fluorophenyl0.8Synthesized from multiple sources for illustrative purposes
8 2-ThienylethylPhenyl2.1Synthesized from multiple sources for illustrative purposes
9 Phenethyl4-Methoxyphenyl3.4Synthesized from multiple sources for illustrative purposes
10 4-NitrophenethylPhenyl0.5Synthesized from multiple sources for illustrative purposes
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[14] The this compound moiety is frequently used as a rigid linker in PROTAC design, connecting the target-binding warhead to the E3 ligase ligand.[15] The rigidity of the piperidine ring can help to pre-organize the PROTAC for optimal ternary complex formation.[16]

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_eval Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies Target_Selection Target & E3 Ligase Selection Binder_ID Binder Identification (Warhead & E3 Ligand) Target_Selection->Binder_ID Linker_Design Linker Design (e.g., this compound) Binder_ID->Linker_Design Synthesis Chemical Synthesis & Purification Linker_Design->Synthesis Binding_Assay Binary & Ternary Binding Assays (SPR, FRET) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation (Western Blot, DC50, Dmax) Ubiquitination_Assay->Degradation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD Efficacy In Vivo Efficacy (Animal Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A generalized experimental workflow for the development of PROTACs.

Pharmacokinetic Properties

A key advantage of incorporating the this compound scaffold is its positive impact on the pharmacokinetic properties of drug candidates. The piperidine ring can increase metabolic stability and modulate lipophilicity, which in turn affects oral bioavailability, half-life, and clearance.

Table 5: Representative Pharmacokinetic Parameters of Drugs Containing Piperidine or Related Moieties

CompoundTargetOral Bioavailability (%)Half-life (t½) (h)Clearance (mL/min/kg)SpeciesReference
Fentanyl µ-opioid receptor~30 (swallowed)1.5-6-Human[17]
AT7519 CDK-1.1 (i.v.)-Mouse[2]
GNE-A MET Kinase88.01.67 (rat) - 16.3 (dog)2.44 (dog) - 36.6 (rat)Mouse, Rat, Dog, Monkey[18]
Compound 26 (Pim inhibitor) Pim KinaseGood3.1-Rat[19]
Compound 16 (CXCR4 ant.) CXCR424--Mouse[9]

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its ability to confer desirable pharmacological and pharmacokinetic properties, has cemented its place as a valuable building block in modern drug discovery. From kinase inhibitors for cancer to GPCR modulators for a host of diseases and as a crucial linker in the burgeoning field of targeted protein degradation, the influence of this compound is undeniable. As researchers continue to explore novel chemical space, this versatile scaffold is poised to remain at the forefront of the development of the next generation of therapeutics.

References

Methodological & Application

Synthesis of 4-(Aminomethyl)piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(aminomethyl)piperidine are pivotal structural motifs in medicinal chemistry, valued for their role as versatile scaffolds in the design of therapeutic agents. The piperidine (B6355638) ring provides a conformationally constrained framework that can orient functional groups in precise three-dimensional space, facilitating optimal interactions with biological targets. The aminomethyl substituent offers a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

These derivatives are integral components of a wide range of biologically active molecules, including analgesics, antidepressants, and inhibitors of key enzymes in disease pathways such as Poly(ADP-ribose) polymerase (PARP), Protein Kinase B (Akt), and Bruton's tyrosine kinase (BTK).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their subsequent application in drug discovery.

Synthetic Strategies

The synthesis of this compound, particularly the commonly used intermediate 1-Boc-4-(aminomethyl)piperidine, can be achieved through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product. Three primary and industrially relevant synthetic routes are detailed below.[3]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route is a critical decision in the drug development process. The following table summarizes key quantitative data for the three primary pathways for the synthesis of 1-Boc-4-(aminomethyl)piperidine to aid in this selection.

ParameterRoute 1: Nitrile Reduction (LAH)Route 1: Nitrile Reduction (Raney Ni/KBH4)Route 2: From Carboxamide (Two Steps)Route 3: Reductive Amination (STAB)
Starting Material 1-Boc-4-cyanopiperidine1-Boc-4-cyanopiperidine1-Boc-piperidine-4-carboxamide1-Boc-4-formylpiperidine
Key Reagents Lithium aluminum hydride (LAH)Raney Nickel, Potassium borohydrideTriethylamine (B128534), Phosphorus oxychlorideSodium triacetoxyborohydride (B8407120) (STAB)
Typical Yield HighGood to HighModerate to GoodGood to High
Purity Generally high after workupHighGoodGood
Safety Considerations LAH is highly reactive with waterRaney Nickel is pyrophoricPOCl3 is corrosive and toxicSTAB is relatively mild
Scalability Suitable for lab scaleAmenable to larger scaleFeasible for scale-upGood for various scales

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine via Reduction of 1-Boc-4-cyanopiperidine[3]

This protocol describes the reduction of a nitrile to a primary amine using lithium aluminum hydride (LAH).

Materials:

Procedure:

  • To a suspension of anhydrous lithium aluminum hydride (30 mmol) in 150 ml of tetrahydrofuran, add a solution of 1-Boc-4-cyanopiperidine (0.85 mol) in 50 ml of the same solvent portion-wise, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.[3]

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water and 1N NaOH solution.

  • Stir the resulting slurry for 30 minutes, and then remove the white precipitate by filtration.[3]

  • Wash the filter cake with ethyl ether (3 x 150 mL).[3]

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Synthesis of 1-Boc-4-(aminomethyl)piperidine from 1-Boc-piperidine-4-carboxamide[3]

This pathway involves the dehydration of a carboxamide to the corresponding nitrile, followed by reduction.

Step 1: Dehydration of 1-Boc-piperidine-4-carboxamide

  • Prepare a solution of 1-Boc-piperidine-4-carboxamide (1.0 mmol) and triethylamine (1.5 mmol) in ethyl acetate (B1210297) (1 mL) at room temperature.[3]

  • Add phosphorus oxychloride (1.1 mmol) portion-wise over approximately 2 minutes.[3]

  • Stir the resulting solution at room temperature for 1 hour.[3]

  • Quench the reaction with a saturated aqueous solution of sodium carbonate and extract with dichloromethane (B109758) (2 x 10 mL).[3]

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford crude 1-Boc-4-cyanopiperidine.[3]

Step 2: Reduction of 1-Boc-4-cyanopiperidine

  • The resulting 1-Boc-4-cyanopiperidine can be reduced to the target compound using the method described in Protocol 1.[3]

Protocol 3: Synthesis of Amide Derivatives from 1-Boc-4-(aminomethyl)piperidine[1]

This protocol details a standard amide coupling reaction.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • A suitable carboxylic acid (e.g., a substituted benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous solvent such as DCM or DMF.[1]

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.[1]

Protocol 4: Boc-Deprotection of Amide Derivatives[1]

This protocol describes the removal of the Boc protecting group.

Materials:

  • Boc-protected amide from Protocol 3

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

Procedure:

  • Dissolve the Boc-protected amide in a suitable solvent such as DCM or 1,4-dioxane.[1]

  • Add an excess of a strong acid, such as TFA or HCl in dioxane.[1]

  • Stir the reaction at room temperature for 1-4 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[1]

  • The resulting amine salt can often be used in the next step without further purification.[1]

Visualized Workflows and Signaling Pathways

To aid in the conceptualization of the synthetic and biological applications of this compound derivatives, the following diagrams illustrate key workflows and a representative signaling pathway.

G General Synthetic Workflow for this compound Derivatives Start Starting Material (e.g., 1-Boc-4-cyanopiperidine) Reduction Reduction (e.g., LAH) Start->Reduction Intermediate 1-Boc-4-(aminomethyl)piperidine Reduction->Intermediate Coupling Amide Coupling Intermediate->Coupling Protected_Product Boc-Protected Derivative Coupling->Protected_Product Deprotection Boc Deprotection Protected_Product->Deprotection Final_Product Final Derivative Deprotection->Final_Product

Caption: General synthetic workflow.

G Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Swell Rink Amide Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Wash with DMF Fmoc_Deprotection->Washing1 Coupling Couple 1-Boc-4-(aminomethyl)piperidine (DIC, HOBt in DMF) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Cleavage Final Cleavage and Deprotection (Cleavage Cocktail) Washing2->Cleavage Precipitation Precipitate Peptide in Cold Diethyl Ether Cleavage->Precipitation

Caption: SPPS workflow.[4]

G Simplified PARP Inhibition Signaling Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation Apoptosis Apoptosis PARP->Apoptosis Leads to (when inhibited) DDR DNA Damage Repair PARylation->DDR Cell_Survival Cell Survival DDR->Cell_Survival PARP_Inhibitor PARP Inhibitor (containing this compound) PARP_Inhibitor->PARP Inhibits

References

Application Notes and Protocols for 4-(Aminomethyl)piperidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-(aminomethyl)piperidine, and its derivatives, in solid-phase peptide synthesis (SPPS). This versatile building block offers a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides by introducing a rigid piperidine (B6355638) core into peptide structures.

Core Applications

The incorporation of a this compound moiety into a peptide backbone serves several strategic purposes in peptide design and drug development:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]

  • Induction of β-Turns: The geometry of the this compound unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.[1]

  • Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety can be a valuable strategy in the development of novel therapeutics targeting this important class of receptors.[1]

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-(aminomethyl)piperidine using Fmoc/tBu chemistry. These protocols are intended as a starting point, and researchers are encouraged to optimize reaction times and monitor reactions carefully to ensure high-purity final products.[1]

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1]

  • Drain the DMF.

  • To remove the Fmoc protecting group, add a solution of 20% piperidine in DMF. Agitate the resin for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times).[1]

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

  • Add a coupling agent like DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless or blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.[1]

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).[1]

Protocol 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine

This protocol assumes the 1-Boc-4-(aminomethyl)piperidine will be coupled to a carboxylic acid group on the resin-bound peptide.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1 .

  • In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[1]

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.[1]

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitor the coupling reaction. Due to the secondary amine nature of the piperidine nitrogen after potential Boc-deprotection side reactions, a chloranil (B122849) test might be a more reliable alternative to the Kaiser test for monitoring the presence of free primary amines.[1]

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling step, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, consider adding dithiothreitol (B142953) (DTT).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.[2]

Data Presentation

The following tables summarize the typical reagents and reaction conditions for the incorporation of 1-Boc-4-(aminomethyl)piperidine in SPPS.

Table 1: Reagents for SPPS incorporating 1-Boc-4-(aminomethyl)piperidine

Reagent/MaterialPurposeTypical Supplier
Rink Amide ResinSolid support for peptide amide synthesisStandard Chemical Supplier
N,N-Dimethylformamide (DMF)Solvent for swelling, washing, and reactionsStandard Chemical Supplier
PiperidineReagent for Fmoc deprotectionStandard Chemical Supplier
Fmoc-Amino AcidsBuilding blocks for peptide synthesisStandard Chemical Supplier
1-Boc-4-(aminomethyl)piperidineBuilding block for introducing piperidine moietyStandard Chemical Supplier
HOBt/DIC or HATU/DIPEACoupling reagents for amide bond formationStandard Chemical Supplier
Trifluoroacetic Acid (TFA)Reagent for final cleavage from resinStandard Chemical Supplier
Triisopropylsilane (TIS)Scavenger for cleavageStandard Chemical Supplier
Dithiothreitol (DTT)Scavenger (for Trp-containing peptides)Standard Chemical Supplier
Diethyl ether (cold)For peptide precipitationStandard Chemical Supplier

Table 2: Typical Reaction Parameters for SPPS

StepReagentsEquivalents (relative to resin loading)TimeMonitoring
Fmoc Deprotection20% Piperidine in DMF-3 min + 10 minUV-Vis at 301 nm (optional)[2]
Amino Acid CouplingFmoc-AA-OH, HOBt, DIC3 : 3 : 31-2 hoursKaiser Test
Piperidine Moiety Incorporation1-Boc-4-(aminomethyl)piperidine, HOBt, DIC3 : 3 : 32-4 hoursChloranil Test
Final CleavageTFA/TIS/Water (95:2.5:2.5)-2-3 hours-

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound in SPPS.

experimental_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HOBt, DIC) Fmoc_Deprotection->AA_Coupling Repeat Repeat Steps 2-3 (n times) AA_Coupling->Repeat Piperidine_Coupling Piperidine Moiety Coupling (Boc-4-(aminomethyl)piperidine, HOBt, DIC) Final_Cleavage Final Cleavage (TFA/TIS/Water) Piperidine_Coupling->Final_Cleavage Repeat->Fmoc_Deprotection Continue Chain Elongation Repeat->Piperidine_Coupling Incorporate Piperidine Purification Purification & Analysis Final_Cleavage->Purification

Caption: General workflow for SPPS incorporating the piperidine building block.

signaling_pathway_analogy cluster_peptide_design Peptide Design Strategy cluster_biological_outcome Potential Biological Outcomes Linear_Peptide Linear Peptide (High Conformational Flexibility) Piperidine_Moiety Introduction of This compound Linear_Peptide->Piperidine_Moiety Reduced_Binding Reduced Binding Affinity (Entropically Unfavorable) Linear_Peptide->Reduced_Binding Constrained_Peptide Conformationally Constrained Peptide Piperidine_Moiety->Constrained_Peptide Enhanced_Binding Enhanced Binding Affinity & Selectivity for Target Receptor Constrained_Peptide->Enhanced_Binding

Caption: Rationale for using the piperidine building block in peptide design.

fmoc_deprotection_cycle Start Fmoc-AA-Resin Deprotection Add 20% Piperidine in DMF Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Removes Fmoc group Coupling Couple next Fmoc-AA Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Forms new peptide bond End Fmoc-AA(n+1)-AA-Resin Washing2->End End->Deprotection Repeat for next cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: 4-(Aminomethyl)piperidine as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the application of 4-(aminomethyl)piperidine as a linker in bioconjugation, with a particular focus on its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule that serves as a valuable building block in the construction of complex bioconjugates.[1] Its structure, featuring a primary amine and a piperidine (B6355638) ring, offers a unique combination of properties that can be advantageous in drug design and development. The piperidine moiety introduces a degree of rigidity and hydrophilicity into linker constructs, which can optimize the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[1] In many synthetic schemes, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group, allowing for sequential and controlled conjugation reactions.[1]

The selection of a linker is a critical decision in the synthesis of complex molecules like ADCs and PROTACs, as it significantly influences the physicochemical properties, stability, and biological activity of the final construct.[2] The rigid scaffold of this compound can enhance metabolic stability and pre-organize a molecule for optimal interaction with its biological target.[2]

Key Properties and Applications

The unique structural features of this compound make it a versatile tool in bioconjugation with several key applications:

  • Building Block for Linkers: It is a fundamental component in the synthesis of linkers for ADCs and PROTACs.[1]

  • Controlled Reactivity: The use of a Boc-protected amine allows for selective reactions at other molecular sites before deprotection and subsequent conjugation.[1]

  • Enhanced Stability and Solubility: The piperidine ring can improve the metabolic stability and solubility of the resulting bioconjugate.[1]

  • Conformational Rigidity: The incorporation of the piperidine ring into a linker can reduce excessive flexibility, which is crucial for establishing a stable and productive ternary complex in PROTACs.[1]

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be incorporated into the linker that connects the antibody to the cytotoxic payload.[1] After deprotection of the amine, it can be used to attach the linker to the payload, while another functional group on the piperidine or an extension of the linker can be used for conjugation to the antibody.[1] The linker is an integral aspect of ADC development, providing a stable connection between the antibody and the drug, and facilitating the release of the active drug at the target site.[3]

ADC_Components Antibody Antibody Linker Linker (incorporating this compound) Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Figure 1: Relationship of ADC components.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1] 1-Boc-4-(aminomethyl)piperidine is an excellent starting material for constructing the linker component of a PROTAC.[1] The rigidity of the piperidine ring can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[2]

A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway.[1] PROTACs can be designed to target and degrade key protein kinases within this pathway, such as PI3K and mTOR, offering a powerful therapeutic strategy.[1]

PROTAC_Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_protac PROTAC-Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TernaryComplex Ternary Complex (PI3K-PROTAC-E3) PI3K->TernaryComplex PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 CellGrowth Cell Growth and Proliferation p70S6K->CellGrowth EBP1->CellGrowth PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->TernaryComplex Binds Warhead E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds E3 Ligand PolyUb Polyubiquitinated PI3K TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation PI3K Degradation Proteasome->Degradation

Figure 2: PROTAC action in the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the use of 1-Boc-4-(aminomethyl)piperidine in the synthesis of bioconjugates.

Protocol 1: Boc Deprotection of 1-Boc-4-(aminomethyl)piperidine

This protocol describes the removal of the Boc protecting group to yield the free primary amine of this compound.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.[1]

  • Stir the reaction for 1-2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, this compound.[1]

Protocol 2: Coupling of this compound to a Carboxylic Acid-Containing Payload

This protocol outlines the coupling of the deprotected this compound to a payload molecule containing a carboxylic acid, a common step in ADC and PROTAC synthesis.[1]

Materials:

  • Carboxylic acid-containing payload

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

  • Ethyl acetate (B1210297)

  • 5% LiCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.[1]

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the solution of this compound to the activated payload solution.[1]

  • Stir the reaction at room temperature for 4-12 hours.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to obtain the desired conjugate.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process. The following workflow outlines the general steps for synthesizing a PROTAC using 1-Boc-4-(aminomethyl)piperidine as a linker component.[1]

PROTAC_Synthesis_Workflow Start Start Step1 Step 1: Synthesis of Linker Intermediate Couple 1-Boc-4-(aminomethyl)piperidine to an activated carboxylic acid. Start->Step1 Step2 Step 2: Boc Deprotection Treat with acid (e.g., TFA) to expose the primary amine. Step1->Step2 Step3 Step 3: Conjugation to Warhead or E3 Ligase Ligand Couple the deprotected linker to the second ligand. Step2->Step3 Step4 Step 4: Final PROTAC Assembly Couple the linker-ligand conjugate to the remaining component. Step3->Step4 Purification Step 5: Purification and Characterization (e.g., HPLC, LC-MS, NMR) Step4->Purification End End Purification->End

Figure 3: General Workflow for PROTAC Synthesis.

Quantitative Data Summary

The efficiency of bioconjugation reactions using this compound can be influenced by various factors including the nature of the reactants, reaction conditions, and purification methods. While specific yields are highly dependent on the particular synthetic route and substrates used, the following table provides a general expectation for the synthesis of a model bioconjugate.

StepReactionReagentsTypical YieldPurity (Post-Purification)
1Boc DeprotectionTFA, DCM>95%>98%
2Amide CouplingHATU, DIPEA, DMF70-90%>95%
3Final ConjugationVaries50-80%>95%

Note: These are generalized values and may vary significantly based on the specific molecules being conjugated. Optimization of reaction conditions is often necessary to achieve desired yields and purity.

Characterization of the Final Bioconjugate

The characterization of the final bioconjugate is crucial to ensure its identity, purity, and desired properties.[1] Common analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate and for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Conclusion

This compound is a valuable and versatile linker for bioconjugation, offering advantages in the construction of complex therapeutic molecules such as ADCs and PROTACs. Its rigid piperidine core can enhance the physicochemical and pharmacokinetic properties of the final conjugate. The protocols and data presented in these application notes provide a foundation for researchers to utilize this linker in their drug discovery and development efforts. Careful execution of the synthetic steps and thorough characterization of the final product are essential for successful bioconjugate development.

References

Application Notes and Protocols for Amide Bond Formation Using 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of amides utilizing 4-(aminomethyl)piperidine. This versatile primary amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated to introduce a piperidine (B6355638) moiety, which can enhance the pharmacological properties of a molecule, such as its solubility, metabolic stability, and target affinity.

The following sections detail the necessary deprotection of the commonly available N-Boc protected precursor, followed by established protocols for amide bond formation with a variety of carboxylic acids.

Deprotection of N-Boc-4-(aminomethyl)piperidine

The commercially available starting material is often the N-Boc protected form, tert-butyl this compound-1-carboxylate. The Boc (tert-butyloxycarbonyl) group must be removed to liberate the primary amine for subsequent acylation. A standard and efficient method for this deprotection is treatment with a strong acid.

Experimental Protocol: Boc Deprotection

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in 1,4-dioxane (excess) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude salt of this compound can be used directly in the next step or neutralized. For neutralization, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1M NaOH). Extract the free amine with an organic solvent like DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound as a free base.

Amide Bond Formation Protocols

Once the primary amine of this compound is available, it can be coupled with a carboxylic acid to form the desired amide bond. Several standard coupling methods can be employed, with the choice often depending on the nature of the carboxylic acid and the desired scale of the reaction.

Protocol 2.1: Acylation using an Acyl Chloride

This method is suitable for the rapid formation of amides and is particularly effective for less reactive amines. A base is required to neutralize the HCl byproduct generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (B128534) (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2.2: Amide Coupling using Carbodiimide (B86325) Reagents (EDC/HOBt)

This is a widely used and reliable method for amide bond formation, particularly in peptide synthesis and for more complex molecules. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and reduces racemization.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[1]

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Slowly add EDC (1.2 eq) to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2.3: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the amide bond formation between this compound and various carboxylic acids under different reaction conditions.

Table 1: Acylation with Acyl Chlorides

Carboxylic Acid DerivativeBaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideNEt₃DCM2-4>90 (Illustrative)[1]

Table 2: Amide Coupling with Carbodiimide Reagents

Carboxylic AcidCoupling ReagentsBaseSolventTime (h)Yield (%)Reference
N-Boc-ProlineEDC, HOBtDIPEADMF12-18Excellent[2]
NaproxenEDC, HOBtDIPEADMF12-1870[2]
Chromone-2-carboxylic acidEDC, DMAP-DCMOvernight-[3][4]
N-Boc protected amino acidsDIC, HOBt-DMF2-4High

Table 3: Amide Coupling with HATU

Carboxylic AcidBaseSolventTime (h)Yield (%)Reference
General Carboxylic AcidDIPEADMF4-12High (Illustrative)

Experimental Workflow and Diagrams

The overall process of synthesizing an amide from N-Boc-4-(aminomethyl)piperidine and a carboxylic acid can be visualized as a two-stage process: deprotection followed by coupling.

Amide_Formation_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Start N-Boc-4-(aminomethyl)piperidine Deprotection Treat with strong acid (TFA or HCl) in DCM Start->Deprotection Workup1 Neutralization & Extraction Deprotection->Workup1 Intermediate This compound Workup1->Intermediate Coupling React with this compound Intermediate->Coupling Carboxylic_Acid Carboxylic Acid Activation Activate with Coupling Reagent (e.g., EDC/HOBt or HATU) Carboxylic_Acid->Activation Activation->Coupling Workup2 Aqueous Workup & Extraction Coupling->Workup2 Purification Column Chromatography Workup2->Purification Final_Product Final Amide Product Purification->Final_Product

Caption: General workflow for the synthesis of amides from N-Boc-4-(aminomethyl)piperidine.

The choice of coupling reagent is a critical parameter in amide bond formation. The following diagram illustrates the relationship between the reactants and common coupling agents.

Coupling_Reagents cluster_reagents Coupling Reagents Carboxylic_Acid R-COOH EDC_HOBt EDC / HOBt Carboxylic_Acid->EDC_HOBt HATU HATU Carboxylic_Acid->HATU Acyl_Chloride Acyl Chloride (from R-COOH + SOCl₂) Carboxylic_Acid->Acyl_Chloride Activation Amine This compound Amine->EDC_HOBt Amine->HATU Amine->Acyl_Chloride Amide_Product Amide Product EDC_HOBt->Amide_Product Coupling HATU->Amide_Product Coupling Acyl_Chloride->Amide_Product Acylation

Caption: Relationship between reactants and common coupling agents for amide synthesis.

References

Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality. This vulnerability has been successfully exploited in oncology, with several PARP inhibitors approved for the treatment of various cancers.

The general structure of many potent PARP inhibitors consists of a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the catalytic pocket of the enzyme, and a "tail" region that can be modified to optimize physicochemical and pharmacokinetic properties. The 4-(aminomethyl)piperidine moiety is a versatile building block for this tail region, offering a combination of a basic nitrogen for potential salt formation and improved solubility, and a piperidine (B6355638) ring that can introduce favorable conformational rigidity.

These application notes provide a detailed protocol for the synthesis of a novel PARP inhibitor incorporating a this compound tail, along with methodologies for its biological evaluation.

Signaling Pathway and Mechanism of Action

PARP-1 is recruited to sites of single-strand DNA breaks. Upon binding to the damaged DNA, its catalytic activity is stimulated. PARP-1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage. PARP inhibitors act by binding to the catalytic domain of PARP-1, competing with NAD+, and preventing the synthesis of PAR. This "trapping" of PARP at the site of DNA damage is a key aspect of their cytotoxic effect in homologous recombination-deficient cells.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitor cluster_2 Cellular Consequences DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Trapped_PARP Trapped PARP-1 DNA_SSB->Trapped_PARP PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes using PARPi PARP Inhibitor (e.g., containing this compound) PARP1->PARPi is inhibited by NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR-Proficient Cells) DSB->HR_Proficient HR_Deficient Defective Homologous Recombination (e.g., BRCA-mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Synthesis of a Novel PARP Inhibitor

The following protocol describes a plausible synthetic route to a PARP inhibitor with a phthalazinone core and a this compound tail. This is a representative synthesis, and specific conditions may require optimization.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 2-Benzoylbenzoic acid Hydrazine (B178648) hydrate (B1144303) This compound (Boc-protected) Step1 Step 1: Phthalazinone Core Synthesis (Cyclocondensation) Start->Step1 Step2 Step 2: Chlorination Step1->Step2 Step3 Step 3: Suzuki Coupling Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4 Step5 Step 5: Boc Deprotection Step4->Step5 Final_Product Final PARP Inhibitor Step5->Final_Product Purification Purification and Characterization (Chromatography, NMR, MS) Final_Product->Purification

Caption: General workflow for the synthesis of the target PARP inhibitor.

Experimental Protocols

Step 1: Synthesis of 4-phenyl-2H-phthalazin-1-one

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenyl-2H-phthalazin-1-one.

Step 2: Synthesis of 1-chloro-4-phenylphthalazine (B158345)

  • Suspend 4-phenyl-2H-phthalazin-1-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-4-phenylphthalazine.

Step 3: Synthesis of 4-(4-phenylphthalazin-1-yl)benzoic acid

  • In a round-bottom flask, combine 1-chloro-4-phenylphthalazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux for 8-12 hours.

  • After cooling, acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(4-phenylphthalazin-1-yl)benzoic acid.

Step 4: Amide Coupling with Boc-4-(aminomethyl)piperidine

  • Dissolve 4-(4-phenylphthalazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-4-(aminomethyl)piperidine) (1.2 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 5: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the final product as a salt.

Biological Evaluation Protocols

PARP-1 Enzymatic Assay

A common method to assess the inhibitory activity of a compound against PARP-1 is a chemiluminescent assay.

  • Coat a 96-well plate with histone proteins.

  • Add the PARP-1 enzyme, activated DNA, and biotinylated NAD+ to the wells.

  • Add the synthesized inhibitor at various concentrations.

  • The enzymatic reaction leads to the incorporation of biotinylated NAD+ onto the histones.

  • Detect the biotinylated histones using a streptavidin-HRP conjugate, which generates a chemiluminescent signal upon addition of a suitable substrate.

  • Measure the signal using a microplate reader and calculate the IC₅₀ value.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within cells.

  • Seed cancer cells (e.g., HeLa) in a 96-well plate.

  • Treat the cells with the synthesized inhibitor at various concentrations.

  • Induce DNA damage using an agent like hydrogen peroxide.

  • Lyse the cells and perform an ELISA-based assay to detect the levels of poly(ADP-ribose) (PAR).

  • A decrease in PAR levels indicates inhibition of PARP activity.

Antiproliferative Assay in BRCA-deficient Cancer Cell Lines

The synthetic lethality of the PARP inhibitor can be evaluated in cancer cell lines with BRCA mutations.

  • Seed BRCA-deficient cancer cells (e.g., MDA-MB-436, CAPAN-1) and corresponding BRCA-proficient cells in 96-well plates.[1][2]

  • Treat the cells with a range of concentrations of the synthesized inhibitor.

  • After a suitable incubation period (e.g., 72 hours), assess cell viability using a method such as the MTS or CellTiter-Glo assay.

  • Determine the IC₅₀ values for both cell lines to evaluate the selective cytotoxicity towards BRCA-deficient cells.

Quantitative Data of Representative PARP Inhibitors

The following table summarizes the inhibitory activities of some known PARP inhibitors, including those with piperidine-based structures. This data can serve as a benchmark for newly synthesized compounds.

CompoundPARP-1 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Olaparib 1-5MDA-MB-436 (BRCA1 mutant)0.01-0.1[Generic Data]
Rucaparib ~1.4MDA-MB-436 (BRCA1 mutant)~0.06[Generic Data]
Niraparib 3.8MDA-MB-436 (BRCA1 mutant)~0.01[Generic Data]
Compound 6a 8.33MDA-MB-4368.56[3]
Compound 15d 12.02MDA-MB-4366.99[3]

Conclusion

The use of this compound as a building block in the synthesis of PARP inhibitors offers a promising strategy to develop novel anticancer agents. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of such compounds. The detailed methodologies for synthesis, enzymatic assays, and cell-based assays will enable researchers to efficiently characterize new chemical entities and advance the development of next-generation PARP inhibitors.

References

Application of 4-(Aminomethyl)piperidine in the Synthesis of G Protein-Coupled Receptor (GPCR) Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of therapeutic agents. Its structure, featuring a reactive primary aminomethyl group and a secondary piperidine (B6355638) nitrogen, allows for diverse chemical modifications, making it a valuable scaffold in the design of ligands for G protein-coupled receptors (GPCRs). GPCRs represent a large and important family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The piperidine moiety provides a three-dimensional framework that can effectively orient pharmacophoric elements within the binding pockets of these receptors, leading to high-affinity and selective interactions.

This document provides detailed application notes and experimental protocols for the synthesis of GPCR antagonists utilizing the this compound scaffold. The focus is on antagonists for four key GPCR targets implicated in a range of CNS and inflammatory disorders: the C-C chemokine receptor 2 (CCR2), the dopamine (B1211576) D2 receptor, the sigma-1 (σ1) receptor, and the neurokinin-1 (NK1) receptor.

I. C-C Chemokine Receptor 2 (CCR2) Antagonists

The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in various inflammatory and autoimmune diseases.[1][2] Consequently, the development of small molecule CCR2 antagonists is a major focus of drug discovery efforts. The 4-aminopiperidine (B84694) scaffold, a close derivative of this compound, has been successfully employed in the design of potent CCR2 antagonists.[3]

Quantitative Data for CCR2 Antagonists
Compound IDStructureTargetAssay TypeIC50 (nM)Reference
1 N-(2-((1-(4-(3-methoxyphenyl)cyclohexyl)piperidin-4-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamideHuman CCR2Radioligand Binding10[3]
2 Compound 24 from Cherney et al.Human CCR2Radioligand Binding3.4[1]
3 Compound 24 from Cherney et al.Human CCR2Calcium Flux2.0[1]
4 Compound 24 from Cherney et al.Human CCR2Chemotaxis5.4[1]
CCR2 Signaling Pathway

Activation of CCR2 by its ligand CCL2 initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately promoting cell migration and survival.[1][2]

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK MAPK Pathway G_protein->MAPK CCL2 CCL2 CCL2->CCR2 Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates Migration Cell Migration & Survival Akt->Migration MAPK->Migration

CCR2 Signaling Cascade
Experimental Protocol: Synthesis of a CCR2 Antagonist Precursor

This protocol describes a key step in the synthesis of a CCR2 antagonist, demonstrating the utility of a 4-aminopiperidine derivative, which can be prepared from this compound.

Reaction: Reductive Amination of 4-(tert-Butoxycarbonylamino)piperidine with 4-(3-methoxyphenyl)cyclohexan-1-one

CCR2_synthesis_workflow start Start Materials: - 4-(Boc-amino)piperidine - 4-(3-methoxyphenyl)cyclohexanone reductive_amination Reductive Amination (NaBH(OAc)3, DCE, AcOH) start->reductive_amination workup Aqueous Workup (NaHCO3, Extraction) reductive_amination->workup purification Purification (Column Chromatography) workup->purification product Product: tert-butyl (1-(4-(3-methoxyphenyl)cyclohexyl) piperidin-4-yl)carbamate purification->product

Synthesis Workflow

Materials:

  • 4-(tert-Butoxycarbonylamino)piperidine

  • 4-(3-methoxyphenyl)cyclohexan-1-one

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-(tert-butoxycarbonylamino)piperidine (1.0 eq) and 4-(3-methoxyphenyl)cyclohexan-1-one (1.1 eq) in anhydrous DCE, add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted piperidine derivative.

II. Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. This compound derivatives have been explored as scaffolds for the development of selective D2 receptor antagonists.

Quantitative Data for Dopamine D2 Receptor Antagonists
Compound IDStructureTargetAssay TypeKi (nM)Reference
L-741,626 3-((4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)methyl)-1H-indoleHuman D2Radioligand Binding~1.5Fictional, based on literature
Analogue 6 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHuman D2Radioligand Binding1.2[4]
Analogue 7 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHuman D2Radioligand Binding0.8[4]
Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi-coupled receptors. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to decreased levels of intracellular cAMP and reduced protein kinase A (PKA) activity.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Modulation of Neuronal Activity PKA->Downstream

Dopamine D2 Receptor Signaling
Experimental Protocol: Synthesis of a Dopamine D2 Antagonist Precursor

This protocol outlines the synthesis of a key intermediate for D2 receptor antagonists, showcasing the use of this compound in a reductive amination reaction.

Reaction: Reductive Amination of 1-Boc-4-(aminomethyl)piperidine with 4-methoxy-1H-indole-3-carbaldehyde

D2_synthesis_workflow start Start Materials: - 1-Boc-4-(aminomethyl)piperidine - 4-methoxy-1H-indole-3-carbaldehyde reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start->reductive_amination workup Aqueous Workup (NaHCO3, Extraction) reductive_amination->workup purification Purification (Column Chromatography) workup->purification product Product: tert-butyl 4-(((4-methoxy-1H-indol-3-yl)methyl) amino)methyl)piperidine-1-carboxylate purification->product

Synthesis Workflow

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • 4-methoxy-1H-indole-3-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM, add 4-methoxy-1H-indole-3-carbaldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

III. Sigma-1 (σ1) Receptor Antagonists

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Modulators of the σ1 receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and addiction. The N-substituted this compound core is a common feature in many sigma-1 receptor ligands.[5]

Quantitative Data for Sigma-1 Receptor Ligands
Compound IDStructureTargetAssay TypeKi (nM)Reference
Compound 4a 4-((diphenylmethyl)amino)methyl)piperidineσ1 ReceptorRadioligand Binding165[5]
Compound 20a 1-methyl-4-(((diphenylmethyl)amino)methyl)piperidineσ1 ReceptorRadioligand Binding13[5]
Compound 5b N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-chlorobenzamideσ1 ReceptorRadioligand Binding13[6]
Sigma-1 Receptor Signaling

The sigma-1 receptor is not a classical GPCR but a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondria interface. It modulates calcium signaling and interacts with various ion channels and other proteins to influence neuronal excitability and cell survival. Antagonists block these interactions.

Sigma1_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BIP BiP Sigma1R->BIP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_channels Ion Channels Sigma1R->Ion_channels Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Ligand σ1 Ligand (Agonist/Antagonist) Ligand->Sigma1R Binds Cell_survival Cell Survival Ca_release->Cell_survival Neuronal_excitability Neuronal Excitability Ion_channels->Neuronal_excitability

Sigma-1 Receptor Signaling
Experimental Protocol: Synthesis of a Sigma-1 Receptor Ligand

This protocol describes the synthesis of a sigma-1 receptor ligand via amide coupling with this compound.

Reaction: Amide Coupling of 1-Boc-4-(aminomethyl)piperidine with 4-chlorobenzoic acid

Sigma1_synthesis_workflow start Start Materials: - 1-Boc-4-(aminomethyl)piperidine - 4-chlorobenzoic acid amide_coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) start->amide_coupling workup Aqueous Workup (Extraction) amide_coupling->workup purification Purification (Column Chromatography) workup->purification product Product: tert-butyl 4-(((4-chlorobenzamido)methyl) piperidine-1-carboxylate purification->product

Synthesis Workflow

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • 4-chlorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chlorobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 1-Boc-4-(aminomethyl)piperidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are involved in pain transmission, inflammation, and emesis. NK1 receptor antagonists are used as antiemetics in chemotherapy and are being investigated for other indications. The piperidine scaffold is a key feature of many potent NK1 antagonists.

Quantitative Data for Neurokinin-1 (NK1) Receptor Antagonists
Compound IDStructureTargetAssay TypeIC50 (nM)Reference
Aprepitant 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-oneHuman NK1Radioligand Binding0.1-0.2Fictional, based on literature
Compound 12 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenylpiperidine derivativeHuman NK1Radioligand Binding0.95Fictional, based on literature
Compound 38 Acyl derivative of 4,4-disubstituted piperidineHuman NK1Radioligand Binding5.3Fictional, based on literature
Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a Gαq-coupled receptor. Activation by substance P leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

NK1_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P SubstanceP->NK1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_response PKC->Cellular_response

Neurokinin-1 Receptor Signaling
Experimental Protocol: Synthesis of a Neurokinin-1 (NK1) Antagonist Intermediate

This protocol details a key synthetic transformation for building NK1 antagonists, involving the N-alkylation of a piperidine derivative.

Reaction: N-Alkylation of 4-(hydroxymethyl)-4-phenylpiperidine with 3,5-bis(trifluoromethyl)benzyl bromide

NK1_synthesis_workflow start Start Materials: - 4-(hydroxymethyl)-4-phenylpiperidine - 3,5-bis(trifluoromethyl)benzyl bromide alkylation N-Alkylation (K2CO3, DMF) start->alkylation workup Aqueous Workup (Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Product: (1-(3,5-bis(trifluoromethyl)benzyl)-4-phenyl piperidin-4-yl)methanol purification->product

Synthesis Workflow

Materials:

  • 4-(hydroxymethyl)-4-phenylpiperidine

  • 3,5-bis(trifluoromethyl)benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)-4-phenylpiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety considerations. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Alternatives to 4-(Aminomethyl)piperidine for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes under mild conditions.[1][2] Traditionally, piperidine (B6355638) solutions have been the reagent of choice for Fmoc removal. However, concerns regarding its regulatory status, toxicity, and potential to induce side reactions such as aspartimide formation and racemization have driven the search for effective alternatives.[1][3] 4-(Aminomethyl)piperidine has been explored as one such alternative, but a broader range of options is available to the peptide chemist.

This document provides a detailed overview of viable alternatives to this compound for the Fmoc deprotection step in SPPS. We present a comparative analysis of their performance, detailed experimental protocols, and visual guides to aid in reagent selection and implementation.

Comparative Performance of Fmoc Deprotection Reagents

The selection of a deprotection reagent is critical for the successful synthesis of high-quality peptides. The ideal alternative should offer efficient Fmoc removal, minimize side reactions, and be readily available and safer to handle than piperidine. Below is a summary of the performance of common alternatives.

Reagent/CocktailTypical ConcentrationDeprotection TimeAdvantagesDisadvantagesKey Side Reactions
Piperidine 20% in DMF2 x 5-10 minWell-established, effective scavenger of dibenzofulvene (DBF).[4]Regulatory restrictions, toxicity, can cause aspartimide formation and racemization.[1][3]Aspartimide formation, diketopiperazine formation, racemization.[3][5][6]
4-Methylpiperidine (B120128) (4MP) 20% in DMFSimilar to piperidineNot a controlled substance, performance comparable to piperidine.[1][7][8]Similar potential for side reactions as piperidine.Aspartimide formation, racemization.
Piperazine (B1678402) 5-10% (w/v) in DMF/ethanol (9:1)Similar to piperidineReduced toxicity, can minimize aspartimide formation.[1]Lower solubility in DMF, often requires a co-solvent like ethanol.[1]Generally lower incidence of side reactions compared to piperidine.
1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) 2% in DMF< 1 minuteVery rapid deprotection, can reduce aggregation-related issues.[4][9]Non-nucleophilic (does not scavenge DBF), can increase aspartimide formation if used alone.[4][10]Aspartimide formation (if used alone), potential for Nα-fluorenylmethylation if DBF is not scavenged.[11]
DBU / Piperazine 2% DBU / 5% Piperazine in NMP< 1 minuteRapid deprotection with efficient DBF scavenging, reduces diketopiperazine formation.[9][11]Requires a cocktail of reagents.Can significantly reduce diketopiperazine formation.[11]
Morpholine (B109124) 50% in DMF2 x 10-15 minMilder conditions, can minimize diketopiperazine and aspartimide formation.[3][10]Slower deprotection kinetics compared to piperidine.Reduced incidence of aspartimide formation and racemization.[3]
3-(Diethylamino)propylamine (DEAPA) Not specifiedNot specifiedMinimizes the formation of diastereoisomers and aspartimide-containing derivatives.[12]Less commonly cited in literature.Reduced aspartimide formation.[12]

Experimental Protocols

The following are detailed protocols for Fmoc deprotection using common alternatives to this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine (4MP)
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • First Deprotection: Drain the swelling solvent and add the 20% 4MP/DMF solution to the resin. Agitate gently for 3-5 minutes.

  • Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 20% 4MP/DMF solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4MP and the dibenzofulvene-4MP adduct.

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the presence of a free primary amine.

Protocol 2: Fmoc Deprotection using Piperazine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 10% (w/v) solution of piperazine in a 9:1 mixture of DMF and ethanol. Ensure the piperazine is fully dissolved.[1]

  • Deprotection: Drain the swelling solvent and add the piperazine solution to the resin. Agitate for 2 x 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Fmoc Deprotection using a DBU/Piperazine Cocktail
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[11]

  • Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin. Agitate for 2 x 2 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Visual Guides

The following diagrams illustrate key concepts and workflows related to Fmoc deprotection in SPPS.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF_Intermediate Dibenzofulvene (DBF) Intermediate Beta_Elimination->DBF_Intermediate Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide - CO2 Scavenging DBF Scavenging DBF_Intermediate->Scavenging + Nucleophilic Base (e.g., Piperidine) DBF_Adduct DBF-Base Adduct Scavenging->DBF_Adduct

Caption: Mechanism of Fmoc deprotection via a base-catalyzed β-elimination.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% 4MP in DMF) Washing1 2. Washing (DMF) Deprotection->Washing1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Repeat for each amino acid Washing2 4. Washing (DMF) Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Final Cleavage and Deprotection Washing2->Cleavage After final cycle Start Start with Fmoc-AA-Resin Start->Deprotection Purification Peptide Purification Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Reagent_Selection_Tree Start Choosing a Deprotection Reagent Regulatory_Concern Regulatory/Toxicity Concerns? Start->Regulatory_Concern Aggregation_Prone Aggregation-Prone Sequence? Regulatory_Concern->Aggregation_Prone Yes Piperidine Piperidine Regulatory_Concern->Piperidine No Aspartimide_Risk High Aspartimide Risk? Aggregation_Prone->Aspartimide_Risk No DBU_Cocktail DBU/Piperazine Aggregation_Prone->DBU_Cocktail Yes FourMP 4-Methylpiperidine Aspartimide_Risk->FourMP Low Risk Piperazine Piperazine Aspartimide_Risk->Piperazine Moderate Risk Morpholine Morpholine Aspartimide_Risk->Morpholine High Risk

Caption: Decision tree for selecting an Fmoc deprotection reagent.

Conclusion

A variety of effective and safer alternatives to piperidine and this compound are available for Fmoc deprotection in SPPS. The choice of reagent should be guided by the specific requirements of the peptide sequence, with considerations for potential side reactions, reaction kinetics, and safety and regulatory issues. 4-Methylpiperidine offers a direct, non-regulated substitute for piperidine, while cocktails containing DBU can provide rapid deprotection for challenging sequences. Milder bases like piperazine and morpholine are advantageous when minimizing side reactions such as aspartimide formation is a primary concern. The protocols and data presented herein serve as a comprehensive resource for optimizing the critical Fmoc deprotection step in your peptide synthesis workflows.

References

Application Notes and Protocols: Synthesis and Utility of N-(Piperidin-4-ylmethyl)amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-(aminomethyl)piperidine with carboxylic acids to form N-(piperidin-4-ylmethyl)amides represents a critical transformation in medicinal chemistry and drug discovery. The resulting scaffold is a versatile pharmacophore found in a variety of biologically active compounds. The piperidine (B6355638) ring offers a desirable pharmacokinetic profile, while the amide linkage provides a stable connection to various functional groups, allowing for the fine-tuning of a compound's pharmacological properties. This document provides detailed application notes on the utility of these compounds and comprehensive protocols for their synthesis and purification.

Applications in Drug Discovery

N-(Piperidin-4-ylmethyl)amide derivatives have shown promise in targeting a range of biological pathways implicated in various diseases. The inherent structural features of this scaffold allow for diverse interactions with biological targets, making it a privileged structure in the design of novel therapeutics.

Serine Protease Inhibition: Beta-Tryptase Inhibitors

Mast cell tryptase, particularly beta-tryptase, is a serine protease involved in inflammatory and allergic responses. Its inhibition is a therapeutic strategy for conditions like asthma and allergic rhinitis. The this compound moiety can be functionalized to interact with the active site of tryptase, leading to potent and selective inhibitors.

Beta-Tryptase Signaling Pathway and Inhibition

beta_tryptase_pathway cluster_activation Mast Cell Degranulation cluster_downstream Downstream Effects Mast_Cell Mast Cell Beta_Tryptase_Release Release of Beta-Tryptase Mast_Cell->Beta_Tryptase_Release Allergen_IgE Allergen-IgE Complex Allergen_IgE->Mast_Cell Activation PAR2 Protease-Activated Receptor 2 (PAR-2) Beta_Tryptase_Release->PAR2 Cleavage and Activation Inflammation Inflammation (e.g., Asthma) PAR2->Inflammation Signaling Cascade Inhibitor N-(Piperidin-4-ylmethyl)amide Inhibitor Inhibitor->Beta_Tryptase_Release

Caption: Inhibition of the Beta-Tryptase signaling pathway.

Antiviral Activity: Hepatitis C Virus (HCV) Assembly Inhibitors

The assembly of new Hepatitis C virus particles is a complex process involving viral proteins and host cell factors. Compounds containing the 4-aminopiperidine (B84694) scaffold have been identified as inhibitors of this process, offering a novel mechanism of action for antiviral therapy. These molecules are thought to disrupt the interaction between the HCV core protein and lipid droplets, a critical step in virion assembly.

HCV Assembly Pathway and Inhibition

HCV_Assembly_Pathway HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly Packaging Core_Protein Core Protein HCV_Polyprotein->Core_Protein Processing Lipid_Droplet Lipid Droplet Core_Protein->Lipid_Droplet Trafficking Lipid_Droplet->Virion_Assembly Assembly Site Infectious_HCV Infectious HCV Particle Virion_Assembly->Infectious_HCV Budding Inhibitor N-(Piperidin-4-ylmethyl)amide Inhibitor Inhibitor->Core_Protein Disrupts Trafficking

Caption: Inhibition of the HCV assembly pathway.

Neurodegenerative Diseases: Glutaminyl Cyclase (QC) Inhibitors

Glutaminyl cyclase is an enzyme that catalyzes the formation of pyroglutamate-amyloid-beta (pE-Aβ), a highly neurotoxic species implicated in the pathogenesis of Alzheimer's disease. Inhibiting QC can reduce the formation of these toxic amyloid plaques. The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of potent and selective QC inhibitors.

Glutaminyl Cyclase Pathway in Alzheimer's Disease and Inhibition

QC_Pathway cluster_amyloid Amyloid-β Processing cluster_qc QC-mediated Modification APP Amyloid Precursor Protein (APP) Abeta N-terminally truncated Amyloid-β (Aβ) APP->Abeta Proteolytic Cleavage pE_Abeta Pyroglutamate-Aβ (pE-Aβ) Abeta:e->pE_Abeta:w Cyclization QC Glutaminyl Cyclase (QC) Aggregation Aggregation & Neurotoxicity pE_Abeta->Aggregation Inhibitor N-(Piperidin-4-ylmethyl)amide Inhibitor Inhibitor->QC Inhibition

Caption: Inhibition of the Glutaminyl Cyclase pathway.

Quantitative Data Summary for Amide Synthesis

The following table summarizes representative reaction conditions and yields for the synthesis of N-(piperidin-4-ylmethyl)amides from this compound and various carboxylic acids using common amide coupling methods.

Carboxylic AcidCoupling MethodSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidEDC, HOBt, DIPEADMF251285-95
4-Chlorobenzoic AcidHATU, DIPEADCM25490-98
2-Naphthoic AcidAcyl ChlorideDCM, Et3N0-252>95
Cyclohexanecarboxylic AcidEDC, HOBt, DIPEADMF251680-90
Thiophene-2-carboxylic AcidHATU, DIPEADCM25688-96
N-Boc-glycineEDC, HOBt, DIPEADMF251282-92

Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.

Experimental Protocols

General Workflow for Amide Synthesis

The synthesis of N-(piperidin-4-ylmethyl)amides typically follows a straightforward workflow involving amide coupling followed by purification.

experimental_workflow Start Start Reactants Combine Carboxylic Acid, This compound, Coupling Reagents, & Solvent Start->Reactants Reaction Stir at appropriate temperature and monitor by TLC or LC-MS Reactants->Reaction Workup Aqueous Workup (e.g., wash with NaHCO₃ and brine) Reaction->Workup Drying Dry organic layer (e.g., Na₂SO₄ or MgSO₄) and concentrate Workup->Drying Purification Purify crude product Drying->Purification Column Column Chromatography Purification->Column If necessary Recrystallization Recrystallization Purification->Recrystallization If suitable Final_Product Characterize Pure Product (NMR, MS, etc.) Column->Final_Product Recrystallization->Final_Product

Application Notes and Protocols for 4-(Aminomethyl)piperidine as a Scaffold for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine has emerged as a highly versatile and valuable scaffold in the design and synthesis of peptidomimetics. Its inherent structural features, including a rigid piperidine (B6355638) core and a flexible aminomethyl side chain, provide an excellent platform for the development of novel therapeutic agents with improved pharmacological profiles. The piperidine moiety offers a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the aminomethyl group serves as a convenient handle for synthetic elaboration.[1] This combination allows for the creation of diverse molecular architectures that can mimic peptide secondary structures, such as β-turns, and engage with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and protein-protein interaction surfaces.

These application notes provide a comprehensive overview of the utility of the this compound scaffold in peptidomimetic design, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Applications

The this compound scaffold has been successfully employed in the development of peptidomimetics targeting a variety of biological systems.

  • β-Turn Mimetics: The constrained conformational flexibility of the piperidine ring makes it an ideal scaffold for mimicking β-turn structures, which are crucial for molecular recognition and biological activity in many peptides. By replacing the central i+1 and i+2 residues of a β-turn, the this compound core can pre-organize the peptide backbone into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.

  • GPCR Ligands: The piperidine motif is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating the this compound scaffold allows for the synthesis of novel GPCR agonists and antagonists with tailored pharmacological properties.

  • Enzyme Inhibitors: The versatility of the this compound scaffold has been exploited to develop potent and selective inhibitors of various enzymes implicated in disease, including:

    • Poly(ADP-ribose) polymerase (PARP) inhibitors: Several approved PARP inhibitors incorporate a piperidine or piperazine (B1678402) moiety, highlighting the importance of this scaffold for high-affinity binding to the enzyme's active site.

    • Protein Kinase B (Akt) inhibitors: The scaffold serves as a key building block in the synthesis of novel Akt inhibitors for cancer therapy.

    • Bruton's tyrosine kinase (BTK) inhibitors: this compound derivatives have been explored for the development of BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases.

  • Antifungal Agents: Derivatives of 4-aminopiperidine (B84694) have demonstrated significant antifungal activity by targeting the ergosterol (B1671047) biosynthesis pathway, a key vulnerability in fungal cell membranes.

Data Presentation

Enzyme Inhibition Data

The following table summarizes the inhibitory activities of various peptidomimetics and small molecules incorporating the this compound scaffold against their respective enzyme targets.

Compound ClassTarget EnzymeRepresentative Compound ExampleIC50 (nM)Reference
PARP InhibitorsPARP-1Piperidine-based benzamide (B126) derivative 6a8.33
PARP InhibitorsPARP-1Piperidine-based benzamide derivative 15d12.02
Akt InhibitorsAkt1Pyrrolopyrimidine derivative 10hPotent (specific value not provided)
BTK InhibitorsBTKBenzofuro[3,2-b]pyridin-2(1H)-one derivative 6f74
DPP-4 InhibitorsDPP-45-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide10
Antifungal Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of 4-aminopiperidine derivatives against various fungal pathogens.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amine (2b)Candida spp.1–4
1-benzyl-N-dodecylpiperidin-4-amine (2b)Aspergillus spp.1–8
N-dodecyl-1-phenethylpiperidin-4-amine (3b)Candida spp.1–4
N-dodecyl-1-phenethylpiperidin-4-amine (3b)Aspergillus spp.1–8
ADME Properties

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of successful drug candidates. The following table summarizes key in silico predicted and, where available, experimentally determined ADME parameters for simple piperidine derivatives. The introduction of the aminomethyl group and further substitutions will influence these properties.

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol )85.1599.1899.1899.18
logP0.841.11.11.1
pKa11.2211.1311.1511.23
Caco-2 Permeability (10⁻⁶ cm/s)Predicted: ModeratePredicted: Moderate-HighPredicted: Moderate-HighPredicted: Moderate-High
Metabolic Stability (in vitro t½)Predicted: HighPredicted: Moderate-HighPredicted: Moderate-HighPredicted: High
Plasma Protein Binding (%)Predicted: LowPredicted: LowPredicted: LowPredicted: Low

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol details the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-(aminomethyl)piperidine using Fmoc/tBu chemistry.

Materials and Reagents:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • 1-Boc-4-(aminomethyl)piperidine

  • Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

    • To remove the Fmoc protecting group, add a 20% solution of piperidine in DMF. Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times).

  • Incorporation of 1-Boc-4-(aminomethyl)piperidine:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to step 1.

    • In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times).

  • Final Cleavage and Deprotection:

    • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: In Vitro PARP Enzyme Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a this compound-based compound against PARP-2.

Materials and Reagents:

  • 96-well plate

  • Histone-coated plate

  • PARP-2 enzyme

  • 10x PARP buffer

  • 10x PARP Assay mixture (containing biotinylated NAD+)

  • Activated DNA

  • Test inhibitor (e.g., Parp-2-IN-1)

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • 2 M Sulfuric acid

  • PBST (PBS with Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with histones.

    • Wash the plate three times with PBST.

    • Block the wells with Blocking Buffer for 60-90 minutes at room temperature.

  • Enzyme Reaction:

    • Prepare serial dilutions of the test inhibitor.

    • Add the test inhibitor dilutions to the designated wells. Add buffer without inhibitor to the "Positive Control" and "Blank" wells.

    • Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture, and activated DNA.

    • Add the master mix to all wells except the "Blank".

    • Initiate the reaction by adding diluted PARP-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x PARP buffer to the "Blank" wells.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the colorimetric HRP substrate to each well.

    • Stop the reaction by adding 2 M sulfuric acid.

    • Read the absorbance at the appropriate wavelength.

Protocol 3: In Vitro BTK Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of a compound on BTK kinase activity.

Materials and Reagents:

  • 384-well microplates

  • BTK enzyme

  • Kinase buffer

  • Biotinylated peptide substrate

  • ATP

  • Test inhibitor (e.g., Btk-IN-23)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • TR-FRET detection buffer

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add BTK enzyme in kinase buffer to each well.

    • Add the diluted test inhibitor or DMSO (for control) to the respective wells.

    • Incubate for 60 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding TR-FRET detection buffer containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.

Protocol 4: Caco-2 Permeability Assay

This protocol describes an in vitro assay to assess the intestinal permeability of a compound using the Caco-2 cell line.

Materials and Reagents:

  • Caco-2 cells

  • Transwell™ inserts (24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

  • Test compound

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical to basolateral (A-B) transport, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For basolateral to apical (B-A) transport, add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

    • Collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.

Protocol 5: Metabolic Stability Assay in Liver Microsomes

This protocol details an in vitro assay to evaluate the metabolic stability of a compound using liver microsomes.

Materials and Reagents:

  • Pooled liver microsomes (human, rat, or mouse)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system or 1 mM NADPH solution

  • Test compound

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Internal standard (for LC-MS/MS)

  • Acetonitrile (B52724) (ACN)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and potassium phosphate buffer in a 96-well plate.

    • Pre-incubate the plate at 37°C.

    • Add the test compound to the reaction mixture (final concentration typically 1-2 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Include a control incubation without the NADPH cofactor to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (k): t½ = -0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL).

Visualizations

Signaling Pathways

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound- based PARP Inhibitor Inhibitor->PARP inhibits

Caption: PARP Inhibition Signaling Pathway.

Akt_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Cell_Proloiferation Cell Proliferation & Survival Downstream->Cell_Proloiferation Inhibitor This compound- based Akt Inhibitor Inhibitor->Akt inhibits

Caption: Akt Inhibition Signaling Pathway.

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk engagement activates BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream B_Cell_Activity B-Cell Proliferation & Survival Downstream->B_Cell_Activity Inhibitor This compound- based BTK Inhibitor Inhibitor->BTK inhibits

Caption: BTK Inhibition Signaling Pathway.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates via ERG11 Ergosterol Ergosterol Intermediates->Ergosterol via Sterol C14-reductase & Sterol C8-isomerase Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Inhibitor 4-Aminopiperidine Derivative Sterol_Reductase Sterol C14-reductase Inhibitor->Sterol_Reductase inhibits Sterol_Isomerase Sterol C8-isomerase Inhibitor->Sterol_Isomerase inhibits

Caption: Ergosterol Biosynthesis Inhibition.

Experimental Workflows

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA/HOBt/DIC) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Yes incorporation Incorporate this compound Scaffold repeat->incorporation No (Final AA) final_wash Final Wash (DCM) incorporation->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Purified Peptidomimetic precipitation->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents plate_prep Prepare 96-well plate (e.g., coat with substrate) start->plate_prep add_inhibitor Add serial dilutions of test compound plate_prep->add_inhibitor add_enzyme Add enzyme to initiate reaction add_inhibitor->add_enzyme incubation Incubate at controlled temperature add_enzyme->incubation add_detection Add detection reagents incubation->add_detection read_plate Read plate (e.g., absorbance, fluorescence) add_detection->read_plate data_analysis Data Analysis (Calculate % inhibition, IC50) read_plate->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Logical Relationships

SAR_Logic scaffold This compound Scaffold mod_piperidine_N Modification at Piperidine Nitrogen (R1) scaffold->mod_piperidine_N mod_aminomethyl_N Modification at Aminomethyl Nitrogen (R2) scaffold->mod_aminomethyl_N biological_activity Biological Activity (e.g., IC50, MIC) mod_piperidine_N->biological_activity influences physicochemical_props Physicochemical Properties (Solubility, logP) mod_piperidine_N->physicochemical_props alters mod_aminomethyl_N->biological_activity influences mod_aminomethyl_N->physicochemical_props alters adme_props ADME Properties (Permeability, Stability) physicochemical_props->adme_props impacts adme_props->biological_activity modulates in vivo

Caption: Structure-Activity Relationship Logic.

Conclusion

The this compound scaffold represents a privileged structure in modern medicinal chemistry, offering a robust and versatile platform for the design and synthesis of a wide array of peptidomimetics. Its ability to impart conformational constraint and serve as a versatile synthetic handle has led to the development of potent and selective modulators of various biological targets. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and exploitation of this remarkable scaffold in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Preventing dimerization in 4-(Aminomethyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-(aminomethyl)piperidine and its derivatives in chemical reactions, with a specific focus on preventing undesired dimerization.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of this compound reactions?

A1: Dimerization is a common side reaction where two molecules of this compound react with each other. In the context of acylation or amide coupling reactions, the primary amine of one molecule nucleophilically attacks an activated carboxyl group that is intended to react with another substrate, leading to the formation of an undesired amide bond between two this compound units. This dimer is a common impurity that can complicate purification and reduce the yield of the desired product.

Q2: What are the primary causes of dimerization?

A2: The main driver for dimerization is the high nucleophilicity of the primary amine on the aminomethyl group. Key factors that contribute to this side reaction include:

  • High Concentration: At higher concentrations, molecules of this compound are in close proximity, which increases the statistical probability of them reacting with each other.

  • Rapid Addition of Reagents: Adding the this compound or the coupling agent too quickly can create localized areas of high concentration, promoting self-reaction.

  • Suboptimal Stoichiometry: An excess of the amine relative to the electrophile can lead to unreacted amine molecules that are more likely to participate in side reactions.

  • Inefficient Activation or Coupling: If the intended electrophile is slow to react, the highly reactive this compound may react with itself.

Q3: Does the Boc protecting group on the piperidine (B6355638) nitrogen prevent dimerization?

A3: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen does not prevent dimerization involving the primary amine at the C4-methyl position. The dimerization occurs via the reaction of the primary amine, which remains highly reactive. In fact, much of the literature on dimerization focuses on N-Boc-4-(aminomethyl)piperidine as it is a very common building block in medicinal chemistry.

Q4: In which types of reactions is dimerization most prevalent?

A4: Dimerization is most commonly observed in acylation and amide bond formation reactions, where a carboxylic acid is activated to react with the primary amine of this compound. The activated carboxylic acid intermediate is highly susceptible to nucleophilic attack by any amine present, including another molecule of this compound.

Troubleshooting Guides

Issue 1: High percentage of dimer observed by LC-MS or NMR analysis.

Potential Cause Troubleshooting Step
High concentration of reactants.Decrease the overall reaction concentration to 0.05-0.1 M.[1]
Rapid addition of this compound.Add a solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[1]
Incorrect order of reagent addition.Activate the carboxylic acid with the coupling agent and any additives (e.g., HOBt) for 15-30 minutes before commencing the slow addition of the amine.[1]
Inefficient coupling agent.Consider switching to a more efficient coupling agent such as HATU or COMU, which can accelerate the desired reaction over the dimerization.

Issue 2: Low yield of the desired product with significant unreacted starting material and some dimer formation.

Potential Cause Troubleshooting Step
Inefficient coupling agent or reaction conditions.Switch to a more potent coupling agent like HATU. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Steric hindrance from the carboxylic acid partner.Consider a moderate increase in reaction temperature (e.g., to 40 °C) or extending the reaction time.[1]
Suboptimal reaction temperature.For many coupling reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature can help control the initial rate and minimize side reactions.

Issue 3: Variable and inconsistent levels of dimer formation between batches.

Potential Cause Troubleshooting Step
Inconsistent addition rates or concentrations.Standardize the protocol by using a syringe pump for additions and ensuring accurate concentration measurements for all solutions.
Moisture in the reaction.Use anhydrous solvents and thoroughly dry all glassware before use. Moisture can deactivate coupling agents and affect reaction kinetics.

Data Presentation

The following table provides an illustrative comparison of expected outcomes for an amide coupling reaction with 1-Boc-4-(aminomethyl)piperidine under different conditions. The values are representative and aim to highlight the impact of reaction parameters on product yield and dimer formation.

Table 1: Illustrative Yields and Dimer Formation in Amide Coupling Reactions

Reaction Condition Concentration Amine Addition Coupling Reagent Expected Product Yield (%) Expected Dimer Formation (%)
A (Standard)0.5 MAll at onceEDC/HOBt60-7020-30
B (High Dilution)0.1 MAll at onceEDC/HOBt75-8510-15
C (Slow Addition)0.5 MDropwise (60 min)EDC/HOBt80-905-10
D (Optimized) 0.1 M Dropwise (60 min) EDC/HOBt >90 <5
E (Alternative Reagent)0.1 MDropwise (60 min)HATU>95<2

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in Amide Coupling with EDC/HOBt

This protocol describes a general method for coupling a carboxylic acid with 1-Boc-4-(aminomethyl)piperidine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), with conditions optimized to minimize dimerization.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-4-(aminomethyl)piperidine (1.05 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Syringe pump

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DCM or DMF to achieve a final reaction concentration of approximately 0.1 M.

  • Add DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of 1-Boc-4-(aminomethyl)piperidine (1.05 eq) in a small amount of the anhydrous reaction solvent.

  • Using a syringe pump, add the 1-Boc-4-(aminomethyl)piperidine solution to the reaction mixture dropwise over a period of 30-60 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Acylation using an Acyl Chloride

This protocol describes the reaction of 1-Boc-4-(aminomethyl)piperidine with an acyl chloride. Slow addition of the acyl chloride is crucial to prevent the formation of side products.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (B128534) (NEt₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_products Products 4AMP_1 This compound DesiredProduct Desired Amide 4AMP_1->DesiredProduct Desired Reaction 4AMP_2 This compound Dimer Dimer Byproduct 4AMP_2->Dimer Dimerization (Side Reaction) ActivatedAcid R-CO-X (Activated Carboxylic Acid) ActivatedAcid->DesiredProduct ActivatedAcid->Dimer

Caption: Dimerization as a competing reaction pathway.

Experimental_Workflow Start Start: Prepare Reactants Pre-activation Dissolve Carboxylic Acid, Coupling Agent, Additive in Anhydrous Solvent (0.1 M) Start->Pre-activation Amine_Prep Prepare separate solution of this compound Start->Amine_Prep Stir Stir for 15-30 min at RT Pre-activation->Stir Slow_Addition Slowly add amine solution via syringe pump (30-60 min) Stir->Slow_Addition Amine_Prep->Slow_Addition Reaction Stir at RT for 4-12h (Monitor by TLC/LC-MS) Slow_Addition->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Dry and Purify (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: Workflow for minimizing dimerization in amide coupling.

Troubleshooting_Tree Start High Dimer Formation? Check_Concentration Is concentration > 0.1 M? Start->Check_Concentration Yes Reduce_Concentration Action: Reduce concentration to 0.05-0.1 M Check_Concentration->Reduce_Concentration Yes Check_Addition Was amine added all at once? Check_Concentration->Check_Addition No Re-evaluate Re-evaluate reaction Reduce_Concentration->Re-evaluate Slow_Addition Action: Use slow, dropwise addition via syringe pump Check_Addition->Slow_Addition Yes Check_Order Was acid pre-activated? Check_Addition->Check_Order No Slow_Addition->Re-evaluate Pre-activate Action: Pre-activate acid for 15-30 min before amine addition Check_Order->Pre-activate No Check_Reagent Is coupling inefficient? Check_Order->Check_Reagent Yes Pre-activate->Re-evaluate Change_Reagent Action: Consider a more potent coupling agent (e.g., HATU) Check_Reagent->Change_Reagent Yes Check_Reagent->Re-evaluate No Change_Reagent->Re-evaluate

Caption: Troubleshooting decision tree for dimerization.

References

Technical Support Center: Optimizing Coupling Reactions with 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 1-Boc-4-(aminomethyl)piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Low Yield of Coupled Product in Amide Coupling Reactions

Question: My amide coupling reaction with 1-Boc-4-(aminomethyl)piperidine is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in amide coupling reactions are a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Ensure the reaction has been stirred for a sufficient duration by monitoring its progress with TLC or LC-MS. - Consider a moderate increase in reaction temperature, for instance, to 40°C.[1]
Suboptimal Coupling Reagent - Use a fresh batch of the coupling reagent. - For sterically hindered substrates, consider switching to a more potent coupling agent like HATU, HBTU, or COMU.[2][3]
Moisture Contamination - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Incorrect Stoichiometry - Ensure accurate measurement of all reactants. - A slight excess of the carboxylic acid (1.0-1.2 equivalents) and the coupling reagent (1.0-1.5 equivalents) may improve the yield.[2][3]
Steric Hindrance - For bulky carboxylic acids or amines, steric hindrance can slow down the reaction.[3] Using a more powerful coupling reagent or increasing the reaction time and/or temperature can help overcome this.[1][4]
Amine Deactivation - The primary amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3] The addition of a non-nucleophilic base like DIPEA or TEA is crucial to prevent this.[3]

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_reaction_completeness Monitor reaction by TLC/LC-MS. Is the reaction complete? start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction No reaction_complete Reaction is Complete check_reaction_completeness->reaction_complete Yes extend_time_temp Increase reaction time or temperature. incomplete_reaction->extend_time_temp end Improved Yield extend_time_temp->end check_reagents Are coupling reagent and solvents fresh and anhydrous? reaction_complete->check_reagents bad_reagents Suboptimal or Wet Reagents check_reagents->bad_reagents No good_reagents Reagents are Good check_reagents->good_reagents Yes use_fresh_reagents Use fresh coupling agent and anhydrous solvents under inert atmosphere. bad_reagents->use_fresh_reagents use_fresh_reagents->end check_stoichiometry Is the stoichiometry correct? good_reagents->check_stoichiometry bad_stoichiometry Incorrect Stoichiometry check_stoichiometry->bad_stoichiometry No good_stoichiometry Stoichiometry is Correct check_stoichiometry->good_stoichiometry Yes adjust_stoichiometry Use slight excess of carboxylic acid and coupling reagent. bad_stoichiometry->adjust_stoichiometry adjust_stoichiometry->end consider_sterics_coupling_agent Consider steric hindrance and coupling agent potency. good_stoichiometry->consider_sterics_coupling_agent switch_coupling_agent Switch to a more potent coupling agent (e.g., HATU). consider_sterics_coupling_agent->switch_coupling_agent switch_coupling_agent->end

Caption: Troubleshooting workflow for low yield amide coupling reactions.

Side Product Formation: Dimerization

Question: I am observing a significant amount of a dimer byproduct in my reaction. How can I minimize its formation?

Answer: Dimerization occurs when two molecules of 1-Boc-4-(aminomethyl)piperidine react with each other.[1] This is a common side reaction due to the high reactivity of the primary amine.[1] Several strategies can effectively minimize the formation of this dimer.

Strategies to Minimize Dimerization:

StrategyDescription
Slow Addition The most effective method is the slow, dropwise addition of a 1-Boc-4-(aminomethyl)piperidine solution to the activated carboxylic acid.[1] This maintains a low instantaneous concentration of the amine, favoring the desired intermolecular reaction.[1]
High Dilution Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between amine molecules, reducing the likelihood of self-reaction.[1]
Order of Addition Activate the carboxylic acid with the coupling agent and a non-nucleophilic base for 15-30 minutes before beginning the slow addition of the amine.[1][3]
Temperature Control Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and minimize side reactions.[1]

Dimerization Side Reaction Pathway:

Dimerization cluster_desired Desired Reaction cluster_side Side Reaction (Dimerization) Carboxylic_Acid R-COOH Activated_Acid Activated R-COOH* Carboxylic_Acid->Activated_Acid Coupling Agent Desired_Product Desired Amide Product Activated_Acid->Desired_Product Amine 1-Boc-4-(aminomethyl)piperidine Amine->Desired_Product Amine1 1-Boc-4-(aminomethyl)piperidine Dimer Dimer Byproduct Amine1->Dimer Self-Reaction (High Concentration) Amine2 1-Boc-4-(aminomethyl)piperidine Amine2->Dimer

Caption: Desired reaction pathway versus the dimerization side reaction.

Incomplete Boc Deprotection

Question: My Boc deprotection reaction is incomplete. What adjustments can I make?

Answer: Incomplete removal of the Boc protecting group is typically due to insufficient acid strength, concentration, or reaction time.

Troubleshooting Incomplete Boc Deprotection:

Potential CauseTroubleshooting Steps
Insufficient Acid Strength/Concentration - Increase the concentration of the acid (e.g., use a higher v/v % of TFA in DCM). - Switch to a stronger acid system, such as 4M HCl in dioxane.[2]
Short Reaction Time or Low Temperature - Extend the reaction time and monitor the progress by TLC or LC-MS. - If the substrate is stable, consider a slight increase in temperature.[2]
Steric Hindrance - For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary.[2]
Acid-Sensitive Functional Groups - If other acid-labile groups are present, use milder deprotection conditions (e.g., lower acid concentration, lower temperature) and carefully monitor the reaction.[2]
Formation of Side Products - The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups. Add a scavenger like triethylsilane (TES) or thioanisole (B89551) to the reaction mixture to trap the cation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Boc-4-(aminomethyl)piperidine?

For long-term storage, temperatures of -20°C (for up to 1 month) or -80°C (for up to 6 months) are recommended, with protection from light.[2] Some suppliers suggest room temperature for storage in the continental US.[2] The container should always be tightly sealed to prevent moisture absorption.[2]

Q2: In which solvents is 1-Boc-4-(aminomethyl)piperidine soluble?

1-Boc-4-(aminomethyl)piperidine is soluble in chloroform (B151607) and methanol.[2]

Q3: What are the main hazards associated with 1-Boc-4-(aminomethyl)piperidine?

This compound can cause skin and eye irritation and may cause respiratory irritation.[2] It is also considered very toxic to aquatic life.[2]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling 1-Boc-4-(aminomethyl)piperidine, it is crucial to wear appropriate PPE, including tightly fitting safety goggles, chemical-impermeable gloves, and protective clothing.[2]

Q5: How does the Boc protecting group affect the reactivity of the primary amine?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the primary amine on the piperidine (B6355638) ring, preventing it from undergoing undesired reactions.[5] This allows for selective reactions at the aminomethyl group. The Boc group is stable under a variety of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).[2][5]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid with 1-Boc-4-(aminomethyl)piperidine using HATU as the coupling agent.[3]

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in an anhydrous aprotic solvent such as DMF or DCM.[3]

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[3]

  • Coupling: Slowly add a solution of 1-Boc-4-(aminomethyl)piperidine (1.0-1.2 eq) in the same solvent to the reaction mixture.[1][3]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3] Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]

Amide Coupling Workflow:

AmideCouplingWorkflow start Start dissolve_reagents Dissolve Carboxylic Acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF/DCM. start->dissolve_reagents add_base Add DIPEA (2.0 eq). dissolve_reagents->add_base preactivate Stir for 15-30 min at RT (Pre-activation). add_base->preactivate add_amine Slowly add 1-Boc-4-(aminomethyl)piperidine (1.0-1.2 eq) solution. preactivate->add_amine stir_reaction Stir at RT and monitor by TLC/LC-MS. add_amine->stir_reaction workup Quench with H₂O or sat. NH₄Cl, extract, wash, dry, and concentrate. stir_reaction->workup end Purified Product workup->end

Caption: General workflow for amide coupling using HATU.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde with 1-Boc-4-(aminomethyl)piperidine using sodium triacetoxyborohydride (B8407120) (STAB).[6]

  • Preparation: To a mixture of the aldehyde (1.0 eq) and 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (B1671644) (DCE) or CH₂Cl₂, add triethylamine (B128534) (2.5 eq) at room temperature.[6][7] Stir the resulting solution vigorously for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (2.0 eq).[6]

  • Reaction: Stir the reaction for an additional 4 hours at room temperature, monitoring its progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6][7] Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate.[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6][7]

  • Purification: Purify the crude product by column chromatography.[7]

General Protocol for Boc Deprotection

This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.[2]

  • Reaction Setup: Dissolve the 1-Boc-4-(aminomethyl)piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[2]

References

Technical Support Center: Purification of 4-(Aminomethyl)piperidine Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 4-(aminomethyl)piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound products on silica (B1680970) gel?

A1: The primary challenge arises from the basic nature of the piperidine (B6355638) nitrogen and the primary amine of the aminomethyl group. These basic sites interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, which can lead to several issues:

  • Peak Tailing: The product elutes as a broad, asymmetrical peak, making separation from impurities difficult.[1][2]

  • Irreversible Adsorption: The product binds so strongly to the column that it cannot be eluted, resulting in low or no recovery.[2][3]

  • Streaking: The compound appears as a long streak on a TLC plate rather than a distinct spot.[4]

  • Product Degradation: For sensitive compounds, the acidic nature of silica gel can cause degradation.[4]

Q2: How can I prevent my basic this compound product from sticking to the silica gel column?

A2: To mitigate the strong interaction between your basic compound and the acidic silica gel, you can employ several strategies:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Common choices include:

  • Use Amine-Functionalized Silica: This type of stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups and provides a more neutral environment for the separation of basic compounds.[3][6][7]

  • Use Alumina (B75360): Alumina is a basic or neutral stationary phase and can be a good alternative to silica gel for the purification of amines.[4]

  • Dry Loading with a Basic Adsorbent: Before loading onto the column, you can adsorb your crude product onto a small amount of silica gel that has been treated with a base like triethylamine.

Q3: My this compound derivative is not UV-active. How can I monitor the purification?

A3: For compounds lacking a UV chromophore, you have several options for visualization on TLC and monitoring fractions:

  • Staining: Use a TLC stain that reacts with amines.

    • Ninhydrin: Stains primary and secondary amines, typically appearing as purple or brown spots upon heating.[2]

    • Potassium Permanganate: A general stain for organic compounds.

    • Iodine Chamber: Reversible staining for many organic compounds.[2]

  • Pre-column Derivatization: React your compound with a UV-active derivatizing agent before chromatography. This is particularly useful for chiral HPLC to separate enantiomers and introduce a chromophore simultaneously.[1][8]

Q4: I am seeing two peaks for my purified this compound derivative in my analytical chromatogram. What could be the cause?

A4: The appearance of two peaks for a pure compound can be due to several factors, especially for basic compounds like piperidine derivatives. This may be caused by differential ionization or interaction with the stationary phase. Consider adjusting the mobile phase pH, adding buffers, or using a different column chemistry. Implementing gradient elution and optimizing injection volumes may also help to improve separation and resolve the peaks.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the silica gel column Strong ionic interaction between the basic amine and acidic silanol groups.- Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase.- Switch to a less acidic stationary phase like deactivated silica, alumina, or amine-functionalized silica.[3][4]- Increase the polarity of the mobile phase significantly (e.g., high percentage of methanol in dichloromethane).
Broad, tailing peaks Secondary interactions with the stationary phase.- Add a basic modifier to the mobile phase to compete for active sites on the silica.[1][2]- Use an amine-functionalized column.[3][7]- Ensure proper column packing and avoid overloading.
Poor separation of product from a polar impurity Insufficient selectivity of the mobile phase.- Optimize the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol).- Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[2]
Product appears to be degrading on the column The compound is sensitive to the acidic nature of silica gel.- Use deactivated (neutralized) silica gel. You can prepare this by washing the silica with a solution of triethylamine in your eluent.- Switch to a neutral stationary phase like alumina or florisil.[4]
Low recovery of the product after chromatography - Irreversible adsorption to the column.- Product is volatile and lost during solvent evaporation.- Address strong adsorption as described above.- Use care when removing the solvent on a rotary evaporator, especially for low molecular weight derivatives. Use a lower bath temperature and avoid high vacuum.
Column runs dry or cracks Improper packing or solvent evaporation.- Ensure the column is packed uniformly without any air bubbles.- Always keep the silica bed covered with solvent.

Experimental Protocols

Protocol 1: General Purification of a this compound Derivative by Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of a basic this compound derivative using standard silica gel.

1. Mobile Phase Selection (TLC Analysis):

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a test solvent system. Start with a relatively non-polar mixture (e.g., 98:2 Dichloromethane:Methanol) and gradually increase the polarity.

  • Add approximately 0.5% triethylamine (TEA) to the solvent system to improve the spot shape.[2]

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.[2]

  • Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column until the silica is fully wetted and equilibrated.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed using a pipette.[2]

  • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp or with a suitable stain.[2]

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified product.[2]

Protocol 2: Chiral HPLC for the Separation of this compound Enantiomers

This protocol outlines a general approach for separating enantiomers of a chiral this compound derivative.

1. Column Selection:

  • Polysaccharide-based chiral stationary phases (CSPs) are widely used and effective for a broad range of compounds. Common examples include Chiralpak® and Chiralcel® columns.[1]

  • If one column does not provide adequate separation, try a different one with a different chiral selector.[1]

2. Mobile Phase Optimization:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used. Systematically vary the ratio of the alcohol modifier, as small changes can significantly impact selectivity.[1]

  • Additives: Add a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the mobile phase to improve peak shape and selectivity by suppressing unwanted interactions.[1]

3. Method Development and Optimization:

  • Temperature Control: Lowering the column temperature often increases resolution, but may also increase analysis time and backpressure. Test a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance.[1]

  • Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, though it will lengthen the run time.[1]

  • Pre-column Derivatization (if necessary): If the compound is not UV-active or difficult to separate, consider derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column, or with an achiral, UV-active agent for analysis on a chiral column.[1]

Data Presentation

Table 1: Typical Starting Elution Conditions for Column Chromatography of this compound Derivatives on Silica Gel

Derivative Type Stationary Phase Typical Mobile Phase System Notes
N-Boc protected derivativesSilica GelEthyl Acetate / HexanesStart with a low percentage of ethyl acetate and increase the polarity.[10]
N-Alkylated derivativesSilica GelDichloromethane / MethanolStart with 1-2% methanol and gradually increase the concentration. Add 0.5% triethylamine to the mobile phase.[2]
Free amine (unprotected)Silica GelDichloromethane / Methanol / Ammonium HydroxideA common system is a gradient of methanol in dichloromethane with a constant small percentage of concentrated ammonium hydroxide.
Highly polar derivativesAmine-functionalized SilicaEthyl Acetate / Hexanes or Dichloromethane / MethanolOften allows for the use of less polar mobile phases compared to standard silica gel.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound Product tlc TLC Analysis for Solvent System Selection crude_product->tlc pack_column Pack Column (Silica Gel or Alternative) tlc->pack_column Optimized Solvent System load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound products.

troubleshooting_logic start Problem with Purification peak_shape Poor Peak Shape? (Tailing/Streaking) start->peak_shape recovery Low Recovery? peak_shape->recovery No add_base Add Base to Mobile Phase (e.g., TEA, NH4OH) peak_shape->add_base Yes check_loading Check for Overloading peak_shape->check_loading Yes separation Poor Separation? recovery->separation No change_sp Change Stationary Phase (Amine-Silica, Alumina) recovery->change_sp Yes separation->start No, other issue optimize_mp Optimize Mobile Phase Polarity/Composition separation->optimize_mp Yes add_base->change_sp Still issues gradient Use Gradient Elution optimize_mp->gradient

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(aminomethyl)piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for higher yield?

A1: The two most common and effective pathways for synthesizing the this compound core are the catalytic hydrogenation of a nitrile precursor and the reductive amination of an aldehyde.

  • Route 1: Hydrogenation of 4-Cyanopyridine (B195900). This method involves the reduction of both the pyridine (B92270) ring and the nitrile group. It can be performed in a single step, which is highly efficient. The choice of catalyst and the addition of acids are critical for achieving high selectivity for the desired piperidylmethylamine over the intermediate pyridylmethylamine.[1][2]

  • Route 2: Reductive Amination. This route typically starts with an N-protected 4-formylpiperidine (piperidine-4-carboxaldehyde). The aldehyde is reacted with an amine source (like ammonia (B1221849) or a protected amine equivalent) to form an imine, which is then reduced in situ to the aminomethyl group.[3][4]

The choice between routes depends on the availability of starting materials, scale, and desired purity. The hydrogenation route can be very high-yielding but requires careful control of selectivity, while reductive amination offers good control and often minimizes over-alkylation byproducts.[3]

Q2: I am experiencing low yield during the hydrogenation of 4-cyanopyridine. What are the potential causes and solutions?

A2: Low yields in this reaction are often due to incomplete conversion, catalyst poisoning, or the formation of undesired side products like secondary amines.

  • Catalyst Selection: The catalyst is crucial. Palladium on carbon (Pd/C) is effective, but catalyst structure (single atoms vs. clusters) can dramatically alter selectivity between primary and secondary amines.[5] Cobalt nanoparticles have also shown high performance and selectivity for primary amines.[6]

  • Reaction Conditions: The reaction is sensitive to pressure and temperature. Mild conditions (e.g., 30–50 °C, 6 bar H₂) are often sufficient for complete conversion with high selectivity.[1][2]

  • Acidic Additives: The addition of an acid, like H₂SO₄, is a key strategy to fine-tune selectivity. The acid protonates the piperidine (B6355638) nitrogen, preventing it from reacting further to form secondary amines, thus favoring the formation of the desired primary amine.[1][2]

  • Solvent Choice: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

Q3: My reductive amination of N-Boc-4-formylpiperidine is inefficient. How can I optimize this step?

A3: Inefficiency in reductive amination often stems from the choice of reducing agent, solvent, or issues with imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation and is often preferred over harsher reagents like sodium cyanoborohydride (NaBH₃CN).[3][7]

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are standard choices.[3] Protic solvents like methanol can sometimes be used, but may require different reducing agents.[8]

  • pH Control: The formation of the imine intermediate is pH-dependent. Adding a catalytic amount of acetic acid can facilitate this step before the reduction occurs.[3]

  • Water Content: The reaction should be performed under anhydrous conditions, as water can hydrolyze the imine intermediate and consume the reducing agent.[9]

Q4: How do I choose the right N-protecting group for my piperidine derivative, and what are the common issues with deprotection?

A4: The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions needed for its removal.[10]

  • Boc (tert-Butoxycarbonyl): This is the most common protecting group for the piperidine nitrogen. It is stable under a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl.[3][10]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[10] This makes it orthogonal to the Boc group.

  • Deprotection Issues: Incomplete deprotection can be a source of low yield and impurities. Ensure you are using a sufficient excess of the deprotecting reagent and allowing adequate reaction time (typically 1-4 hours for Boc removal).[3] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.[10]

Q5: My final this compound derivative is difficult to purify. What strategies can I use?

A5: The basicity of the piperidine nitrogen and the primary amine can cause issues like tailing on standard silica (B1680970) gel columns.[11]

  • Column Chromatography: To mitigate tailing on silica gel, add a basic modifier to the eluent, such as triethylamine (B128534) (~1-2%) or ammonium (B1175870) hydroxide.[11] Alternatively, using a different stationary phase like alumina (B75360) may be beneficial.

  • Recrystallization: If the product is a solid, recrystallization is a cost-effective and scalable method to achieve high purity.[12]

  • Salt Formation: You can often purify the compound as its salt (e.g., HCl or TFA salt), which may be more crystalline and easier to handle than the free base. The free base can be regenerated by neutralization.[3]

Troubleshooting Guide: Low Yields

Symptom Potential Cause Suggested Solution Citation
Route 1: Nitrile Hydrogenation
Incomplete reaction; starting material remainsInactive or insufficient catalystUse fresh catalyst (e.g., 10% Pd/C). Ensure proper catalyst loading.[2]
Insufficient hydrogen pressure or reaction timeIncrease H₂ pressure (e.g., to 6 bar) and/or reaction time. Monitor by GC or TLC.[1][2]
Formation of secondary amine byproductsReaction of primary amine product with imine intermediateAdd a stoichiometric amount of a strong acid (e.g., H₂SO₄) to protonate the product.[1]
Route 2: Reductive Amination
Low conversion; starting aldehyde remainsInefficient imine formationAdd a catalytic amount of acetic acid to the mixture of aldehyde and amine before adding the reducing agent.[3]
Deactivated reducing agentUse fresh sodium triacetoxyborohydride. Ensure anhydrous solvents and reagents.[9][13]
Multiple products observedOver-alkylation or side reactionsUse a milder reducing agent like NaBH(OAc)₃. Control stoichiometry carefully.[3][14]
General Issues
Difficulty isolating product during workupProduct is water-solubleSaturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product.[10]
Product appears as an oil instead of a solidImpurities are present; product may be hygroscopicPurify via column chromatography with a basic modifier. Attempt to crystallize as a salt (HCl or TFA).[11][13]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general procedure for protecting the piperidine nitrogen, a common first step when starting from the unprotected piperidine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.0 eq).

  • Boc Anhydride Addition: Cool the stirring mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via Catalytic Hydrogenation of 4-Cyanopyridine

This procedure is adapted for the selective synthesis of this compound.[1][2]

  • Reactor Setup: In a high-pressure reactor, add 4-cyanopyridine (1.0 eq), 10% Pd/C catalyst (5-10 wt%), and a solvent such as methanol.

  • Acid Addition: Add sulfuric acid (H₂SO₄) in a quantity appropriate to achieve the desired selectivity (the optimal amount may need to be determined empirically).

  • Hydrogenation: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to 6 bar.

  • Reaction: Stir the mixture at 30-50 °C. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the reactor with nitrogen. Remove the catalyst by filtration through a pad of Celite.

  • Isolation: Remove the solvent under reduced pressure. The product will be in its salt form. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an appropriate organic solvent. Dry the organic layer and concentrate to yield the product.

Protocol 3: N-Boc Deprotection under Acidic Conditions

This protocol describes the final step to yield the free primary amine if a Boc protecting group was used.[3][10]

  • Dissolution: Dissolve the N-Boc protected this compound derivative (1.0 eq) in an anhydrous solvent like DCM, methanol, or dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 3-5 eq) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product is obtained as its corresponding salt (TFA or HCl). The free base can be obtained by neutralizing with a suitable base and performing a liquid-liquid extraction.[3]

Visualized Workflows and Logic

Synthetic_Routes cluster_0 Route 1: Nitrile Hydrogenation cluster_1 Route 2: Reductive Amination start1 4-Cyanopyridine prod1 This compound start1->prod1 H₂, Pd/C H₂SO₄, MeOH 30-50°C, 6 bar start2 N-Boc-piperidine- 4-carboxaldehyde inter2 N-Boc-4-((amino)methyl) piperidine start2->inter2 NH₃ source NaBH(OAc)₃, DCM prod2 This compound inter2->prod2 TFA or HCl in Dioxane

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Nitrile Hydrogenation start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm check_side_products Secondary Amine Side Product Detected? check_sm->check_side_products No sm_yes Increase H₂ Pressure Increase Reaction Time Use Fresh Catalyst check_sm->sm_yes Yes sp_yes Add Stoichiometric Acid (e.g., H₂SO₄) to Reaction Mixture check_side_products->sp_yes Yes sp_no Check Purification/ Workup Procedure for Product Loss check_side_products->sp_no No end Yield Improved sm_yes->end Re-run Reaction sm_no Proceed to next check sp_yes->end Re-run Reaction sp_no->end Optimize Isolation

Caption: Decision tree for troubleshooting low yield in nitrile hydrogenation.

References

Technical Support Center: 4-(Aminomethyl)piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(aminomethyl)piperidine in peptide synthesis.

Section 1: Dimerization of 1-Boc-4-(aminomethyl)piperidine

A common side reaction encountered during the coupling of 1-Boc-4-(aminomethyl)piperidine is its self-reaction, leading to the formation of a symmetrical dimer. This occurs when the primary amine of one molecule reacts with the activated carboxylic acid intended for another reaction partner, resulting in an undesired amide bond between two piperidine (B6355638) units.[1] This side reaction consumes the starting material and complicates the purification of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of reactions with 1-Boc-4-(aminomethyl)piperidine?

A1: Dimerization is a side reaction where two molecules of 1-Boc-4-(aminomethyl)piperidine react with each other to form a symmetrical dimer.[1] This occurs when the primary amine of one molecule attacks the activated carboxyl group of another, leading to the formation of an undesired amide bond. This depletes the desired reactant and introduces a significant impurity.

Q2: What are the primary causes of 1-Boc-4-(aminomethyl)piperidine dimerization?

A2: The primary driver of dimerization is the high reactivity of the unhindered primary amine of 1-Boc-4-(aminomethyl)piperidine.[1] Key contributing factors include:

  • High Concentration: At higher concentrations, molecules of 1-Boc-4-(aminomethyl)piperidine are in close proximity, increasing the probability of self-reaction.[1]

  • Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized areas of high concentration, promoting self-coupling.[1]

  • Suboptimal Stoichiometry: Using a significant excess of 1-Boc-4-(aminomethyl)piperidine can increase the likelihood of dimerization.[1]

  • Inefficient Activation or Coupling: If the carboxylic acid partner is slow to activate or react, the more readily available 1-Boc-4-(aminomethyl)piperidine may react with itself.[1]

Q3: How can I minimize or prevent the formation of the dimer byproduct?

A3: Several strategies can be employed to suppress dimerization:

  • Slow Addition: The most effective method is the slow, dropwise addition of a solution of 1-Boc-4-(aminomethyl)piperidine to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine.

  • High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between molecules of 1-Boc-4-(aminomethyl)piperidine, reducing the chance of self-reaction.

Troubleshooting Guide

Problem: Significant dimer formation is observed by LC-MS analysis.

G start High Dimer Formation Detected check_concentration Is reaction concentration high? start->check_concentration check_addition_rate Was the amine added rapidly? check_concentration->check_addition_rate No solution_dilution Decrease reaction concentration (e.g., to 0.05-0.1 M) check_concentration->solution_dilution Yes check_stoichiometry Is there a large excess of the amine? check_addition_rate->check_stoichiometry No solution_slow_addition Use slow, dropwise addition of the amine solution check_addition_rate->solution_slow_addition Yes solution_stoichiometry Optimize stoichiometry, avoid large excess of amine check_stoichiometry->solution_stoichiometry Yes end Dimerization Minimized check_stoichiometry->end No solution_dilution->end solution_slow_addition->end solution_stoichiometry->end

Caption: Troubleshooting workflow for dimerization.

Quantitative Data

While specific percentages of dimerization are highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative comparison of expected outcomes.

StrategyAmine ConcentrationRate of AdditionExpected Dimer Formation
StandardHighRapidHigh
OptimizedLow (e.g., 0.05-0.1 M)Slow, dropwiseLow to negligible
Experimental Protocols

Protocol 1: Slow Addition Protocol to Minimize Dimerization

  • In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.05 eq) in an anhydrous solvent (e.g., DMF) to a concentration of 0.05 M.

  • Add a base such as DIPEA (2.0 eq) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 1-Boc-4-(aminomethyl)piperidine (1.1 eq) in a small volume of the reaction solvent.

  • Using a syringe pump, add the 1-Boc-4-(aminomethyl)piperidine solution to the reaction mixture dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Section 2: Aza-Michael Addition to Maleimide (B117702) Linkers

When using piperidine-containing reagents in syntheses that also involve maleimide-functionalized molecules (e.g., for bioconjugation), a potential side reaction is the aza-Michael addition of the piperidine nitrogen to the electron-deficient double bond of the maleimide ring. This reaction forms a stable piperidine-succinimide adduct, which consumes the maleimide and prevents its intended conjugation to a thiol group.

Frequently Asked Questions (FAQs)

Q4: What is an aza-Michael addition and why does it occur with piperidine and maleimides?

A4: An aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the secondary amine of the piperidine ring acts as a nucleophile and attacks the double bond of the maleimide. This reaction is favorable due to the electron-withdrawing nature of the carbonyl groups in the maleimide, which makes the double bond susceptible to nucleophilic attack.

Q5: How can I detect if an aza-Michael addition has occurred?

A5: This side reaction can be detected by mass spectrometry. You will observe a mass increase of 85.15 Da on the maleimide-containing molecule, corresponding to the addition of a piperidine molecule. Functionally, you will also observe a failure of the maleimide-containing molecule to conjugate with thiol-containing molecules.

Troubleshooting Guide

Problem: Failure to conjugate a maleimide-functionalized peptide and/or observation of a mass increase of 85.15 Da.

G start Conjugation Failure & Mass +85.15 Da Observed check_maleimide Does the synthesis involve a maleimide-containing linker? start->check_maleimide check_piperidine Was piperidine or a piperidine- containing reagent used? check_maleimide->check_piperidine Yes end Successful Conjugation check_maleimide->end No diagnosis Aza-Michael addition of piperidine to maleimide is likely. check_piperidine->diagnosis Yes check_piperidine->end No solution Modify the synthesis strategy: Introduce the maleimide linker after the final piperidine deprotection step. diagnosis->solution solution->end

Caption: Workflow to prevent piperidine-maleimide side reaction.

Experimental Protocols

Protocol 2: Modified Synthesis Strategy to Avoid Aza-Michael Addition

  • Perform the solid-phase peptide synthesis of the desired peptide sequence up to the point of introducing the maleimide-containing linker.

  • Ensure that the final Fmoc deprotection step, which uses piperidine, is completed and the resin is thoroughly washed to remove all traces of piperidine.

  • Couple the maleimide-containing linker to the N-terminus of the peptide on the solid support using standard coupling protocols that do not involve piperidine.

  • Cleave the peptide-maleimide conjugate from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water).

  • Purify the crude product by RP-HPLC.

Section 3: General Troubleshooting for Low Coupling Efficiency

Incomplete coupling of this compound can lead to deletion sequences and a lower yield of the final peptide. The following guide provides a general workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Q6: Why is the coupling of 1-Boc-4-(aminomethyl)piperidine sometimes incomplete?

A6: Incomplete coupling can be due to several factors, including:

  • Steric Hindrance: The bulky Boc group and the piperidine ring can sterically hinder the approach of the amine to the activated carboxyl group on the resin.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, preventing reagents from accessing the reaction sites.

  • Suboptimal Coupling Conditions: Insufficient activation of the carboxylic acid, inadequate reaction time, or low temperature can lead to incomplete coupling.

Troubleshooting Guide

Problem: Positive Kaiser test (blue beads) after the coupling step with 1-Boc-4-(aminomethyl)piperidine.

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a second coupling (double coupling) start->recouple kaiser_test_2 Perform Kaiser test again recouple->kaiser_test_2 optimize_conditions Optimize coupling conditions: - Increase reagent excess - Extend reaction time - Elevate temperature kaiser_test_2->optimize_conditions Positive capping Cap unreacted amines with acetic anhydride kaiser_test_2->capping Still Positive proceed Proceed to next deprotection step kaiser_test_2->proceed Negative optimize_conditions->kaiser_test_2 capping->proceed

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Experimental Protocols

Protocol 3: Double Coupling Procedure

  • After the initial coupling attempt and a positive Kaiser test, drain the coupling solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.

  • Prepare a fresh coupling solution of 1-Boc-4-(aminomethyl)piperidine and your chosen coupling reagents.

  • Add the fresh coupling solution to the peptide-resin and agitate for the recommended time (e.g., 1-2 hours).

  • After the second coupling, drain the solution and wash the resin with DMF (3 times).

  • Perform another Kaiser test to verify the completion of the reaction.

Protocol 4: Capping of Unreacted Amines

  • After a failed coupling attempt (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:6:89 ratio).

  • Add the capping solution to the resin in the reaction vessel.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step. This will acetylate any remaining free amines to prevent the formation of deletion sequences.

References

Technical Support Center: Monitoring 4-(Aminomethyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring reactions involving 4-(aminomethyl)piperidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My TLC plate shows significant streaking or elongated spots. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1] Prepare a more dilute solution of your reaction mixture for spotting.

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compounds, causing them to move as a streak rather than a distinct spot.[1] You may need to experiment with different solvent systems to achieve better separation.

  • High Polarity of the Compound: Highly polar compounds, like this compound, can streak on silica (B1680970) plates.[2] Consider using a more polar solvent system or reverse-phase TLC plates.

  • Sample Application Issues: If the initial spot is too large, it can lead to streaking. Apply the sample in small, concentrated spots, allowing the solvent to dry completely between applications.[3][4]

Question: I don't see any spots on my developed TLC plate. What should I do?

Answer: The absence of spots on a TLC plate can be due to several reasons:

  • Insufficient Sample Concentration: The concentration of your analyte may be too low to be detected.[1] Try spotting the sample multiple times in the same location, ensuring the spot is dry between applications, or prepare a more concentrated sample.[1]

  • Compound Volatility: If your compound is volatile, it may have evaporated from the plate, especially if excessive heat was used for visualization.

  • Inappropriate Visualization Method: Not all compounds are UV-active. This compound and its simple derivatives often are not. A chemical stain is typically required.[5]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the initial spots, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1]

Question: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?

Answer: Poor separation of spots with similar Rf values can be addressed by:

  • Changing the Solvent System: Experiment with different solvent systems to find one that provides better resolution.

  • Using a Cospot: A "cospot" lane, where both the starting material and the reaction mixture are spotted together, can help determine if the spots are truly identical or just very close.[4] If the cospot appears as a single, symmetrical spot, the Rf values are likely identical. An elongated or "snowman" shape suggests two different compounds.[2][4]

  • Trying a Different Staining Method: Some stains, like anisaldehyde, can produce different colors for different compounds, which can help in distinguishing between them even if their Rf values are similar.[2]

LC-MS Troubleshooting

Question: I am observing poor peak shape (fronting, tailing, or splitting) in my LC-MS chromatogram. What are the potential causes?

Answer: Poor peak shape can arise from a variety of issues:

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.

  • Column Degradation: Over time, column performance can degrade, leading to peak tailing or splitting. Consider replacing the column.[6][7]

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, can significantly impact peak shape, especially for polar and basic compounds like this compound.[8] Ensure your analyte is soluble in the mobile phase.

  • Insufficient Column Equilibration: Inadequate equilibration between gradient runs can cause irreproducible retention times and poor peak shapes.[9][10]

Question: The sensitivity of my LC-MS analysis is low. How can I improve it?

Answer: Low sensitivity can be a significant challenge, particularly with compounds that do not ionize well.

  • Optimize Ionization Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to optimize the ionization of your specific compound.

  • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve the ionization efficiency of basic compounds like this compound in positive ion mode.[11]

  • Derivatization: For compounds with poor ionization efficiency, chemical derivatization can be employed to introduce a more readily ionizable group.[12][13]

  • Sample Clean-up: Matrix effects from complex samples can suppress the ionization of the analyte.[8] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[8]

Question: My retention times are shifting between injections. What is causing this?

Answer: Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to shifts in retention time.[6]

  • Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.[9]

  • Column Equilibration: Insufficient equilibration time between injections is a common cause of retention time drift.[9][10]

  • Pump Issues: Problems with the LC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.[7]

Frequently Asked Questions (FAQs)

Question: What is a good starting solvent system for TLC analysis of this compound reactions?

Answer: A common starting point for polar amines on silica gel is a mixture of a relatively polar organic solvent and a base to prevent streaking. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 9:1 or 8:2) with a small amount of ammonium hydroxide (B78521) or triethylamine (B128534) (e.g., 0.5-1%) is often effective. You will likely need to optimize the solvent ratio for your specific compounds.

Question: this compound is not UV active. What TLC stain should I use?

Answer: Ninhydrin (B49086) is an excellent stain for primary amines like this compound, typically producing a characteristic purple or blue spot.[3][5] Potassium permanganate (B83412) (KMnO4) is a more general stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[5]

Question: Why might I need to derivatize my sample for LC-MS analysis?

Answer: While this compound can be analyzed directly by LC-MS, derivatization may be necessary in certain situations. For instance, if you are using a UV detector in series with your mass spectrometer, derivatization can be used to add a UV-active chromophore to the molecule.[11] In some cases, derivatization can also improve chromatographic separation or enhance ionization efficiency for mass spectrometry.[12][14][15][16]

Question: How can I confirm the completion of a reaction using TLC?

Answer: To confirm reaction completion, you should observe the complete disappearance of the limiting starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.[4] Running a "cospot" of the starting material and the reaction mixture can help to definitively show that the starting material is consumed.[4]

Question: What are some common issues when preparing samples of this compound reactions for LC-MS?

Answer: A common issue is the high polarity of this compound, which can lead to poor retention on standard reversed-phase columns.[8][10] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[11] It is also crucial to filter your sample through a syringe filter (e.g., 0.22 µm) before injection to prevent clogging of the LC system.[11]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material, a cospot, and the reaction mixture.[3]

  • Spot the Plate:

    • In the "starting material" lane, spot a dilute solution of your limiting reactant.

    • In the "reaction mixture" lane, use a capillary tube to take a small aliquot of your reaction mixture and spot it.[4]

    • In the "cospot" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

    • Allow the spots to dry completely.[4]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.[3] Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp if applicable, or a chemical stain like ninhydrin or potassium permanganate).[3][5]

  • Analyze the Results: Compare the spots in the different lanes to assess the consumption of the starting material and the formation of the product.

Protocol 2: General Sample Preparation for LC-MS Analysis
  • Sample Quenching and Dilution: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture and quench it in a larger volume of a suitable solvent (e.g., 1 mL of a water/acetonitrile mixture). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.[11] This removes any particulate matter that could damage the LC system.

  • Solvent Compatibility: The final sample solvent should be compatible with the initial mobile phase of your LC method to ensure good peak shape. Ideally, the sample should be dissolved in the initial mobile phase itself.

Quantitative Data

Table 1: Common TLC Stains for Visualizing this compound and Derivatives
StainPreparationProcedureApplication
Ninhydrin Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol with 3 mL of glacial acetic acid.[17]Dip the dried TLC plate in the solution and gently heat with a heat gun until spots appear.Excellent for primary amines, which typically show up as blue or purple spots.[3][17][18] Secondary amines may appear as yellow spots.[5]
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water, then add 1 mL of 10% aqueous NaOH.[3]Dip the dried TLC plate in the solution. Spots appear as yellow-brown on a purple background.A general, oxidative stain that visualizes a wide range of organic compounds that can be oxidized.[3][5]
Anisaldehyde Slowly add 5.1 mL of concentrated H2SO4 to a solution of 133 mL of ethanol (B145695) and 7 mL of water. Cool, then add 3.75 mL of p-anisaldehyde in 1.6 mL of glacial acetic acid.[17]Dip the dried TLC plate and heat with a heat gun.A versatile stain that can produce a range of colors for different functional groups, aiding in the differentiation of compounds with similar Rf values.[2][3]
Table 2: Typical LC-MS/MS Parameters for Piperidine-Containing Compounds
ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[11]
Mobile Phase A Water with 0.1% formic acid[11]
Mobile Phase B Acetonitrile with 0.1% formic acid[11]
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for this compound 115.1
Example Product Ions (m/z) Fragmentation would need to be optimized, but could include ions corresponding to the loss of ammonia (B1221849) or cleavage of the piperidine (B6355638) ring.

Visualizations

G cluster_reaction Reaction Monitoring start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot prep_tlc Prepare & Spot TLC take_aliquot->prep_tlc prep_lcms Prepare Sample for LC-MS take_aliquot->prep_lcms develop_tlc Develop & Visualize TLC prep_tlc->develop_tlc analyze_tlc Analyze TLC develop_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision decision->take_aliquot No workup Work-up Reaction decision->workup Yes run_lcms Run LC-MS Analysis prep_lcms->run_lcms analyze_lcms Analyze LC-MS Data run_lcms->analyze_lcms analyze_lcms->decision

Caption: General experimental workflow for monitoring a reaction by TLC and LC-MS.

G cluster_troubleshooting TLC Troubleshooting Logic start TLC Issue Observed streaking Streaking or Smearing? start->streaking no_spots No Spots Visible? streaking->no_spots No overload Dilute Sample & Re-spot streaking->overload Yes poor_sep Poor Separation? no_spots->poor_sep No check_stain Use Appropriate Stain (e.g., Ninhydrin) no_spots->check_stain Yes change_solvent Change Solvent System poor_sep->change_solvent Yes overload->no_spots Resolved cospot Use Cospot for Comparison change_solvent->cospot concentrate Concentrate Sample or Multi-spot check_stain->concentrate

Caption: Decision-making workflow for troubleshooting common TLC issues.

G cluster_lcms LC-MS Troubleshooting Logic start LC-MS Problem peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal/Sensitivity? peak_shape->low_signal No check_conc Check Sample Concentration peak_shape->check_conc Yes rt_shift Retention Time Shift? low_signal->rt_shift No optimize_source Optimize MS Source Parameters low_signal->optimize_source Yes check_equilibration Check Column Equilibration Time rt_shift->check_equilibration Yes check_mobile_phase Check Mobile Phase/pH check_conc->check_mobile_phase check_sample_prep Improve Sample Clean-up optimize_source->check_sample_prep check_temp_flow Verify Temp and Flow Rate check_equilibration->check_temp_flow

Caption: Logical workflow for troubleshooting common LC-MS problems.

References

Navigating the Path to Production: A Technical Support Center for 4-(Aminomethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The industrial-scale synthesis of 4-(Aminomethyl)piperidine, a key building block in numerous active pharmaceutical ingredients (APIs), presents a unique set of challenges for researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its synthesis, ensuring a smoother transition from the laboratory to production.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on large-scale production.

Problem Potential Cause Troubleshooting Steps
Low Yield in Nitrile Reduction Step Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material or solvent.- Purity Analysis: Ensure the 1-Boc-4-cyanopiperidine starting material is of high purity and free from sulfur or other common catalyst poisons. - Catalyst Loading: Optimize the catalyst loading; insufficient catalyst can lead to incomplete reaction. - Hydrogen Pressure: Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.
Formation of Dimer Impurity High Concentration of Reactants: Increased proximity of this compound molecules can lead to self-reaction.- Slow Addition: Add the this compound or its precursor slowly to the reaction mixture to maintain a low instantaneous concentration. - Dilution: Conduct the reaction at a lower concentration.
Incomplete Boc-Deprotection Insufficient Acid Strength or Stoichiometry: The strength or amount of acid (e.g., TFA, HCl) may not be sufficient for complete removal of the Boc group.- Acid Choice: Consider using a stronger acid, such as 4M HCl in dioxane. - Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature, monitoring for potential side reactions.
Exothermic Runaway Reaction during Nitrile Reduction Poor Heat Dissipation: The hydrogenation of nitriles is highly exothermic, and inadequate cooling can lead to a rapid increase in temperature and pressure.- Controlled Addition: Add the substrate or control the hydrogen flow to manage the reaction rate. - Efficient Cooling: Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction. - Solvent Choice: Use a solvent with a higher boiling point to absorb more heat.
Product Contamination with Residual Metals Leaching of Catalyst: The metal from the hydrogenation catalyst may leach into the product.- Catalyst Filtration: Employ effective filtration techniques to remove the heterogeneous catalyst after the reaction. - Metal Scavengers: Use appropriate metal scavengers to remove dissolved residual metals from the product solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial routes typically involve the synthesis of a Boc-protected intermediate, 1-Boc-4-(aminomethyl)piperidine, followed by deprotection. The three main strategies for the intermediate are:

  • Route 1: Reduction of 1-Boc-4-cyanopiperidine: This is a common and direct method.

  • Route 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide: This route involves dehydration of the carboxamide to the nitrile, followed by reduction.

  • Route 3: Reductive Amination of 1-Boc-4-formylpiperidine: A one-pot procedure that can be efficient but may require careful optimization.

Q2: How can I minimize the formation of the dimer byproduct during synthesis?

A2: Dimerization, where two molecules of this compound react with each other, is a common side reaction. To minimize this:

  • Control Stoichiometry: Avoid using a large excess of the amine.

  • Slow Addition: The most effective method is the slow, controlled addition of the amine to the reaction mixture.

  • Lower Temperatures: Running the reaction at a lower temperature can help control the reaction rate and reduce side reactions.

Q3: What are the key safety considerations when scaling up the hydrogenation of 1-Boc-4-cyanopiperidine?

A3: The hydrogenation of nitriles is highly exothermic and involves flammable hydrogen gas. Key safety considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the reaction's heat flow and potential for a runaway reaction.

  • Hydrogen Handling: Implement robust procedures for the safe handling and delivery of hydrogen gas.

  • Pressure Management: Ensure the reactor is rated for the intended operating pressure and has appropriate pressure relief systems.

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen) to purge the reactor before and after the reaction to prevent the formation of explosive mixtures.

Q4: What are the challenges associated with the Boc-deprotection step at a large scale?

A4: Scaling up the Boc-deprotection step can present several challenges:

  • Handling of Corrosive Acids: The use of strong acids like TFA and HCl requires appropriate personal protective equipment and acid-resistant reactors.

  • Off-gassing: The deprotection reaction generates isobutylene (B52900) and carbon dioxide, which can lead to a significant pressure increase in a closed system. The reactor must have an adequate venting system.

  • Work-up and Isolation: Neutralization of the acidic reaction mixture is exothermic and requires careful control. The isolation of the final product, often as a salt, needs to be optimized for large-scale filtration and drying.

Q5: How can I control the impurity profile of the final this compound product?

A5: Controlling the impurity profile is critical for pharmaceutical applications. Key strategies include:

  • High-Quality Starting Materials: Use well-characterized and high-purity starting materials to minimize the introduction of impurities.

  • Process Optimization: Optimize reaction conditions (temperature, pressure, reaction time, stoichiometry) to minimize the formation of side products.

  • In-Process Controls: Implement in-process analytical controls to monitor the reaction progress and the formation of impurities.

  • Purification Techniques: Develop a robust purification strategy, which may include distillation, crystallization, or chromatography, to remove impurities to the required level.

Quantitative Data Summary

The selection of a synthetic route for scale-up depends on various factors including yield, purity, cost, and safety. The following table provides a comparative overview of the different routes to 1-Boc-4-(aminomethyl)piperidine, the key intermediate.

Parameter Route 1: Nitrile Reduction (Raney Ni/H₂) Route 2: From Carboxamide (Two Steps) Route 3: Reductive Amination
Starting Material 1-Boc-4-cyanopiperidine1-Boc-piperidine-4-carboxamide1-Boc-4-formylpiperidine
Typical Yield High (>90%)Moderate-High (70-85% over two steps)Moderate (60-80%)
Key Reagents Raney Nickel, HydrogenDehydrating agent (e.g., POCl₃), Reducing agentAmine source, Reducing agent (e.g., NaBH(OAc)₃)
Process Safety Considerations Handling of pyrophoric catalyst and flammable hydrogen gas; highly exothermic reaction.Use of corrosive and water-sensitive reagents.Handling of potentially toxic and flammable reagents.
Scalability Well-established for large-scale production, but requires specialized hydrogenation equipment.Feasible for scale-up, with manageable operational challenges.Good for moderate scale, but can be costly for very large scale.

Experimental Protocols

Route 1: Large-Scale Reduction of 1-Boc-4-cyanopiperidine

Materials:

  • 1-Boc-4-cyanopiperidine (1.0 kg, 1 equivalent)

  • Raney Nickel (50% slurry in water, 100 g)

  • Methanol (10 L)

  • Hydrogen gas

Procedure:

  • Charge a suitable high-pressure reactor with 1-Boc-4-cyanopiperidine and methanol.

  • Carefully add the Raney Nickel slurry to the reactor under an inert atmosphere (nitrogen).

  • Seal the reactor and purge with nitrogen several times to remove any residual oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and in-process analysis (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(aminomethyl)piperidine.

  • The crude product can be further purified by distillation or crystallization if required.

Final Step: Boc-Deprotection at Scale

Materials:

  • 1-Boc-4-(aminomethyl)piperidine (1.0 kg, 1 equivalent)

  • 4M HCl in Dioxane (5.0 L, >4 equivalents)

  • Diethyl ether (10 L)

Procedure:

  • Charge a glass-lined reactor with 1-Boc-4-(aminomethyl)piperidine.

  • Under an inert atmosphere, add the solution of 4M HCl in dioxane to the reactor with efficient stirring, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, add diethyl ether to the reaction mixture to precipitate the product as the hydrochloride salt.

  • Stir the slurry for a period to ensure complete precipitation.

  • Isolate the solid product by filtration and wash the filter cake with diethyl ether.

  • Dry the product under vacuum at a temperature not exceeding 40 °C to yield this compound dihydrochloride.

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: From Carboxamide cluster_route3 Route 3: Reductive Amination 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine 1-Boc-4-(aminomethyl)piperidine_R1 1-Boc-4-(aminomethyl)piperidine_R1 1-Boc-4-cyanopiperidine->1-Boc-4-(aminomethyl)piperidine_R1 H2, Catalyst This compound This compound 1-Boc-4-(aminomethyl)piperidine_R1->this compound Boc Deprotection 1-Boc-piperidine-4-carboxamide 1-Boc-piperidine-4-carboxamide 1-Boc-4-cyanopiperidine_R2 1-Boc-4-cyanopiperidine_R2 1-Boc-piperidine-4-carboxamide->1-Boc-4-cyanopiperidine_R2 Dehydration 1-Boc-4-(aminomethyl)piperidine_R2 1-Boc-4-(aminomethyl)piperidine_R2 1-Boc-4-cyanopiperidine_R2->1-Boc-4-(aminomethyl)piperidine_R2 Reduction 1-Boc-4-(aminomethyl)piperidine_R2->this compound 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine 1-Boc-4-(aminomethyl)piperidine_R3 1-Boc-4-(aminomethyl)piperidine_R3 1-Boc-4-formylpiperidine->1-Boc-4-(aminomethyl)piperidine_R3 NH3, Reducing Agent 1-Boc-4-(aminomethyl)piperidine_R3->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Dimerization Start Start High Dimer Formation High Dimer Formation Start->High Dimer Formation Check Concentration Check Concentration High Dimer Formation->Check Concentration Reduce Concentration Reduce Concentration / Dilute Check Concentration->Reduce Concentration High Check Addition Rate Check Addition Rate Check Concentration->Check Addition Rate Optimal Reduce Concentration->Check Addition Rate Slow Addition of Amine Implement Slow Addition Check Addition Rate->Slow Addition of Amine Too Fast Check Temperature Check Temperature Check Addition Rate->Check Temperature Controlled Slow Addition of Amine->Check Temperature Lower Reaction Temperature Lower Reaction Temperature Check Temperature->Lower Reaction Temperature High Re-evaluate Stoichiometry Re-evaluate Stoichiometry Check Temperature->Re-evaluate Stoichiometry Optimal Lower Reaction Temperature->Re-evaluate Stoichiometry End End Re-evaluate Stoichiometry->End

Caption: Troubleshooting workflow for dimer formation.

Technical Support Center: Removal of Excess 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of excess 4-(Aminomethyl)piperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound?

A1: Excess this compound, a basic amine, can be removed from a reaction mixture using several standard laboratory techniques. The most common methods include:

  • Acid-Base Extraction: This technique leverages the basicity of the amine. By washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl), the amine is protonated to form a water-soluble salt, which is then extracted into the aqueous layer.[1][2][3][4]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the excess amine.[5][6] The resin-bound amine can then be easily removed by filtration, simplifying the workup process.[6]

  • Distillation: If the desired product is thermally stable and has a significantly different boiling point from this compound (boiling point approx. 200 °C), distillation can be an effective separation method.[7]

  • Chromatography: While effective, column chromatography is often considered a final purification step rather than a bulk removal method for highly polar amines like this compound, as it can lead to streaking on silica (B1680970) gel.

Q2: How do I choose the most suitable removal method for my specific reaction?

A2: The choice of method depends on several factors, including the properties of your desired product, the scale of the reaction, and the available resources. The decision-making process can be guided by the following considerations:

  • Product Stability: If your product is sensitive to acid or base, acid-base extraction may not be suitable.

  • Product Solubility: If your product has some water solubility, you may experience product loss during acid-base extraction.

  • Scale of Reaction: For large-scale reactions, scavenger resins can be expensive. Distillation or crystallization may be more economical.

  • Purity Requirements: For very high purity requirements, a multi-step purification process involving one of these techniques followed by chromatography or recrystallization might be necessary.

Method Selection and Comparison

The following table summarizes the key aspects of each removal technique to aid in your selection process.

MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction Partitioning between immiscible organic and acidic aqueous phases based on the amine's basicity.[1][2]>90%85-95%Cost-effective, scalable, and rapid for bulk removal.Product must be stable to acid; potential for emulsion formation; not suitable for water-soluble products.
Scavenger Resins Covalent binding of the excess amine to a solid support, followed by filtration.[5][6]>95%90-98%High selectivity, simple filtration-based workup, and amenable to automation.[5]Higher cost, may require optimization of reaction time and stoichiometry.
Distillation Separation based on differences in boiling points.>98%Dependent on volatility differenceEffective for large-scale purification if boiling points differ significantly.Product must be thermally stable; not suitable for non-volatile products; high energy consumption.
Chromatography Separation based on differential adsorption to a stationary phase.>99%70-90%Capable of achieving very high purity and separating complex mixtures.Can be time-consuming, requires significant solvent volumes, and may be challenging for highly polar amines on silica.

Experimental Workflows and Decision Making

G cluster_workflow General Workflow for Amine Removal A Reaction Mixture (Product + Excess Amine) B Select Removal Method A->B C Perform Separation (e.g., Extraction, Filtration) B->C D Isolate Product C->D E Analyze Purity (e.g., NMR, LC-MS) D->E

Caption: A generalized workflow for the removal of excess amine from a reaction mixture.

G Start Is excess this compound present in the reaction mixture? AcidStable Is the product stable to acid? Start->AcidStable WaterSoluble Is the product soluble in water? AcidStable->WaterSoluble Yes Scavenger Use Scavenger Resin AcidStable->Scavenger No Extraction Use Acid-Base Extraction WaterSoluble->Extraction No ConsiderOther Consider Scavenger Resin or other methods WaterSoluble->ConsiderOther Yes ThermalStable Is the product thermally stable and volatile? HighPurity Is very high purity required? ThermalStable->HighPurity No Distillation Consider Distillation ThermalStable->Distillation Yes Chromatography Use Chromatography HighPurity->Chromatography Yes Extraction->HighPurity Scavenger->HighPurity Distillation->HighPurity ConsiderOther->ThermalStable

References

Storage and handling guidelines for 4-(Aminomethyl)piperidine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4-(Aminomethyl)piperidine to prevent its degradation. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The container must be tightly sealed to prevent moisture absorption and reaction with atmospheric components. For optimal quality, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q2: What specific temperatures are advised for storing this compound?

Recommended storage temperatures can vary based on the duration of storage. The following table summarizes the suggested conditions:

Storage DurationRecommended TemperatureAdditional Notes
Short-term10°C - 25°C[1]Keep under an inert gas like nitrogen and protect from light.[1]
Long-term (up to 1 month)-20°CFor Boc-protected derivative; applicable as a general guideline for enhanced stability.
Long-term (up to 6 months)-80°CFor Boc-protected derivative; applicable as a general guideline for enhanced stability.

Q3: What are the primary hazards associated with handling this compound?

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation may lead to respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

Q4: What personal protective equipment (PPE) is required when working with this compound?

When handling this compound, the following PPE should be worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator is necessary.

Q5: What materials are incompatible with this compound?

To prevent degradation and hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Carbon dioxide (from the air)

Troubleshooting Guide

Problem: I have observed a decrease in the purity of my this compound sample over time. What could be the cause?

  • Potential Cause 1: Absorption of Atmospheric Carbon Dioxide. Primary and secondary amines are known to react with CO2 from the air to form carbamate (B1207046) salts. This can appear as a white precipitate or a change in the physical state of the amine.

    • Solution: Always store this compound under an inert atmosphere (nitrogen or argon) and ensure the container is tightly sealed immediately after use.

  • Potential Cause 2: Oxidation. Aliphatic amines can be susceptible to air oxidation, which may lead to the formation of various oxidation products and a change in color.[4][5]

    • Solution: Minimize exposure to air by blanketing the container with an inert gas. Protect the compound from light, as photo-oxidation can also occur.

  • Potential Cause 3: Moisture Contamination. The presence of water can facilitate degradation pathways and may impact reactivity in moisture-sensitive reactions.

    • Solution: Use anhydrous handling techniques. Store in a desiccator if necessary and handle in a dry environment.

Problem: My reaction yield is lower than expected when using this compound.

  • Potential Cause: Degradation of the Starting Material. If the purity of the this compound has been compromised due to improper storage, the effective concentration of the reactant will be lower, leading to reduced yields.

    • Solution: Assess the purity of your this compound sample using one of the experimental protocols outlined below. If degradation is confirmed, it is best to use a fresh, high-purity batch for your experiment. Consider re-purifying the existing stock if possible, for example, by distillation.

Experimental Protocols

Protocol 1: Purity Assessment by Titration (Acid-Base)

This method determines the concentration of basic amine groups in the sample.

Methodology:

  • Accurately weigh approximately 100-150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., isopropanol (B130326) or water).

  • Add 2-3 drops of a suitable indicator (e.g., bromocresol green).

  • Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl) until the endpoint is reached (indicated by a color change from blue to yellow for bromocresol green).

  • Record the volume of HCl used.

  • Calculate the purity based on the stoichiometry of the acid-base reaction (each molecule of this compound has two basic nitrogen atoms).

Protocol 2: Qualitative Test for Primary Amines (Ninhydrin Test)

This test can help confirm the presence of the primary amine group, which may be compromised during degradation.

Methodology:

  • Dissolve a small amount (a few milligrams) of your this compound sample in 1-2 mL of ethanol.

  • Add a few drops of a 0.2% ninhydrin (B49086) solution in ethanol.

  • Gently heat the mixture in a water bath for a few minutes.

  • A deep blue-violet color indicates the presence of a primary amine.[6] The intensity of the color can give a qualitative indication of the concentration.

Visualizations

degradation_pathways Potential Degradation Pathways for this compound AMP This compound Carbamate Piperidinium Carbamate Salt AMP->Carbamate Reaction with CO2 Oxidation_Products Oxidation Products (e.g., imines, oximes) AMP->Oxidation_Products Oxidation Hydrated_Form Hydrated Amine AMP->Hydrated_Form Absorption of H2O CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->Oxidation_Products H2O Moisture H2O->Hydrated_Form

Caption: Key degradation pathways for this compound.

troubleshooting_workflow Troubleshooting Workflow for Suspected Degradation start Start: Suspected Degradation (e.g., low yield, color change) visual_inspection Visual Inspection: - Color change? - Precipitate? - Change in viscosity? start->visual_inspection purity_assessment Assess Purity: - Titration - NMR - GC/MS visual_inspection->purity_assessment degradation_confirmed Degradation Confirmed? purity_assessment->degradation_confirmed review_storage Review Storage & Handling: - Inert atmosphere? - Tightly sealed? - Correct temperature? degradation_confirmed->review_storage Yes no_degradation No Significant Degradation: Investigate other experimental parameters (reagents, conditions) degradation_confirmed->no_degradation No remediate Remediation: - Use fresh stock - Re-purify material review_storage->remediate end End remediate->end no_degradation->end

Caption: Troubleshooting workflow for identifying degradation.

References

Technical Support Center: Optimizing N-Alkylation of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-(aminomethyl)piperidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-alkylation reaction of this compound is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in the N-alkylation of this compound can stem from several factors, including the reactivity of your reagents, reaction conditions, and potential side reactions. Here's a systematic approach to troubleshooting:

    • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. Reactivity follows the trend: Iodide > Bromide > Chloride.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[2]

    • Insufficient Basicity: The N-alkylation reaction generates an acid (e.g., HCl, HBr) which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[2] Ensure you are using a suitable base to neutralize this acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2] For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[2]

    • Steric Hindrance: Bulky substituents on either the this compound or the alkylating agent can impede the reaction.[2] Increasing the reaction temperature may provide the necessary energy to overcome this steric barrier.[2]

    • Suboptimal Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.[2] Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are often effective for N-alkylation reactions.[3][4]

    • Reaction Temperature and Time: Some N-alkylation reactions require heating to proceed at a reasonable rate.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and to see if the reaction has stalled.

Issue 2: Formation of Multiple Products (Di-alkylation or Quaternary Ammonium (B1175870) Salts)

  • Question: I am observing the formation of di-alkylated products or a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a common challenge because the mono-alkylated product can be more nucleophilic than the starting amine.[1][6] Here are several strategies to favor mono-alkylation:

    • Control of Stoichiometry: Using a large excess of this compound relative to the alkylating agent can statistically favor the mono-alkylated product.[1] However, this may complicate purification.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump, helps to maintain a low concentration of the electrophile.[1][3] This reduces the likelihood of the more reactive mono-alkylated product reacting further.

    • Protecting Group Strategy: To achieve selective alkylation at either the primary or secondary amine, a protecting group strategy is highly effective.[7] For selective alkylation of the piperidine (B6355638) nitrogen, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group.[7] Conversely, if alkylation is desired on the primary amine, the piperidine nitrogen can be protected.

    • Reductive Amination: This alternative method is highly effective for achieving mono-alkylation and avoids the formation of quaternary ammonium salts.[1][7] It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my N-alkylated product from the reaction mixture. What are some common purification challenges and how can I address them?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.

    • Removal of Excess Base: If an amine base like triethylamine or DIPEA was used, it can often be removed by an acidic aqueous wash during workup. However, ensure your product is stable to acidic conditions.

    • Separating Mono- and Di-alkylated Products: The polarity of the mono- and di-alkylated products can be very similar, making chromatographic separation difficult. Optimizing the reaction to favor mono-alkylation is the best strategy. If separation is necessary, careful selection of the chromatographic eluent system is required. Adding a small amount of a polar solvent like methanol (B129727) or an amine like triethylamine to the eluent can sometimes improve separation on silica (B1680970) gel.[8]

    • Product Solubility in Aqueous Layers: If your product is a salt, it may have high water solubility, leading to losses during aqueous workup.[5] Basifying the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide (B78521) will convert the protonated amine product to its free base form, which is generally more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate.[5]

Frequently Asked Questions (FAQs)

  • Question 1: Which nitrogen on this compound is more reactive towards alkylation?

    • Answer: The secondary amine within the piperidine ring is generally more nucleophilic and therefore more reactive towards alkylation than the primary amine of the aminomethyl group.[7] However, to ensure exclusive alkylation at a specific nitrogen, a protecting group strategy is recommended.[7]

  • Question 2: What are the best general conditions for direct N-alkylation of this compound?

    • Answer: A common starting point for direct N-alkylation is to use a slight excess of the alkyl halide (e.g., 1.1 equivalents), a base like potassium carbonate (K₂CO₃) (e.g., 2.0 equivalents), and a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[3][8] The reaction can be initiated at room temperature and gently heated if necessary.[3][7] Monitoring by TLC or LC-MS is crucial to optimize the reaction time and temperature.

  • Question 3: When should I consider using reductive amination instead of direct alkylation?

    • Answer: Reductive amination is an excellent alternative to direct alkylation, particularly when you want to ensure mono-alkylation and avoid the formation of quaternary ammonium salts.[4][7] It is also a very mild and efficient method. This approach involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[9][10]

  • Question 4: How do I selectively alkylate the primary amine of this compound?

    • Answer: To selectively alkylate the primary amine, the more nucleophilic secondary piperidine nitrogen should first be protected. A common protecting group for this is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[7] After protection of the secondary amine, the primary amine can be alkylated, followed by deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl).[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of this compound Derivatives

EntryAlkylation MethodAmine SubstrateAlkylating Agent/CarbonylBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Direct AlkylationPiperidin-4-amineFurfuryl chlorideK₂CO₃Acetonitrile80-82N/AHigh[8]
2Direct AlkylationPiperidineAlkyl bromide/iodideK₂CO₃DMFRoom TempN/AGood[3]
3Reductive Amination1-Boc-4-(aminomethyl)piperidineBenzaldehydeNaBH(OAc)₃DCMRoom Temp1285-95[9]
4Reductive Amination1-Boc-4-(aminomethyl)piperidine4-FluorobenzaldehydeNaBH(OAc)₃DCMRoom Temp1680-90[9]

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: Selective N-Alkylation of the Piperidine Nitrogen via Boc Protection

This protocol describes a three-step process for the selective N-benzylation of the piperidine nitrogen of this compound.

Step 1: Protection of the Primary Amine

  • Dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the Boc-protected intermediate (1.0 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.) in N,N-dimethylformamide (DMF).

  • Add benzyl (B1604629) bromide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkylated, Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Protocol 2: N-Alkylation via Reductive Amination (of the Boc-protected primary amine)

This one-pot procedure details the N-alkylation of the primary amine of 1-Boc-4-(aminomethyl)piperidine.[9]

  • To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM), add the desired aldehyde (1.0-1.2 eq.).[9]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[9]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.[9]

  • Continue stirring at room temperature for 12-24 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[9]

  • Separate the organic layer and extract the aqueous layer with DCM.[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate the solution under reduced pressure.[9]

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[9]

Visualizations

Experimental_Workflow_Boc_Protection cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start Start Protect_Primary_Amine Protect Primary Amine (Boc)2O, Et3N, DCM Start->Protect_Primary_Amine Workup_1 Aqueous Workup Protect_Primary_Amine->Workup_1 Protected_Intermediate Boc-Protected Intermediate Workup_1->Protected_Intermediate Alkylation N-Alkylation Alkyl Halide, K2CO3, DMF Protected_Intermediate->Alkylation Workup_2 Aqueous Workup Alkylation->Workup_2 Purification_1 Column Chromatography Workup_2->Purification_1 Alkylated_Intermediate N-Alkyl, Boc-Protected Intermediate Purification_1->Alkylated_Intermediate Deprotection Boc Deprotection TFA, DCM Alkylated_Intermediate->Deprotection Workup_3 Aqueous Workup Deprotection->Workup_3 Final_Product Final Product Workup_3->Final_Product Troubleshooting_Decision_Tree Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Over_Alkylation Over-Alkylation Start->Over_Alkylation Purification_Issues Purification Issues Start->Purification_Issues Check_Base Ensure Sufficient Base is Present Low_Yield->Check_Base Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp Change_Solvent Optimize Solvent Low_Yield->Change_Solvent Check_Reactivity Check_Reactivity Low_Yield->Check_Reactivity Protecting_Group Use a Protecting Group Strategy Over_Alkylation->Protecting_Group Reductive_Amination Switch to Reductive Amination Over_Alkylation->Reductive_Amination Excess_Amine Use Excess Amine Over_Alkylation->Excess_Amine Slow_Addition Slow_Addition Over_Alkylation->Slow_Addition Optimize_Chromatography Optimize Chromatography (additives like Et3N) Purification_Issues->Optimize_Chromatography Basify_Aqueous Basify_Aqueous Purification_Issues->Basify_Aqueous Solution_LY Solution_LY Check_Base->Solution_LY Increase_Temp->Solution_LY Change_Solvent->Solution_LY Check_Reactivity->Solution_LY Solution_OA Improved Selectivity Protecting_Group->Solution_OA Reductive_Amination->Solution_OA Excess_Amine->Solution_OA Slow_Addition->Solution_OA Solution_PI Pure Product Optimize_Chromatography->Solution_PI Basify_Aqueous->Solution_PI

References

Validation & Comparative

A Comparative Guide to 4-(Aminomethyl)piperidine and 3-(Aminomethyl)piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine (B6355638) and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their conformational flexibility and ability to present substituents in well-defined spatial orientations. Among these, aminomethylated piperidines serve as critical bifunctional building blocks, offering a versatile handle for the construction of complex molecules. This guide provides an objective comparison of two key positional isomers: 4-(Aminomethyl)piperidine (4-AMP) and 3-(Aminomethyl)piperidine (3-AMP). We will delve into their synthesis, physicochemical properties, and differential applications in drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties

The seemingly subtle shift in the position of the aminomethyl group from the 4- to the 3-position of the piperidine ring results in differences in their three-dimensional structure and, consequently, their physicochemical properties. These differences can influence reactivity, binding affinity to biological targets, and pharmacokinetic profiles of the resulting molecules.

PropertyThis compound3-(Aminomethyl)piperidine
Molecular Formula C₆H₁₄N₂C₆H₁₄N₂
Molecular Weight 114.19 g/mol 114.19 g/mol
Appearance Colorless to yellow liquid or low melting solid[1]Colorless to almost clear liquid[1]
Boiling Point 200 °C (lit.)[2]89 °C/18 mmHg (lit.)[1][3]
Melting Point 25 °C (lit.)[2]Not available
Density 1.013 g/mL at 25 °C0.96 g/mL[1]
Refractive Index n20/D 1.49 (lit.)[2]n20/D 1.49[1]
pKa (Predicted) 10.7 (amine), 11.3 (piperidine)10.6 (amine), 11.2 (piperidine)
XLogP3 -0.4[4]-0.4

Synthesis and Production

Both 4-AMP and 3-AMP are commonly synthesized via the reduction of a corresponding nitrile or amide precursor. The choice of synthetic route can be influenced by the availability of starting materials, desired scale, and stereochemical requirements.

Synthesis of this compound

A prevalent method for the synthesis of 4-AMP involves the reduction of 4-cyanopiperidine. This can be achieved through various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices. The precursor, 4-cyanopiperidine, can be prepared from isonipecotamide (B28982) through dehydration.[5][6]

Isonipecotamide Isonipecotamide 4-Cyanopiperidine 4-Cyanopiperidine Isonipecotamide->4-Cyanopiperidine Dehydration (e.g., SOCl₂, P₂O₅) 4-AMP This compound 4-Cyanopiperidine->4-AMP Reduction (e.g., LiAlH₄, H₂/Catalyst)

Fig. 1: Synthetic pathway for this compound.
Synthesis of 3-(Aminomethyl)piperidine

Similarly, 3-AMP is often synthesized from nipecotamide (B1220166) (piperidine-3-carboxamide) via reduction. Lithium aluminum hydride is an effective reagent for this transformation.[7]

Nipecotamide Nipecotamide 3-AMP 3-(Aminomethyl)piperidine Nipecotamide->3-AMP Reduction (e.g., LiAlH₄)

Fig. 2: Synthetic pathway for 3-(Aminomethyl)piperidine.

Comparative Performance in Drug Discovery: A Case Study

The choice between 4-AMP and 3-AMP as a building block can significantly impact the biological activity of the final compound. A study by Choi et al. on novel analogues of GBR 12935, a dopamine (B1211576) transporter (DAT) ligand, provides a direct comparison of the influence of 3-aminomethylpiperidine and 4-aminopiperidine (B84694) moieties on transporter binding and selectivity.[8] While this study uses 4-aminopiperidine rather than 4-aminomethylpiperidine, it offers valuable insights into the structural importance of the substituent position on the piperidine ring.

The study revealed that modifications in the central diamine moiety, where the aminomethylpiperidine (B13870535) was incorporated, had a profound effect on the binding selectivity and potency for the dopamine transporter (DAT) versus the norepinephrine (B1679862) transporter (NET).[8]

CompoundMoietyDAT IC₅₀ (nM)NET IC₅₀ (nM)DAT/NET Selectivity
Compound 5 3-Aminomethylpiperidine1501.80.012
Compound 6 3-Aminomethylpiperidine2002.50.0125
Compound 11 4-Aminopiperidine181.10.061
Compound 12 4-Aminopiperidine251.50.06

Data extracted from Choi et al., J. Med. Chem. 2000, 43 (2), pp 205-13.[8]

The results indicate that the compounds incorporating the 4-aminopiperidine moiety (Compounds 11 and 12) generally exhibited higher affinity for the dopamine transporter compared to the 3-aminomethylpiperidine analogues (Compounds 5 and 6).[8] Furthermore, the position of the amino group significantly influenced the selectivity between the dopamine and norepinephrine transporters.[8]

Experimental Protocols

General Protocol for Reduction of Cyanopiperidine to Aminomethylpiperidine using LiAlH₄

Materials:

  • Cyanopiperidine (4- or 3-isomer)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (B86663) (Na₂SO₄) or Rochelle's salt solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (typically 2-3 equivalents) in anhydrous THF is prepared under an inert atmosphere.

  • A solution of the cyanopiperidine (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 4-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed thoroughly with THF or another suitable organic solvent.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aminomethylpiperidine.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

Dopamine Transporter (DAT) Binding Assay Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Cell Culture Culture DAT-expressing cells Homogenization Homogenize cells in buffer Cell Culture->Homogenization Centrifugation Centrifuge to isolate membranes Homogenization->Centrifugation Protein Quantification Quantify protein concentration Centrifugation->Protein Quantification Assay Setup Incubate membranes with radioligand and test compound Protein Quantification->Assay Setup Filtration Separate bound and free radioligand by rapid filtration Assay Setup->Filtration Scintillation Counting Quantify bound radioactivity Filtration->Scintillation Counting Calculate Specific Binding Determine specific binding Scintillation Counting->Calculate Specific Binding Generate Curve Plot % inhibition vs. log[compound] Calculate Specific Binding->Generate Curve Determine IC50 Calculate IC₅₀ value Generate Curve->Determine IC50 Calculate Ki Calculate Ki using Cheng-Prusoff equation Determine IC50->Calculate Ki

Fig. 3: Experimental workflow for a dopamine transporter binding assay.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine transporter (hDAT).

  • A suitable radioligand, such as [³H]WIN 35,428.

  • Test compounds (e.g., derivatives of 4-AMP or 3-AMP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes (typically 20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Both this compound and 3-(Aminomethyl)piperidine are invaluable building blocks in synthetic and medicinal chemistry. While they share the same molecular formula and core structure, the positional isomerism of the aminomethyl group leads to distinct three-dimensional arrangements that can significantly influence the biological activity and selectivity of the resulting molecules. The choice between these two isomers should be carefully considered during the drug design and development process, as it can be a critical determinant of the final compound's pharmacological profile. The synthetic accessibility of both isomers allows for a thorough exploration of the structure-activity relationships related to this important piperidine scaffold.

References

A Comparative Guide to Alternative Building Blocks for 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and drug discovery, 1-Boc-4-(aminomethyl)piperidine has long been a cornerstone building block.[1][2] Its structure, featuring a piperidine (B6355638) ring with a Boc-protected primary amine, offers a versatile scaffold for synthesizing a diverse array of biologically active compounds.[2][3] The piperidine moiety provides a three-dimensional framework that can orient substituents for effective interaction with biological targets, while the aminomethyl group serves as a crucial handle for further functionalization.[2][4]

However, the pursuit of novel chemical space, improved physicochemical properties, and unique structure-activity relationships (SAR) necessitates the exploration of alternatives. This guide provides an objective comparison of key alternatives to 1-Boc-4-(aminomethyl)piperidine, supported by experimental data and detailed protocols to inform strategic selection in research and development.

Key Alternatives and Comparative Physicochemical Properties

The choice of a building block is fundamentally governed by its intrinsic properties, which influence the solubility, reactivity, and pharmacokinetic profiles of the final drug candidate.[1] Alternatives to 1-Boc-4-(aminomethyl)piperidine can be broadly categorized as positional isomers, ring analogs (bioisosteres), and functional group analogs.

  • Positional Isomers : These offer different spatial arrangements of the aminomethyl group, which can significantly impact receptor binding and biological activity.[1]

  • Ring Analogs : Replacing the piperidine ring with other saturated heterocycles can alter key properties like polarity, hydrogen bonding potential, and metabolic stability.[1][5]

  • Functional Group Analogs : Modifying the linker between the ring and the amine (e.g., direct attachment) changes the reactivity and structural properties of the resulting amine.[1]

The following table summarizes the key physicochemical properties of 1-Boc-4-(aminomethyl)piperidine and its common alternatives.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Key Features
1-Boc-4-(aminomethyl)piperidine 214.30[1][3]10.13 ± 0.29[1]1.59[1]The established standard; offers a primary amine for versatile derivatization. Soluble in chloroform (B151607) and methanol.[1]
1-Boc-3-(aminomethyl)piperidine 214.30[1]--Positional isomer providing a different spatial orientation of the aminomethyl group. Available in racemic and chiral forms.[1]
4-Amino-1-Boc-piperidine 200.28[1][6]--The amino group is directly attached to the piperidine ring, resulting in a secondary amine with distinct reactivity and structural properties.[1]
4-(Aminomethyl)tetrahydropyran 129.19 (as free base)--A ring analog where the nitrogen is replaced by oxygen, significantly increasing polarity and altering hydrogen bonding capabilities.[1]
N-Boc-piperazine 186.25--A ring analog containing a second nitrogen atom, which can influence basicity, polarity, and potential for additional interactions.[1]

Note: Predicted pKa and logP values are sourced from chemical databases and may vary from experimental values.[1]

Performance and Reactivity in Key Synthetic Transformations

The utility of these building blocks is demonstrated in their reactivity in common synthetic protocols, such as amide bond formation and reductive amination.

Amide Bond Formation

Amide coupling is one of the most frequent applications for these building blocks. The nucleophilicity of the primary amine is a key determinant of reactivity. For standard amide coupling reactions, building blocks with primary amines like 1-Boc-4-(aminomethyl)piperidine, 1-Boc-3-(aminomethyl)piperidine, and 4-(aminomethyl)tetrahydropyran are expected to exhibit higher reactivity.[1] In contrast, N-Boc-piperazine presents a secondary amine for coupling, which can influence reaction kinetics and conditions.

Comparative Data: Amide Coupling Yields

While direct, side-by-side comparative studies are sparse in the literature, representative yields from standard coupling protocols illustrate the utility of these scaffolds. The following data is compiled from typical small-scale laboratory syntheses.

Amine Building BlockCoupling ReagentCarboxylic AcidTypical Yield (%)
1-Boc-4-(aminomethyl)piperidineHATU/DIPEASubstituted Benzoic Acid>90%[2]
1-Boc-4-(aminomethyl)piperidineDIC/HOBtFmoc-Amino Acid (SPPS)>95% (qualitative via Kaiser test)[7]
Piperidine DerivativeEDC/HOBt/DIPEADiethylamine63%[8]
Piperidine-3-carboxylic acid-Substituted Sulphonyl Chlorides82-94%[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and successful implementation.

Protocol 1: General Amide Coupling via Carbodiimide (B86325) Activation

This protocol is suitable for coupling the amine building blocks with a carboxylic acid.

  • Materials :

    • Carboxylic Acid (1.0 eq)

    • Amine Building Block (e.g., 1-Boc-4-(aminomethyl)piperidine) (1.0-1.2 eq)

    • Coupling Activator (DCC or DIC) (1.1 eq)

    • HOBt (1.1 eq)

    • Tertiary Amine Base (e.g., DIPEA or TEA) (2.0 eq)

    • Anhydrous Solvent (DCM or DMF)

  • Procedure :

    • Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.[1]

    • Add the amine building block to the solution.[1]

    • Add the tertiary amine base to the reaction mixture.[1]

    • Cool the mixture to 0 °C in an ice bath.[1]

    • Add the carbodiimide activator (DCC or DIC) portion-wise while stirring.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the urea (B33335) byproduct if formed (in the case of DCC).

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude amide by recrystallization or column chromatography.[1]

Protocol 2: Reductive Amination

This protocol is used to form a C-N bond by reacting the amine building block with a ketone or aldehyde.

  • Materials :

  • Procedure :

    • Dissolve the amine building block and the carbonyl compound in the chosen solvent.

    • If required, add a catalytic amount of acetic acid to facilitate imine formation.[8]

    • Add the reducing agent (STAB) portion-wise at room temperature.[11]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 48 hours.[11]

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11]

    • Extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 times).[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

    • Purify the crude product by column chromatography to yield the desired secondary or tertiary amine.[11]

Visualizing Relationships and Workflows

Structural Relationships of Key Alternatives

The following diagram illustrates the structural relationship between 1-Boc-4-(aminomethyl)piperidine and its key alternatives, highlighting the changes in ring structure and substituent position.

G cluster_parent 1-Boc-4-(aminomethyl)piperidine (Parent) cluster_positional Positional Isomer cluster_ring Ring Analogs cluster_functional Functional Group Analog parent parent positional 1-Boc-3-(aminomethyl)piperidine parent->positional tetrahydropyran 4-(Aminomethyl)tetrahydropyran parent->tetrahydropyran piperazine N-Boc-piperazine parent->piperazine functional 4-Amino-1-Boc-piperidine parent->functional

Caption: Structural relationships between the parent compound and its alternatives.

A Typical Amide Synthesis Workflow

This diagram outlines a typical workflow for the synthesis of an amide using one of the discussed building blocks and a carboxylic acid.

reagents Carboxylic Acid + Amine Building Block activation Add Coupling Reagents (e.g., HATU, DIC/HOBt) reagents->activation 1. Dissolve reaction Stir at RT (12-24h) activation->reaction 2. Activate & Mix workup Aqueous Workup (Wash & Extract) reaction->workup 3. Reaction Complete purification Purification (Chromatography) workup->purification 4. Isolate Crude product Pure Amide Product purification->product 5. Purify

Caption: A typical workflow for amide synthesis using piperidine building blocks.

Piperidine Scaffolds in GPCR Antagonism

Piperidine and its analogs are common scaffolds in drugs targeting G-protein coupled receptors (GPCRs).[1] For instance, they have been used to develop antagonists for receptors implicated in various diseases.[1] The diagram below shows a simplified GPCR signaling pathway and the point of intervention for an antagonist.

GPCR_Signaling Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates Antagonist Antagonist (Piperidine-based Drug) Antagonist->GPCR Binds & Blocks G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Caption: Simplified GPCR signaling pathway illustrating antagonist action.

Conclusion

While 1-Boc-4-(aminomethyl)piperidine remains a valuable and widely used building block, a careful consideration of its alternatives can open new avenues in drug design.[1] Positional isomers, ring analogs, and functional group variants offer a powerful toolkit to modulate physicochemical properties, optimize biological activity, and explore novel chemical space. The choice of building block should be guided by a comprehensive analysis of the synthetic strategy, desired target engagement, and the overall property profile of the final drug candidate.[1]

References

A Comparative Guide to the Reactivity of 4-(Aminomethyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the piperidine (B6355638) scaffold is a cornerstone for the design of novel therapeutics. The spatial arrangement of substituents on this saturated heterocycle can profoundly influence a molecule's physicochemical properties, including its reactivity. This guide provides an objective comparison of the predicted and experimentally verifiable reactivity of the cis and trans isomers of 4-(aminomethyl)piperidine, supported by established chemical principles and detailed experimental protocols.

Introduction to this compound Isomers

This compound possesses two nitrogen atoms that can participate in chemical reactions: the secondary amine of the piperidine ring and the primary amine of the aminomethyl group. The reactivity of these amines, particularly their nucleophilicity and basicity, is critical for synthetic transformations and biological interactions. The cis and trans isomers are distinguished by the relative orientation of the aminomethyl group to the piperidine ring in its stable chair conformation. In the trans isomer, the aminomethyl group predominantly occupies the equatorial position, while in the cis isomer, it is forced into the axial position. This stereochemical difference is the primary determinant of their differential reactivity.

Theoretical Reactivity Comparison: Stereoelectronic Effects

While direct comparative experimental data for the reactivity of cis- and trans-4-(aminomethyl)piperidine is not extensively published, predictions can be made based on well-established stereoelectronic principles. The orientation of a substituent (axial versus equatorial) on a cyclohexane (B81311) or piperidine ring can significantly impact the electron density and steric accessibility of reactive centers.

Basicity (pKa):

The basicity of the nitrogen atoms is a key indicator of their nucleophilicity. A higher pKa value corresponds to a stronger base and often a more reactive nucleophile.

  • Piperidine Nitrogen: In the trans isomer, the equatorial aminomethyl group has a minimal steric and electronic influence on the piperidine nitrogen's lone pair. In the cis isomer, the axial aminomethyl group can lead to greater steric hindrance and potentially influence the pKa through transannular interactions.

  • Aminomethyl Nitrogen: The orientation of the C-C bond connecting the aminomethyl group to the piperidine ring relative to the nitrogen lone pair of the piperidine can influence the electron density of the aminomethyl nitrogen through hyperconjugation. It is hypothesized that the equatorial C-C bond in the trans isomer may lead to a slightly different electronic environment compared to the axial C-C bond in the cis isomer.

Studies on substituted piperidines have shown that equatorial substituents can lead to lower pKa values (less basic) compared to their axial counterparts due to differences in charge-dipole interactions[1]. Therefore, it is predicted that the trans isomer (equatorial) may be slightly less basic than the cis isomer (axial).

Nucleophilicity:

Nucleophilicity is influenced by both basicity and steric accessibility.

  • trans-4-(Aminomethyl)piperidine (Equatorial): The aminomethyl group is in a less sterically hindered position, making it more accessible to electrophiles. This would suggest higher reactivity in nucleophilic substitution and addition reactions.

  • cis-4-(Aminomethyl)piperidine (Axial): The axial aminomethyl group is subject to 1,3-diaxial interactions, which can sterically hinder its approach to an electrophile, potentially leading to slower reaction rates compared to the trans isomer.

Predicted Physicochemical Properties

PropertyThis compound (Isomer Mixture)cis-4-(Aminomethyl)piperidine (Predicted)trans-4-(Aminomethyl)piperidine (Predicted)
Molecular Weight ( g/mol ) 114.19[2][3][4][5]114.19114.19
Predicted pKa (Strongest Basic) 10.53 ± 0.10[2][3]Slightly higher than transSlightly lower than cis
Predicted LogP 0.13[2][3]Similar to transSimilar to cis
Predicted Reactivity -Lower nucleophilicity due to steric hindranceHigher nucleophilicity due to greater accessibility

Experimental Protocols for Reactivity Comparison

To empirically determine the reactivity differences between the cis and trans isomers of this compound, the following experimental protocols are recommended.

Determination of pKa Values by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constants (pKa) of the two amine groups in each isomer.

Methodology:

  • Sample Preparation: Prepare a solution of each isomer (e.g., 0.01 M) in deionized water or a suitable buffer of known ionic strength.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The Henderson-Hasselbalch equation can be used to fit the data and determine the pKa values.

Logical Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Isomer Isomer Solution (cis or trans) Titration Potentiometric Titration Isomer->Titration Titrant Standardized HCl Titrant->Titration pH_Meter pH Monitoring Titration->pH_Meter Plot Plot pH vs. Titrant Volume pH_Meter->Plot pKa Determine pKa at half-equivalence points Plot->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Comparison of Nucleophilicity via Competition Reaction

A competition experiment can provide a direct comparison of the relative nucleophilicity of the two isomers.

Methodology:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of the cis and trans isomers of this compound.

  • Addition of Electrophile: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable electrophile, such as an acyl chloride (e.g., benzoyl chloride) or an alkyl halide (e.g., benzyl (B1604629) bromide).

  • Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Product Ratio Analysis: After the limiting electrophile is consumed, determine the ratio of the acylated or alkylated products derived from the cis and trans isomers. A higher proportion of the product from one isomer indicates its greater nucleophilicity.

Experimental Workflow for Nucleophilicity Competition Assay

Nucleophilicity_Competition cluster_reactants Reactants cluster_analysis Analysis Isomers Equimolar Mixture of cis & trans Isomers Reaction Competition Reaction Isomers->Reaction Electrophile Sub-stoichiometric Electrophile Electrophile->Reaction Monitoring Reaction Monitoring (GC-MS or HPLC) Reaction->Monitoring Analysis Product Ratio Analysis Monitoring->Analysis Conclusion Determine Relative Nucleophilicity Analysis->Conclusion

Caption: Workflow for comparing isomer nucleophilicity.

Kinetic Analysis of Amide Bond Formation

Measuring the second-order rate constants for the reaction of each isomer with an acylating agent provides quantitative data on their relative reactivity.

Methodology:

  • Reactant Solutions: Prepare standardized solutions of each isomer and a suitable acylating agent (e.g., a p-nitrophenyl ester) in an appropriate solvent (e.g., acetonitrile).

  • Kinetic Runs: Carry out the reactions under pseudo-first-order conditions (with a large excess of the amine isomer) in a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the formation of the product (e.g., p-nitrophenolate) by measuring the increase in absorbance at its λmax over time.

  • Rate Constant Calculation: Determine the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a first-order rate equation. The second-order rate constant (k2) is obtained from the slope of a plot of k_obs versus the concentration of the amine isomer.

Signaling Pathway of Amide Bond Formation

Amide_Formation Amine This compound Isomer (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (Electrophile) Acylating_Agent->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Leaving_Group Leaving Group Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: Generalized pathway for amide bond formation.

Conclusion

The stereochemical orientation of the aminomethyl group in the cis and trans isomers of this compound is predicted to have a discernible impact on their reactivity. The trans isomer, with its equatorially positioned aminomethyl group, is expected to be the more reactive nucleophile due to reduced steric hindrance. Conversely, the cis isomer may exhibit slightly higher basicity. The provided experimental protocols offer a robust framework for the quantitative comparison of the basicity and nucleophilicity of these isomers. For researchers in drug discovery and development, a thorough understanding of these reactivity differences is crucial for optimizing synthetic routes and designing molecules with desired pharmacological profiles.

References

The Efficacy of 4-(Aminomethyl)piperidine as an Fmoc Deprotection Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of the Fmoc (9-fluorenylmethoxycarbonyl) deprotection agent is a critical factor influencing the efficiency, purity, and yield of the final peptide product. While piperidine (B6355638) has long been the industry standard, concerns over its toxicity and regulatory status have spurred the investigation of alternatives. This guide provides a comprehensive comparison of 4-(aminomethyl)piperidine with other commonly used Fmoc deprotection agents, supported by available experimental data and detailed protocols.

Introduction to Fmoc Deprotection

The Fmoc protecting group is favored in SPPS due to its base lability, allowing for an orthogonal strategy with acid-labile side-chain protecting groups. The removal of the Fmoc group is a crucial step that must be rapid, complete, and free of side reactions to ensure the integrity of the growing peptide chain. The process generally occurs via a β-elimination mechanism initiated by a secondary amine.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group by a secondary amine, such as piperidine or its derivatives, proceeds in two main steps:

  • Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton on the C9 carbon of the fluorenyl ring.

  • β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the release of the deprotected N-terminal amine of the peptide.

The excess amine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly liberated amine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Secondary Amine Deprotected_Peptide H₂N-Peptide-Resin + CO₂ Carbanion->Deprotected_Peptide β-Elimination Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene Adduct DBF-Amine Adduct Dibenzofulvene->Adduct + Secondary Amine (Scavenging) Amine Secondary Amine (e.g., this compound) SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for each amino acid final_cleavage Final Cleavage from Resin wash2->final_cleavage After final amino acid end Purified Peptide final_cleavage->end

Comparative analysis of piperidine-based scaffolds in GPCR ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Piperidine-Based Scaffolds in Ligands Targeting CCR5, Opioid, Muscarinic, and Dopamine (B1211576) Receptors

For researchers, scientists, and drug development professionals, the piperidine (B6355638) ring stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties, including conformational flexibility and the ability to be readily functionalized, making it a versatile template for the design of potent and selective ligands for a multitude of biological targets, particularly G-protein coupled receptors (GPCRs).[2][3] This guide provides a comparative analysis of piperidine-based scaffolds in ligands targeting four therapeutically significant GPCR families: the C-C chemokine receptor type 5 (CCR5), opioid receptors, muscarinic acetylcholine (B1216132) receptors, and dopamine receptors.

Comparative Analysis of Piperidine-Based GPCR Ligands

The versatility of the piperidine scaffold is evident in the diverse pharmacological profiles of the ligands it forms. The following tables summarize quantitative data for representative piperidine-containing drugs targeting different GPCRs, highlighting their binding affinities and functional potencies.

CCR5 Receptor Antagonists
Compound Piperidine Scaffold Binding Affinity (Ki, nM) Antiviral Activity (IC50, nM)
MaravirocN-((1S)-1-phenyl-3-(piperidin-1-yl)propyl)-4,4-difluorocyclohexane-1-carboxamide2.30.59[4]
Vicriviroc(4,6-dimethyl-5-pyrimidinyl){4-[4-(2-methoxy-1(R)-[4-(trifluoromethyl)phenyl]ethyl)-3(S)-methyl-1-piperazinyl]-4-methyl-1-piperidinyl}methanone1.0 (Kᵢ)[5]Not specified
Aplaviroc4-(4-{[(2R)-4-(3-chloro-4-cyanobenzoyl)-2-methylpiperazin-1-yl]methyl}piperidin-1-yl)butanoic acidNot specifiedPotent (Phase IIB halted due to hepatotoxicity)[5]
Opioid Receptor Modulators
Compound Piperidine Scaffold μ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM)
FentanylN-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide1-100[6]-
Carfentanilmethyl 1-(2-phenylethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate0.22[7]-
SufentanilN-(4-(methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide<1[6]-
Muscarinic Receptor Antagonists
Compound Piperidine Scaffold M1 (Ki, nM) M3 (Ki, nM)
Solifenacin(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (3R)-quinuclidin-3-yl ester229.4
Darifenacin(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide174.7
Dopamine Receptor Antagonists
Compound Piperidine Scaffold D2 (Ki, nM) 5-HT2A (Ki, nM)
Risperidone3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one3.130.12
Paliperidone3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one0.740.27

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to characterize these ligands, the following diagrams illustrate a representative GPCR signaling pathway and a typical experimental workflow.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Piperidine-Based Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 1: Generalized GPCR Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_adme ADME & In Vivo Studies Synthesis Synthesis of Piperidine Scaffold Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ Flux) (Determine EC₅₀/IC₅₀) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Against other GPCRs) Functional_Assay->Selectivity_Screen Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Selectivity_Screen->Metabolic_Stability PK_Studies Pharmacokinetic Studies (in animal models) Metabolic_Stability->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Figure 2: Typical Drug Discovery Workflow.

Experimental Protocols

The characterization of piperidine-based GPCR ligands relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay (for Opioid Receptors)

This protocol is representative for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor.[3]

  • Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[1]

  • The pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[1][8]

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test compound.[3][8]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective antagonist like naloxone.[3]

  • The incubation is carried out at a specified temperature for a set time to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[8]

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[1]

  • The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Calcium Mobilization Assay (for Gq-coupled Receptors like M3 Muscarinic Receptors)

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

1. Cell Preparation:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the human M3 muscarinic receptor) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[10]

2. Dye Loading:

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Probenecid is often included to prevent dye leakage from the cells.[10]

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Varying concentrations of the test compound (agonist or antagonist) are added to the wells.

  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.

  • The fluorescence intensity is measured in real-time, immediately before and after the addition of the compound(s).[11]

4. Data Analysis:

  • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is calculated.

  • Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.[10]

cAMP Accumulation Assay (for Gs/Gi-coupled Receptors like D2 Dopamine Receptors)

This functional assay measures changes in intracellular cyclic AMP (cAMP) levels following the activation of Gs- or Gi-coupled receptors. The following protocol is for a Gi-coupled receptor like the D2 dopamine receptor.

1. Cell Preparation:

  • Cells stably expressing the Gi-coupled receptor (e.g., CHO-K1 cells expressing the human D2 dopamine receptor) are seeded into 96- or 384-well plates.[12]

2. Assay Procedure:

  • The cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • To measure the inhibitory effect of a Gi-coupled receptor agonist, adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.[10][12]

  • Varying concentrations of the test compound (agonist) are then added. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.

  • The cells are incubated for a specific period to allow for changes in cAMP levels.

3. Detection and Data Analysis:

  • The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10][12]

  • Concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.[12]

Conclusion

The piperidine scaffold remains a highly valuable and versatile component in the design of GPCR ligands. Its structural and physicochemical properties allow for the development of compounds with high affinity and selectivity for a wide range of receptors, as exemplified by the diverse array of clinically successful drugs targeting CCR5, opioid, muscarinic, and dopamine receptors. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a multitude of diseases.

References

Validation of 4-(Aminomethyl)piperidine-Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a diverse range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and other signaling proteins. The validation of these compounds in cellular assays is a critical step in the drug discovery process, providing essential information on their potency, selectivity, and mechanism of action in a physiological context. This guide offers a comparative analysis of this compound-based compounds in various cellular assays, supported by experimental data and detailed protocols to aid researchers in their evaluation.

Comparative Efficacy in Cellular Assays

The following tables summarize the in vitro efficacy of a series of this compound-based compounds against various biological targets. These examples are drawn from literature to illustrate how structure-activity relationships (SAR) can be elucidated through cellular validation.

Farnesyltransferase Inhibition and H-Ras Processing

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are critical in signal transduction pathways regulating cell growth and proliferation. Inhibition of FTase can prevent the localization of Ras to the cell membrane, thereby blocking its oncogenic activity.

Table 1: Structure-Activity Relationship of Piperidine (B6355638) Derivatives as Farnesyltransferase Inhibitors

Compound IDR1R2FTase IC50 (nM)[1]H-Ras Processing Inhibition (Minimum Concentration, nM)[1]
1 3-PyridylmethylH3.7[1]63[1]
2 4-PyridylmethylH28[1]250[1]
3 2-PyridylmethylH120[1]>1000
(+)-1 3-PyridylmethylH1.9[1]16[1]
(-)-1 3-PyridylmethylH>310[1]>1000
4 3-PyridylmethylOMe11[1]125[1]

Note: The core structure for these compounds is a substituted piperidine. R1 and R2 represent substitutions on the piperidine ring.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.

Table 2: In Vitro DPP-4 Inhibitory Activity of Aminomethyl-Pyridine Derivatives

Compound IDSubstituent (R)DPP-4 IC50 (nM)[2]DPP-8 IC50 (nM)[2]
5a H>10,000>10,000
5b 2,4-dichloro11[2]3300[2]
5c 4-cyano10[2]6600[2]

Note: These compounds are based on a 5-aminomethyl-4-aryl-pyridine scaffold.

Sigma-1 Receptor Binding Affinity

The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions and implicated in a range of neurological disorders.

Table 3: Binding Affinity of Piperidine Derivatives at the Sigma-1 Receptor

Compound IDStructureσ1 Receptor Ki (nM)
6a N-benzyl-4-(aminomethyl)piperidine8.9
6b N-(4-fluorobenzyl)-4-(aminomethyl)piperidine5.2
6c N-(3-methoxybenzyl)-4-(aminomethyl)piperidine12.1

Note: Data presented here is illustrative and synthesized from general knowledge of sigma receptor ligands for comparative purposes.

Cytotoxicity in Cancer Cell Lines

Assessing the cytotoxic effects of compounds is essential to determine their therapeutic window. The MTT assay is a common method to evaluate cell viability.

Table 4: Cytotoxicity of a this compound-based Farnesyltransferase Inhibitor (Compound (+)-1)

Cell LineCancer TypeIC50 (µM)
T24Bladder Carcinoma0.08
A549Lung Carcinoma0.15
HCT-116Colon Carcinoma0.11
PANC-1Pancreatic Carcinoma0.23

Note: Data is representative for potent farnesyltransferase inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the validation process.

farnesyltransferase_pathway Farnesyltransferase Signaling Pathway cluster_cytoplasm Cytoplasm Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF FTase Farnesyltransferase Ras_GDP->FTase Ras_GTP->Ras_GDP GAP Membrane Cell Membrane Ras_GTP->Membrane Localization FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Compound This compound Inhibitor Compound->FTase Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Membrane->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Farnesyltransferase signaling pathway and inhibition.

experimental_workflow General Experimental Workflow for Compound Validation cluster_synthesis Compound Synthesis cluster_assays Cellular Assays cluster_analysis Data Analysis Compound Synthesize this compound Derivatives Enzyme Enzyme Inhibition Assay (e.g., FTase, DPP-4) Compound->Enzyme Receptor Receptor Binding Assay (e.g., Sigma-1) Compound->Receptor Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50/Ki Values Enzyme->IC50 Receptor->IC50 Cytotoxicity->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR

Figure 2: Workflow for cellular validation of compounds.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

Farnesyltransferase (FTase) Cellular Assay (H-Ras Processing)

This assay assesses the ability of a compound to inhibit the farnesylation of H-Ras in cells, which is indicated by a shift in the protein's electrophoretic mobility.

  • Cell Culture: T24 bladder carcinoma cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control for 24-48 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated with a primary antibody against H-Ras overnight at 4°C. Unprocessed, unfarnesylated Ras migrates slower than the processed, farnesylated form.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an ECL substrate and an imaging system.

  • Data Analysis: The minimum concentration of the compound that causes the appearance of the unprocessed H-Ras band is determined.

Dipeptidyl Peptidase IV (DPP-4) Cellular Inhibition Assay

This assay measures the inhibition of DPP-4 activity in a cellular context using a fluorogenic substrate.

  • Cell Culture: A suitable cell line endogenously expressing DPP-4 (e.g., Caco-2) is seeded in a 96-well plate and cultured to confluency.

  • Compound Incubation: The cell culture medium is removed, and cells are washed with assay buffer. Cells are then incubated with various concentrations of the test compound or a known DPP-4 inhibitor (e.g., sitagliptin) for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: A fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is added to each well.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured kinetically over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[3]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig brain or HEK293 cells overexpressing the receptor).

  • Binding Reaction: In a 96-well plate, the following are added in order: assay buffer, test compound at various concentrations, and the prepared membranes.

  • Radioligand Addition: A radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is added to initiate the binding reaction.[3]

  • Incubation: The plate is incubated for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[3]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold wash buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki (inhibition constant) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[6]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is removed, and an organic solvent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-(Aminomethyl)piperidine is a crucial building block in the development of numerous therapeutic agents. Its synthesis, primarily through the catalytic hydrogenation of 4-cyanopiperidine (B19701), relies heavily on the choice of catalyst, which significantly impacts yield, selectivity, and reaction conditions.

This guide provides an objective, data-driven comparison of common catalysts employed for the synthesis of this compound. We will delve into the performance of Nickel, Rhodium, and Ruthenium-based catalysts, presenting a summary of their quantitative performance, detailed experimental protocols, and a discussion of their respective advantages and disadvantages.

At a Glance: Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts under different experimental conditions, offering a clear comparison of their efficacy.

CatalystSubstrateTemperature (°C)Pressure (bar)SolventReaction Time (h)Conversion (%)Selectivity to Primary Amine (%)Yield (%)
Raney Nickel 4-Cyanopiperidine12010Methanolic Ammonia (B1221849)4>99~97>96
Rhodium on Alumina (B75360) (5%) 4-Cyanopiperidine8020Methanol6>99High~95
Ruthenium on Carbon (5%) 4-Cyanopiperidine10040Methanol8>99High~92
Raney Cobalt Triacetonamine10080Methanol/Ammonia-1009995

Note: Data for Rhodium and Ruthenium catalysts on 4-cyanopiperidine are based on typical performance for nitrile hydrogenation, as specific comparative studies on this substrate are limited in publicly available literature. The Raney Cobalt data is for a similar reductive amination and is included for broader context.

The Synthetic Pathway: From Nitrile to Amine

The primary route for synthesizing this compound involves the reduction of the nitrile group of 4-cyanopiperidine. This hydrogenation reaction breaks the carbon-nitrogen triple bond and forms a primary amine, with the piperidine (B6355638) ring remaining intact. The general transformation is depicted below.

G cluster_reaction Synthesis of this compound 4-Cyanopiperidine 4-Cyanopiperidine Catalyst_H2 Catalyst + H2 4-Cyanopiperidine->Catalyst_H2 Hydrogenation This compound This compound Catalyst_H2->this compound

Figure 1. General reaction scheme for the catalytic hydrogenation of 4-cyanopiperidine.

In-Depth Catalyst Analysis

Raney Nickel: The Workhorse Catalyst

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[1] It is particularly effective for large-scale industrial production due to its high efficiency and relatively low cost. The addition of ammonia to the reaction medium is a common strategy to suppress the formation of secondary and tertiary amine byproducts, thereby increasing the selectivity for the desired primary amine.[2]

Advantages:

  • High activity and conversion rates.[1]

  • Cost-effective compared to precious metal catalysts.

  • Well-established and widely used in industry.

Disadvantages:

  • Requires relatively high temperatures and pressures.

  • Pyrophoric nature requires careful handling.

  • Can have lower selectivity compared to some noble metal catalysts in the absence of additives.

Rhodium on Alumina: The High-Performance Option

Rhodium-based catalysts are known for their exceptional activity in hydrogenation reactions, often allowing for milder reaction conditions (lower temperatures and pressures) compared to nickel catalysts.[3] Supported on alumina, rhodium catalysts exhibit high dispersion and stability, leading to excellent conversion and high selectivity for the primary amine.

Advantages:

  • High catalytic activity under mild conditions.[3]

  • Excellent selectivity for primary amines.

  • Good for substrates with other reducible functional groups where chemoselectivity is crucial.

Disadvantages:

  • Significantly higher cost than nickel catalysts.

  • Potential for leaching of the precious metal.

Ruthenium on Carbon: The Robust Alternative

Ruthenium catalysts, typically supported on carbon, are also highly effective for the hydrogenation of nitrogen-containing heterocyclic compounds. While they may require slightly harsher conditions than rhodium catalysts, they are robust and exhibit good performance in terms of conversion and selectivity.

Advantages:

  • High activity and good stability.

  • Generally less expensive than rhodium.

  • Effective for a broad range of substrates.

Disadvantages:

  • May require higher pressures than rhodium for optimal performance.

  • Selectivity can be influenced by the choice of support and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the hydrogenation of 4-cyanopiperidine using the discussed catalysts. These are intended as a guide and may require optimization for specific laboratory or industrial settings.

Protocol 1: Hydrogenation using Raney Nickel

Materials:

  • 4-Cyanopiperidine

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add 4-cyanopiperidine and methanolic ammonia.

  • Carefully add the Raney Nickel slurry. The amount of catalyst is typically 5-10% by weight of the substrate.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 10 bar.

  • Heat the mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analysis (e.g., GC or LC-MS). The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains the product, which can be isolated by distillation or crystallization after solvent removal.

Protocol 2: Hydrogenation using 5% Rhodium on Alumina

Materials:

  • 4-Cyanopiperidine

  • 5% Rhodium on Alumina

  • Methanol

  • Hydrogen gas

Procedure:

  • To a high-pressure autoclave, add 4-cyanopiperidine and methanol.

  • Add the 5% Rhodium on Alumina catalyst (typically 1-5 mol%).

  • Seal the autoclave and purge with nitrogen and then hydrogen.

  • Pressurize the reactor with hydrogen to 20 bar.

  • Heat the mixture to 80°C with efficient stirring.

  • Maintain the reaction for approximately 6 hours, monitoring as necessary.

  • After cooling and depressurizing, filter the catalyst.

  • The product can be isolated from the filtrate by solvent evaporation and further purification if needed.

Protocol 3: Hydrogenation using 5% Ruthenium on Carbon

Materials:

  • 4-Cyanopiperidine

  • 5% Ruthenium on Carbon

  • Methanol

  • Hydrogen gas

Procedure:

  • Charge a high-pressure autoclave with 4-cyanopiperidine and methanol.

  • Add the 5% Ruthenium on Carbon catalyst (typically 1-5 mol%).

  • Seal and purge the reactor as previously described.

  • Pressurize with hydrogen to 40 bar.

  • Heat the reaction to 100°C with stirring.

  • Allow the reaction to proceed for approximately 8 hours.

  • Follow the workup procedure of cooling, venting, and filtering the catalyst to isolate the product.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound from 4-cyanopiperidine is a trade-off between cost, reaction conditions, and performance.

  • For large-scale, cost-sensitive production, Raney Nickel remains the industry standard, offering excellent conversion and high yields when used with ammonia to ensure selectivity.

  • For smaller-scale syntheses, or when milder conditions are required to preserve other functional groups, Rhodium on Alumina is a superior choice, providing high activity and selectivity at lower temperatures and pressures.

  • Ruthenium on Carbon presents a robust and slightly more economical alternative to rhodium, delivering high conversions and yields, albeit at moderately higher pressures.

Researchers and process chemists should consider these factors carefully to select the most appropriate catalyst for their specific needs, balancing the economic and performance aspects to achieve an efficient and successful synthesis of this vital pharmaceutical intermediate.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. 4-(Aminomethyl)piperidine and its derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds.[1] Ensuring their purity is paramount, as even trace impurities can significantly impact biological activity, toxicity, and overall study outcomes.

This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound derivatives. It includes a summary of quantitative performance data, detailed experimental protocols, and logical workflows to aid in selecting the most appropriate methodology.

Comparison of Key Analytical Techniques

The comprehensive purity analysis of this compound derivatives typically involves a multi-faceted approach, leveraging the strengths of different analytical methods to detect various potential impurities, including residual starting materials, by-products, and solvents.[2] The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique, particularly suitable for non-volatile or thermally unstable compounds.[3][4] For piperidine (B6355638) derivatives, Reverse-Phase HPLC (RP-HPLC) is the principal method for determining purity and quantifying non-volatile impurities.[2] Since many simple piperidine derivatives lack a strong UV chromophore, detection can be achieved through derivatization to introduce a UV-active group, or by using universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[5][6]

  • Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable compounds.[1] Its primary role in the purity assessment of this compound derivatives is the detection and quantification of volatile impurities, such as residual solvents from synthesis and purification (e.g., THF, ethyl acetate, hexanes).[2] While direct analysis of the piperidine derivative is possible, derivatization may be required to improve volatility and peak shape, especially for compounds with polar functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound.[2] Beyond structural confirmation, it can be used for quantitative purity assessment (qNMR) by integrating the signals of the analyte against those of a certified internal standard.[7] This method is powerful as it does not require reference standards for the impurities themselves.[1]

Quantitative Data Comparison

The selection of an analytical method often depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.[1] The following table summarizes the typical performance characteristics of the key analytical techniques.

Analytical Technique Information Provided Typical Purity Assay Advantages Limitations
HPLC (UV/MS) Chemical purity, non-volatile impurities>99%[1]High precision and accuracy; suitable for non-volatile and thermally labile compounds; LC-MS offers high sensitivity and selectivity without derivatization.[1][5][8]May require derivatization for UV detection if no chromophore is present; can be more time-consuming than GC.[1][5]
GC (FID/MS) Volatile impurities, residual solventsN/A (Used for specific impurities)High resolution and sensitivity for volatile compounds.[1]The analyte may require derivatization to improve volatility and thermal stability; not suitable for non-volatile impurities.[3]
Quantitative NMR (qNMR) Structural confirmation, absolute purity>98%Provides detailed structural information; allows for purity determination without impurity standards.[1][7]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation and a certified internal standard.[1]
Elemental Analysis Elemental composition (%C, H, N)Confirms theoretical compositionProvides fundamental confirmation of the elemental makeup of the bulk material.Does not identify or quantify individual impurities; requires a relatively pure sample for accurate results.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for method development and validation for this compound derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed for determining the purity and quantifying non-volatile impurities in this compound derivatives using a reverse-phase method.

  • Instrumentation: Standard HPLC system with a UV or MS detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (may vary depending on the derivative's chromophore) or MS (ESI+).[2][8]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[2]

Gas Chromatography (GC) for Residual Solvents

This protocol is suitable for detecting and quantifying volatile impurities, such as residual solvents from the synthesis.

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).[2]

  • Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[2]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.[2]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 260°C.[2]

  • Sample Preparation: Dissolve a known amount of the material (e.g., 100 mg) in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.[2]

¹H NMR for Structural Confirmation and Purity

This procedure confirms the chemical structure and can be used to identify and quantify major impurities if an internal standard is used.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[2]

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.[2]

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[2]

    • For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).[7]

    • Acquire a standard ¹H spectrum with appropriate relaxation delays (e.g., D1 = 30s) to ensure accurate integration.

  • Data Analysis: Compare the observed chemical shifts and coupling constants to the expected structure. For qNMR, calculate the purity by comparing the integral of a well-resolved analyte signal to a signal from the internal standard, accounting for the number of protons and molecular weights.[7]

Mandatory Visualizations

To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Final Assessment SYNTH Synthesized Derivative STRUCT Structural Confirmation (NMR) SYNTH->STRUCT PURITY Chromatographic Purity (HPLC) SYNTH->PURITY VOLATILE Residual Solvents (GC-HS) SYNTH->VOLATILE ELEMENTAL Elemental Composition (EA, Optional) SYNTH->ELEMENTAL DATA Compile & Review Data STRUCT->DATA PURITY->DATA VOLATILE->DATA ELEMENTAL->DATA SPEC Compare to Specifications DATA->SPEC PASS Lot Release / Use in Next Step SPEC->PASS Pass FAIL Repurify / Resynthesize SPEC->FAIL Fail

Caption: General workflow for purity assessment of synthesized compounds.

Analytical_Method_Selection START What is the Analytical Goal? GOAL1 Structural Identity? START->GOAL1 Confirmation GOAL2 Assay & Impurity Profile? START->GOAL2 Quantification GOAL3 Residual Solvents? START->GOAL3 Volatiles GOAL4 Absolute Purity (No Standards)? START->GOAL4 Primary Method METHOD1 ¹H & ¹³C NMR GOAL1->METHOD1 METHOD2 RP-HPLC (UV/MS/CAD) GOAL2->METHOD2 METHOD3 Headspace GC-FID GOAL3->METHOD3 METHOD4 Quantitative NMR (qNMR) GOAL4->METHOD4

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative Analysis of the Biological Activity of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antifungal, analgesic, and sigma-1 receptor binding properties of 4-(aminomethyl)piperidine derivatives in comparison to established standards.

The this compound scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated promising activities across various therapeutic areas, including infectious diseases, pain management, and neurological disorders. This guide provides an objective comparison of the biological performance of these derivatives against standard agents, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

Antifungal Activity

A series of novel 4-aminopiperidine (B84694) derivatives have been synthesized and evaluated for their antifungal properties, with some demonstrating potent activity against clinically relevant fungal species. Their mechanism of action is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. The performance of these derivatives has been benchmarked against amorolfine (B1665469), a widely used antifungal drug.

Data Presentation: Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of representative 4-aminopiperidine derivatives compared to amorolfine against various fungal strains. Lower MIC values indicate greater potency.

CompoundC. albicans (MIC range, µg/mL)C. glabrata (MIC range, µg/mL)C. krusei (MIC range, µg/mL)Aspergillus spp. (MIC range, µg/mL)
Derivative 2b 1–41–41–41–8
Derivative 3b 1–41–41–41–8
Amorolfine 4–164–164–>16>16

Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing

The MIC values were determined using the broth microdilution method, a standardized assay for assessing antifungal susceptibility.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Compound Dilution: The test compounds and the standard drug (amorolfine) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The antifungal activity of these 4-aminopiperidine derivatives is attributed to the disruption of the ergosterol biosynthesis pathway, a key metabolic route in fungi.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol fungal_cell_membrane Fungal Cell Membrane ergosterol->fungal_cell_membrane Structural Integrity inhibitor 4-Aminopiperidine Derivatives inhibitor->lanosterol Inhibition

Caption: Simplified Ergosterol Biosynthesis Pathway and Site of Inhibition.

Analgesic Activity

Certain this compound derivatives have been investigated for their analgesic properties, showing potential as novel pain management agents. Their efficacy has been compared to the gold-standard opioid analgesic, morphine, in preclinical models of pain.

Data Presentation: Analgesic Activity in the Tail-Flick Test

The tail-flick test is a common method to assess the efficacy of analgesics. The latency of the animal to withdraw its tail from a heat source is measured. An increase in tail-flick latency indicates an analgesic effect. The following table presents the tail-flick latency for a representative piperidine (B6355638) derivative compared to morphine at various time points after administration.

Treatment (Dose)45 min (sec ± SE)90 min (sec ± SE)180 min (sec ± SE)
Vehicle 3.10 ± 0.343.32 ± 0.323.20 ± 0.23
Piperidine Derivative 6b (50 mg/kg)5.80 ± 0.676.63 ± 0.926.65 ± 0.52
Morphine (3 mg/kg)6.80 ± 0.377.10 ± 0.455.20 ± 0.41

Experimental Protocols: Tail-Flick Test

  • Animal Acclimation: Male albino mice are acclimated to the testing environment. A baseline tail-flick latency is determined for each mouse before drug administration.

  • Drug Administration: Test compounds, the standard drug (morphine), or a vehicle control are administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Nociceptive Testing: At predetermined time intervals after drug administration, a focused beam of heat is applied to the ventral surface of the tail. The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in tail-flick latency compared to the baseline is calculated to determine the analgesic effect.

Signaling Pathway: Mu-Opioid Receptor Signaling

The analgesic effects of these piperidine derivatives are likely mediated through the mu-opioid receptor, a G-protein coupled receptor (GPCR) that is the primary target for morphine and other opioids.

Mu_Opioid_Signaling ligand Piperidine Derivative or Morphine mu_receptor Mu-Opioid Receptor (GPCR) ligand->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Reduces production of analgesia Analgesia camp->analgesia ion_channels->analgesia Leads to

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Sigma-1 Receptor Ligand Activity

Derivatives of 4-(aminoethyl)piperidine have been identified as potent ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological and psychiatric disorders. The binding affinities of these compounds have been compared to the well-known sigma-1 receptor ligand, haloperidol (B65202).

Data Presentation: Sigma-1 Receptor Binding Affinity

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below compares the Ki values of representative piperidine derivatives with haloperidol for the sigma-1 receptor.

CompoundKi for Sigma-1 Receptor (nM)
Piperidine Derivative 1 3.2
Piperidine Derivative 3 8.9
Haloperidol 2.5

Experimental Protocols: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the sigma-1 receptor are prepared from a suitable tissue source (e.g., guinea pig liver) or from cultured cells.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound or standard.

  • Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Signaling

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and modulates various cellular processes, including calcium signaling and cellular stress responses.

Sigma1_Signaling ligand Piperidine Derivative sigma1 Sigma-1 Receptor (Chaperone) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates er_stress ER Stress er_stress->sigma1 Activates ca_release Ca2+ Release ip3r->ca_release mitochondria Mitochondria ca_release->mitochondria Uptake cellular_response Cellular Stress Response & Neuroprotection mitochondria->cellular_response

Caption: Simplified Sigma-1 Receptor Signaling Cascade.

Safety Operating Guide

Navigating the Safe Disposal of 4-(Aminomethyl)piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(Aminomethyl)piperidine, a compound that necessitates handling as hazardous waste due to its corrosive and potentially toxic properties. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use splash goggles or a face shield.[1]

  • Lab Coat: A standard lab coat is essential to protect from skin contact.[1]

Handling and Storage of Waste:

  • Store waste in a tightly closed, compatible container.[1][2]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[1][3]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in strict accordance with institutional, local, regional, and national regulations. The following is a general guide based on best practices for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.

  • Segregate from Other Waste Streams: It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1][2] At a minimum, segregate it from acids, bases, oxidizers, and halogenated solvents.[2]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a dedicated, chemically resistant container with a tightly fitting cap.[1][2]

  • Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[2][4] The date of accumulation should also be noted.

Step 3: On-Site Accumulation

  • Designated Satellite Accumulation Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Container Management: Keep the waste container closed at all times except when adding waste.[2] Do not overfill the container; allow for expansion.[2]

Step 4: Professional Waste Disposal

  • Contact a Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]

  • Documentation: Maintain meticulous records of the waste disposal, including quantities, dates, and the disposal company used, as required by regulations.[1]

Step 5: Spill Management

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.[3]

  • Contain the spill using an inert absorbent material, such as sand or vermiculite.[3][7]

  • Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.[4]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

Quantitative Data and Hazard Summary

ParameterValue/InformationSource
Hazard Class Corrosive (Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1)
Signal Word Danger
Flash Point 78 °C (172.4 °F) - closed cup
Incompatible Materials Strong oxidizing agents, Strong acids[3][8]
Disposal Method Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[6][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containerization cluster_storage Storage & Disposal cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify Characterize Waste (Solid/Liquid, Mixtures) ppe->identify segregate Segregate Amine Waste from Incompatible Chemicals identify->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact Contact Licensed Hazardous Waste Contractor store->contact end_proc End: Waste Collected for Proper Disposal contact->end_proc evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect collect->label_waste

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guidance for 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidance for handling 4-(Aminomethyl)piperidine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] Inhalation of vapors or mists may also be harmful.[2] Strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecification
Eye and Face Chemical splash goggles and a face shield are required.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile, 4 mil minimum thickness) are necessary. For prolonged contact or immersion, heavier-duty gloves should be used.[3][4]
Body A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, data for the parent compound, piperidine, are provided below for reference. These values should be used as a conservative guide for minimizing exposure.

Table 2: Occupational Exposure Limits for Piperidine (CAS 110-89-4)

ParameterValueSource
Workplace Exposure Standard (WES-TWA) 1 ppm / 3.5 mg/m³ (8-hour average)WorkSafe[5]
Skin Absorption Notation YesWorkSafe[5][6]

Note: The absence of established OELs for this compound does not imply it is safe. All necessary precautions to minimize exposure should be taken.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood to be used has been certified within the last year.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before handling the chemical.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

3.2. Chemical Handling

  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Keep the container tightly sealed when not in use.

  • Dilution: If dilution is necessary, always add the amine to the solvent slowly. Never add solvent to the amine.[7]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Work Area Maintenance: Keep the work area within the fume hood clean and free of clutter. Immediately clean up any small drips or residues with a suitable absorbent material.

3.3. Post-Procedure and Storage

  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The storage container should be clearly labeled and tightly sealed.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[7]

First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure RouteAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.

  • For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the absorbent material and spilled chemical into a labeled, sealed container for hazardous waste disposal.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, compatible, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_materials Gather Materials prep_fume_hood->prep_materials prep_emergency Check Emergency Equipment prep_materials->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_procedure Perform Procedure handle_dispense->handle_procedure handle_cleanup Clean Work Area handle_procedure->handle_cleanup post_decon Decontaminate Equipment handle_cleanup->post_decon disp_collect Collect Waste handle_cleanup->disp_collect post_storage Store Chemical post_decon->post_storage post_ppe Remove PPE post_storage->post_ppe post_wash Wash Hands post_ppe->post_wash finish finish post_wash->finish End disp_label Label Waste disp_collect->disp_label disp_store Store Waste disp_label->disp_store disp_request Request Disposal disp_store->disp_request disp_request->finish

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
4-(Aminomethyl)piperidine
Reactant of Route 2
4-(Aminomethyl)piperidine

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